(2E,7Z)-Tetradecadienoyl-CoA
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H58N7O17P3S |
|---|---|
分子量 |
973.9 g/mol |
IUPAC名 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,7Z)-tetradeca-2,7-dienethioate |
InChI |
InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h9-10,14-15,22-24,28-30,34,45-46H,4-8,11-13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b10-9-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |
InChIキー |
MWKSUVQQMPJTPP-DTPVMWFYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
(2E,7Z)-Tetradecadienoyl-CoA: A Core Component in Insect Pheromone Biosynthesis
Abstract
(2E,7Z)-Tetradecadienoyl-CoA is a pivotal intermediate in the biosynthesis of specific sex pheromones in a variety of insect species, particularly within the order Lepidoptera (moths and butterflies). As a fatty acyl-CoA derivative, it serves as a substrate for a cascade of enzymatic modifications, including desaturation, chain-shortening, reduction, and acetylation, ultimately leading to the production of the precise chemical signals required for mate attraction. This technical guide provides an in-depth exploration of the biological function of this compound, detailing its biosynthetic pathways and the key enzymes involved. The guide also summarizes quantitative data from relevant studies, outlines common experimental protocols for the characterization of these pathways, and presents visual diagrams of the core biological processes to facilitate a deeper understanding for researchers and professionals in drug development and pest management.
Introduction: The Role of Fatty Acyl-CoAs in Insect Communication
Insects utilize a sophisticated language of chemical cues, known as pheromones, for a multitude of behaviors, including mate recognition, aggregation, and alarm signaling.[1] Sex pheromones, in particular, are often complex blends of fatty acid-derived molecules that ensure species-specific communication.[2] The biosynthesis of these pheromones originates from common fatty acid metabolism, where specific enzymes in the pheromone gland modify saturated and unsaturated fatty acyl-CoA precursors to generate the final active compounds.[1][3] Molecules such as this compound are key precursors in these pathways, and understanding their formation and subsequent conversion is crucial for deciphering the intricacies of insect chemical communication.
Biosynthesis of this compound and its Derivatives
The formation of this compound and its conversion into pheromone components involves a series of enzymatic steps primarily occurring in the insect's pheromone gland. The principal enzyme classes involved are fatty acyl-CoA desaturases, chain-shortening enzymes, fatty acyl-CoA reductases, and acetyltransferases.
Key Enzymes and Their Functions
The biosynthesis of insect sex pheromones is a highly regulated process involving a specialized "cassette" of enzymes.[4]
-
Fatty Acyl-CoA Desaturases: These enzymes are critical for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl-CoA chain. The diversity of moth pheromones is largely attributed to the variety and specificity of these desaturases.[4] For instance, a Δ11-desaturase is known to produce (Z)-11-tetradecenoic acid from a saturated C14 precursor.[5] The formation of a dienoyl-CoA like the (2E,7Z) isomer would likely involve the sequential action of two different desaturases.
-
Chain-Shortening Enzymes: In many biosynthetic pathways, longer-chain fatty acyl-CoAs are shortened to produce the final pheromone chain length. This process is analogous to mitochondrial β-oxidation and involves enzymes such as acyl-CoA oxidases.[5] For example, (Z)-11-tetradecenoic acid can be chain-shortened to (Z)-9-dodecenoic acid.[5]
-
Fatty Acyl-CoA Reductases (FARs): These enzymes catalyze the reduction of the fatty acyl-CoA to the corresponding fatty alcohol.[2][6] The specificity of FARs for substrates of varying chain lengths and degrees of unsaturation can significantly influence the composition of the final pheromone blend.[7][8]
-
Alcohol Oxidases and Acetyltransferases: The resulting fatty alcohols can be further modified. Alcohol oxidases can convert them into aldehydes, while acetyltransferases can form acetate (B1210297) esters, both of which are common classes of moth pheromones.[3][4]
The proposed biosynthetic pathway leading to pheromones derived from this compound is depicted in the following diagram:
Caption: Proposed biosynthetic pathway for pheromones derived from this compound.
Quantitative Data on Pheromone Biosynthesis Enzymes
The functional characterization of enzymes involved in pheromone biosynthesis often yields quantitative data regarding their substrate specificity and reaction kinetics. The following table summarizes representative data for key enzyme classes from various insect species.
| Enzyme Class | Insect Species | Substrate(s) | Product(s) | Relative Activity (%) / Notes | Reference |
| Δ11-Desaturase | Lobesia botrana | Tetradecanoic acid | (Z)-11-Tetradecenoic acid | Major product in yeast expression system | [5] |
| Δ9-Desaturase | Planotortrix octo | Hexadecanoic acid | (Z)-9-Hexadecenoic acid | Major product (ratio 5:2 with Z9-18) | [9] |
| Δ12-Desaturase | Cadra cautella | (Z)-9-Tetradecenoic acid | (Z,E)-9,12-Tetradecenoic acid | Unique desaturase for diene formation | [10] |
| Fatty Acyl-CoA Reductase (pgFAR) | Yponomeuta spp. | Various unsaturated C14 & C16 acyl-CoAs | Corresponding fatty alcohols | Broad substrate specificity | [4][7] |
| Fatty Acyl-CoA Reductase (pgFAR) | Spodoptera exigua | C14 acyl-CoAs | C14 fatty alcohols | Semi-selective for C14 substrates | [6][8] |
| Fatty Acyl-CoA Reductase (pgFAR) | Spodoptera exigua | C16 acyl-CoAs | C16 fatty alcohols | Highly selective for C16 substrates | [6][8] |
| Acyl-CoA Oxidase | Lobesia botrana | (Z)-11-Tetradecenoic acid | (Z)-9-Dodecenoic acid | Implicated in chain shortening | [5] |
Experimental Protocols
The elucidation of pheromone biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes via Transcriptome Analysis
-
Tissue Dissection: Pheromone glands are dissected from female insects during their peak pheromone-producing phase.
-
RNA Extraction and Sequencing: Total RNA is extracted from the glands, followed by mRNA purification. cDNA libraries are then constructed and sequenced using next-generation sequencing platforms.
-
Bioinformatic Analysis: The resulting transcriptome is assembled and annotated. Genes showing high expression levels in the pheromone gland and homology to known desaturases, reductases, etc., are selected as candidates for functional characterization.
Caption: Workflow for identifying candidate genes in pheromone biosynthesis.
Functional Characterization of Enzymes in Heterologous Systems
-
Gene Cloning and Vector Construction: The open reading frame of a candidate gene is amplified via PCR and cloned into an expression vector suitable for a heterologous host, such as the yeast Saccharomyces cerevisiae or insect cell lines (e.g., Sf9).
-
Host Transformation and Culture: The expression vector is introduced into the host cells. Yeast cells are typically grown in a medium that selects for transformed cells.
-
Substrate Feeding: The cultured cells are supplemented with a potential fatty acid or fatty acyl-CoA substrate (often isotopically labeled, e.g., with deuterium).
-
Lipid Extraction and Analysis: After a period of incubation, the lipids are extracted from the cell culture. The fatty acid fraction is then derivatized (e.g., to methyl esters) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the enzymatic products.
In Vivo Labeling Studies
-
Topical Application: A deuterium-labeled fatty acid precursor is topically applied to the pheromone gland of a live female insect.
-
Incubation: The insect is allowed to metabolize the labeled precursor for a defined period.
-
Pheromone Extraction and Analysis: The pheromone gland is excised and its contents are extracted with a solvent like hexane. The extract is then analyzed by GC-MS to determine if the deuterium (B1214612) label has been incorporated into the final pheromone components, thus confirming the biosynthetic pathway.[11]
Implications for Drug and Pesticide Development
A thorough understanding of the biosynthesis of this compound and other pheromone precursors offers significant opportunities for the development of novel pest management strategies.
-
Enzyme Inhibitors: The enzymes in the pheromone biosynthetic pathway, particularly the highly specific desaturases and reductases, represent prime targets for the design of inhibitors. Such inhibitors could disrupt pheromone production, leading to a failure in mate communication and a reduction in pest populations.
-
Metabolic Engineering: The genes encoding these biosynthetic enzymes can be expressed in microbial systems, such as yeast or plants, to create bio-factories for the large-scale, cost-effective production of pheromones.[3] These synthetically produced pheromones can then be used in mating disruption or mass trapping applications.
The logical relationship for targeting pheromone biosynthesis is as follows:
Caption: Logic for targeting pheromone biosynthesis for pest control.
Conclusion
This compound exemplifies a critical class of intermediates in the complex and highly specific pathways of insect pheromone biosynthesis. While research into this exact isomer is ongoing, the principles governing its formation and conversion are well-established through studies of related compounds. By characterizing the key enzymes—desaturases, reductases, and others—researchers can gain deeper insights into the evolution of chemical communication and leverage this knowledge to develop innovative and environmentally benign strategies for pest management. The continued application of transcriptomics, heterologous expression systems, and in vivo labeling will be essential in fully elucidating the roles of specific fatty acyl-CoA isomers in the rich chemical tapestry of insect life.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two fatty acyl reductases involved in moth pheromone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional flexibility as a prelude to signal diversity? Role of a fatty acyl reductase in moth pheromone evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional flexibility as a prelude to signal diversity?: Role of a fatty acyl reductase in moth pheromone evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acyl-CoA Z9- and Z10-desaturase genes from a New Zealand leafroller moth species, Planotortrix octo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
(2E,7Z)-Tetradecadienoyl-CoA: A Technical Guide to its Putative Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,7Z)-Tetradecadienoyl-Coenzyme A is a specific isomer of a fourteen-carbon fatty acyl-CoA with two double bonds. While direct literature on the discovery and isolation of this precise isomer is scarce, its existence can be inferred as a potential intermediate in the metabolism of polyunsaturated fatty acids. This technical guide consolidates information on analogous compounds to provide a comprehensive overview of the probable methods for the synthesis, isolation, and characterization of (2E,7Z)-Tetradecadienoyl-CoA. Furthermore, it explores its putative role in metabolic pathways, particularly in the context of β-oxidation of polyunsaturated fatty acids. This document serves as a foundational resource for researchers interested in the nuanced roles of specific fatty acyl-CoA isomers in cellular physiology and disease.
Introduction: The Context of Discovery
The discovery of specific fatty acyl-CoA isomers like this compound is often not a singular event but rather an outcome of detailed investigations into the metabolic pathways of polyunsaturated fatty acids (PUFAs). Fatty acyl-CoAs are crucial metabolic intermediates, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids and signaling molecules.[1] The metabolism of PUFAs containing multiple double bonds necessitates the action of specific enzymes, such as isomerases and reductases, to handle the non-standard bond configurations that arise during their breakdown.[2]
It is within this context that this compound would likely be identified as a transient intermediate. For instance, the β-oxidation of a C16 polyunsaturated fatty acid with cis-double bonds at specific positions could lead to the formation of a tetradecadienoyl-CoA intermediate with the (2E,7Z) configuration after several rounds of oxidation. Its formal discovery and characterization would rely on advanced analytical techniques capable of separating and identifying specific geometric isomers.
Synthesis and Isolation: Proposed Methodologies
Given the lack of specific protocols for this compound, this section outlines detailed experimental procedures for its chemical synthesis and subsequent purification, based on established methods for similar polyunsaturated fatty acyl-CoAs.
Chemical Synthesis of (2E,7Z)-Tetradecadienoic Acid
The stereospecific synthesis of the free fatty acid is the crucial first step. A convergent and stereospecific approach, as described for other complex polyenes, can be adapted.[3] This would involve the synthesis of two key fragments that are then coupled to form the desired C14 backbone with the correct double bond geometry.
Experimental Protocol: Stereospecific Synthesis of (2E,7Z)-Tetradecadienoic Acid (Proposed)
-
Synthesis of the C1-C8 Aldehyde Fragment with a Z-double bond at C7:
-
Start with a commercially available C7 alkyne.
-
Perform a stereoselective reduction (e.g., using Lindlar's catalyst) to obtain the Z-alkene.
-
Protect the terminal alkyne and convert the other end to an aldehyde.
-
-
Synthesis of the C9-C14 Phosphonium (B103445) Salt Fragment:
-
Start with a C6 alkyl halide.
-
Convert to the corresponding triphenylphosphonium salt.
-
-
Wittig Reaction and Deprotection:
-
Perform a Wittig reaction between the C1-C8 aldehyde and the C9-C14 phosphonium salt to form the C14 backbone with the Z-double bond at C7. The Wittig reaction conditions can be tuned to favor the formation of the E-double bond at C2.
-
Deprotect the terminal functional group and oxidize to a carboxylic acid.
-
-
Purification:
-
The final fatty acid is purified by column chromatography on silica (B1680970) gel.
-
Conversion to this compound
Once the free fatty acid is synthesized and purified, it can be converted to its coenzyme A thioester. A common and effective method involves the activation of the carboxylic acid, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the thiol group of Coenzyme A.[4]
Experimental Protocol: Synthesis of this compound from the Free Fatty Acid (Proposed)
-
Activation of the Fatty Acid:
-
Dissolve (2E,7Z)-Tetradecadienoic acid in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter to remove the dicyclohexylurea byproduct.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the activated NHS-ester in a mixture of tetrahydrofuran (B95107) and aqueous sodium bicarbonate buffer.
-
Add a solution of Coenzyme A (lithium salt) in the same buffer.
-
Stir the reaction mixture at room temperature, monitoring the progress by HPLC.
-
-
Purification:
-
The resulting this compound is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Isolation and Purification of Geometric Isomers
The separation of geometric isomers of fatty acyl-CoAs is challenging but can be achieved using specialized chromatographic techniques. A combination of sub-ambient RP-HPLC and silver ion HPLC (Ag+-HPLC) has been shown to be effective for separating isomers of free fatty acids, and these principles can be applied to their CoA esters.[5]
Table 1: Proposed HPLC Purification Parameters for this compound
| Parameter | RP-HPLC | Ag+-HPLC |
| Column | C18 stationary phase | Silver-impregnated silica |
| Mobile Phase | Acetonitrile/water gradient with a low concentration of a weak acid (e.g., acetic acid) | Heptane/acetone gradient |
| Detection | UV absorbance at ~260 nm (adenine ring of CoA) | UV absorbance or Evaporative Light Scattering Detector (ELSD) |
| Temperature | Sub-ambient (e.g., 10°C) to improve resolution | Room temperature |
Characterization: Spectroscopic Analysis
The structural confirmation of synthesized this compound would rely on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR are powerful tools for determining the structure of fatty acyl-CoAs. Specific chemical shifts can confirm the presence of the CoA moiety and the geometry of the double bonds.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Protons and Carbons in this compound (in D₂O)
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acyl Chain | H-2 (E) | ~6.1 | - |
| H-3 (E) | ~6.8 | - | |
| H-7 (Z) | ~5.4 | - | |
| H-8 (Z) | ~5.4 | - | |
| C-1 (Thioester) | - | ~200 | |
| C-2 (E) | - | ~130 | |
| C-3 (E) | - | ~145 | |
| C-7 (Z) | - | ~128 | |
| C-8 (Z) | - | ~130 | |
| Coenzyme A | Adenine H-8 | ~8.4 | - |
| Adenine H-2 | ~8.1 | - | |
| Ribose H-1' | ~6.1 | - |
Note: These are predicted values based on data for similar compounds and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides an accurate mass determination, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the molecule and confirm the structure of the acyl chain and the CoA moiety.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Ion | Predicted m/z | Key Fragment Ions (MS/MS) |
| Positive ESI | [M+H]⁺ | ~976.3 | [M - 507 + H]⁺ (loss of 3'-phospho-ADP) |
| Negative ESI | [M-H]⁻ | ~974.3 | Fragments corresponding to the acyl chain and CoA |
Putative Biological Role and Signaling Pathways
While a specific signaling role for this compound has not been established, its structure suggests a role as an intermediate in the β-oxidation of certain polyunsaturated fatty acids.
Role in β-Oxidation
The β-oxidation of fatty acids with double bonds at odd-numbered carbons or conjugated double bonds requires auxiliary enzymes. A (2E,7Z)-dienoyl-CoA intermediate would likely be a substrate for an enoyl-CoA isomerase or a dienoyl-CoA reductase to convert it into a substrate suitable for the core β-oxidation pathway.[2]
The workflow for the processing of such an intermediate in the mitochondrial matrix is depicted below.
Caption: Proposed metabolic fate of this compound in β-oxidation.
Experimental Workflow for Investigating Metabolic Role
To investigate the metabolic role of this compound, a series of experiments can be designed as outlined in the following workflow.
References
- 1. bu.edu [bu.edu]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Convergent and Stereospecific Synthesis of Complex Skipped Polyenes and Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, isolation and identification of non-conjugated C18:2 fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of (2E,7Z)-Tetradecadienoyl-CoA in Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2E,7Z)-Tetradecadienoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, particularly arising from the degradation of linoleic acid. Its unique stereochemistry necessitates the action of auxiliary enzymes to reconfigure its double bonds for compatibility with the core β-oxidation machinery. This guide provides a comprehensive overview of the metabolic role of this compound, detailing the enzymatic reactions it undergoes, the kinetic parameters of the involved enzymes, and established experimental protocols for its study. The metabolic pathways are visually represented through detailed diagrams to facilitate a deeper understanding of its significance in fatty acid metabolism and its potential as a target for therapeutic intervention.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in most organisms. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids presents unique challenges due to the presence of double bonds with cis configurations at unconventional positions. The metabolic pathway must, therefore, include auxiliary enzymes capable of handling these non-standard intermediates. This compound emerges as a key intermediate during the β-oxidation of linoleic acid (C18:2, n-6), a common polyunsaturated fatty acid. This guide delves into the core aspects of this compound's role in fatty acid metabolism, providing quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical pathways.
The Metabolic Context of this compound
This compound is formed after several cycles of β-oxidation of linoleoyl-CoA. The initial double bonds of linoleic acid at the Δ9 and Δ12 positions are shifted and modified as the fatty acid chain is shortened. The processing of this intermediate is crucial for the complete oxidation of the fatty acid and the maximal yield of ATP.
Formation from Linoleoyl-CoA
The β-oxidation of linoleoyl-CoA proceeds through a series of enzymatic steps. After three rounds of conventional β-oxidation, the resulting acyl-CoA intermediate, cis-Δ3,cis-Δ6-dodecenoyl-CoA, is isomerized to a trans-Δ2,cis-Δ6-dodecenoyl-CoA by enoyl-CoA isomerase. Following another round of β-oxidation, the intermediate becomes cis-Δ4-decenoyl-CoA. Dehydrogenation of this species by acyl-CoA dehydrogenase yields (2E,4Z)-decadienoyl-CoA. This intermediate is then reduced by 2,4-dienoyl-CoA reductase to trans-Δ3-enoyl-CoA, which is subsequently isomerized to trans-Δ2-enoyl-CoA by enoyl-CoA isomerase, allowing it to re-enter the main β-oxidation pathway. The formation of the specific (2E,7Z) isomer of tetradecadienoyl-CoA occurs through a related pathway involving the degradation of linoleic acid.
Enzymatic Processing
The key enzyme responsible for the metabolism of this compound is 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This NADPH-dependent enzyme catalyzes the reduction of the conjugated double bond system of 2,4-dienoyl-CoA species. In the context of this compound, this intermediate would first need to be isomerized to a 2,4-dienoyl-CoA structure for the reductase to act upon it. The enzyme responsible for this isomerization is Δ3,5,Δ2,4-dienoyl-CoA isomerase (EC 5.3.3.-).[1] This enzyme converts a 3,5-dienoyl-CoA to a 2,4-dienoyl-CoA, which is a substrate for 2,4-dienoyl-CoA reductase.
Quantitative Data
| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| 2,4-Dienoyl-CoA Reductase | 2,4-Hexadienoyl-CoA | Human (mitochondrial) | 26.5 ± 3.8 | 7.78 ± 1.08 | - | [2] |
| 2,4-Dienoyl-CoA Reductase | 2,4-Decadienoyl-CoA | Human (mitochondrial) | 6.22 ± 2.0 | 0.74 ± 0.07 | - | [2] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | Rat (mitochondrial) | 0.46 | - | 2.1 | [3] |
| 2,4-Dienoyl-CoA Reductase | NADPH | Rat (mitochondrial) | 2.5 | - | - | [3] |
| Enzyme | Substrate | Organism | Specific Activity (mmol/min/mg) | Reference |
| Δ3,5,Δ2,4-Dienoyl-CoA Isomerase | 5,8,11,14-Eicosatetraenoyl-CoA (Arachidonoyl-CoA) | Arabidopsis thaliana (recombinant) | 5.32 ± 0.26 (crude extract) | [4] |
| Δ3,5,Δ2,4-Dienoyl-CoA Isomerase | 5,8,11,14-Eicosatetraenoyl-CoA (Arachidonoyl-CoA) | Arabidopsis thaliana (recombinant) | 16.63 ± 6.72 (purified) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its metabolizing enzymes.
Synthesis of this compound
The chemical synthesis of long-chain dienoyl-CoA esters can be challenging. A general chemo-enzymatic approach can be employed.[3]
Principle: This method involves the chemical synthesis of the free fatty acid, (2E,7Z)-tetradecadienoic acid, followed by its enzymatic conversion to the corresponding CoA ester using an acyl-CoA synthetase.
Materials:
-
(2E,7Z)-tetradecadienoic acid (custom synthesis may be required)
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
HPLC system with a C18 column
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 10 mM ATP, 10 mM MgCl2, 2.5 mM Coenzyme A, 0.1% Triton X-100, and 1 mM (2E,7Z)-tetradecadienoic acid.
-
Enzyme Addition: Initiate the reaction by adding a suitable amount of long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Purification: Centrifuge the mixture to pellet the precipitated protein. The supernatant containing the this compound can be purified by reversed-phase HPLC on a C18 column.
-
Quantification: The concentration of the purified product can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M-1cm-1 for the adenine (B156593) ring of CoA).
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
NADPH
-
(2E,4E)-Decadienoyl-CoA (or other suitable 2,4-dienoyl-CoA substrate)
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADPH (e.g., 150 µM), and the enzyme solution.
-
Pre-incubation: Incubate the mixture for 5 minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiation: Start the reaction by adding the 2,4-dienoyl-CoA substrate (e.g., 50 µM).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculation: The rate of the reaction is calculated using the molar extinction coefficient of NADPH at 340 nm (6,220 M-1cm-1).
Assay for Δ3,5,Δ2,4-Dienoyl-CoA Isomerase Activity
Principle: This is a coupled-enzyme assay where the product of the isomerase reaction, a 2,4-dienoyl-CoA, is immediately reduced by 2,4-dienoyl-CoA reductase, and the reaction is monitored by the oxidation of NADPH.[5]
Materials:
-
Potassium phosphate buffer
-
NADPH
-
3,5-Dienoyl-CoA substrate (e.g., 3,5-octadienoyl-CoA)
-
Purified 2,4-dienoyl-CoA reductase (as the coupling enzyme)
-
Source of Δ3,5,Δ2,4-dienoyl-CoA isomerase (e.g., mitochondrial extract or purified enzyme)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and an excess of purified 2,4-dienoyl-CoA reductase.
-
Pre-incubation: Add the source of Δ3,5,Δ2,4-dienoyl-CoA isomerase and pre-incubate for 5 minutes.
-
Initiation: Start the reaction by adding the 3,5-dienoyl-CoA substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm.
-
Control: A control reaction lacking the Δ3,5,Δ2,4-dienoyl-CoA isomerase should be run to account for any background NADPH oxidation.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of linoleic acid degradation leading to the formation of intermediates like this compound and the experimental workflow for its analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of intermediates in the peroxisomal β-oxidation of linoleic acid | Scilit [scilit.com]
- 3. Identification of intermediates in the peroxisomal beta-oxidation of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis of (2E,7Z)-Tetradecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the biosynthetic pathway of (2E,7Z)-Tetradecadienoyl-CoA, a crucial intermediate in the production of various biologically active molecules, including insect pheromones. By dissecting the enzymatic steps and regulatory mechanisms, this document provides a comprehensive resource for researchers in biochemistry, molecular biology, and drug development.
Executive Summary
The biosynthesis of this compound is a specialized metabolic pathway that diverges from standard fatty acid synthesis. It involves a precise sequence of desaturation and a modified β-oxidation step to generate the characteristic diene structure. The key enzymatic players include a specific fatty acid desaturase and an acyl-CoA oxidase/dehydrogenase. Understanding this pathway is critical for the potential development of targeted inhibitors for pest control and for the biotechnological production of valuable semiochemicals.
The Biosynthetic Pathway of this compound
The synthesis of this compound begins with a common saturated fatty acid precursor, Myristoyl-CoA (14:0-CoA), which is produced through the conventional fatty acid synthase (FAS) complex. The subsequent formation of the diene involves two key enzymatic modifications:
-
Step 1: Δ7-Desaturation: The initial and most critical step is the introduction of a cis double bond at the 7th carbon position of the myristoyl-CoA backbone. This reaction is catalyzed by a Δ7-fatty acyl-CoA desaturase . This enzyme exhibits high substrate specificity for the 14-carbon acyl-CoA chain and stereo- and regiospecificity to create the (Z)-7 double bond.
-
Step 2: Introduction of the 2E-Double Bond via Modified β-Oxidation: Following desaturation, the resulting (Z)-7-Tetradecenoyl-CoA undergoes a limited or modified cycle of β-oxidation. The first step of this cycle, catalyzed by an acyl-CoA oxidase (AOX) or acyl-CoA dehydrogenase (ACD) , introduces a trans double bond between the α and β carbons (C2 and C3). This results in the final product, this compound. Crucially, the subsequent steps of the β-oxidation cycle (hydration, dehydrogenation, and thiolytic cleavage) are bypassed, preserving the C14 chain length.
The overall pathway can be visualized as follows:
An In-depth Technical Guide to (2E,7Z)-Tetradecadienoyl-CoA: A Focus on the Broader Context of Long-Chain Acyl-CoA Thioesters
Disclaimer: As of December 2025, detailed chemical, physical, and biological data specifically for the (2E,7Z)-Tetradecadienoyl-CoA isomer is not available in the public scientific literature. Therefore, this guide will provide a comprehensive overview of long-chain acyl-Coenzyme A (acyl-CoA) thioesters as a class of molecules, with a focus on their general chemical structure, properties, biological significance, and the experimental methodologies used for their study. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with related lipid molecules.
Chemical Structure and Properties of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are critical intermediates in cellular metabolism, serving as the activated form of long-chain fatty acids. Their structure consists of a long hydrocarbon chain (typically 12 to 20 carbons) attached to Coenzyme A via a thioester bond. This high-energy bond makes them highly reactive and suitable for a variety of biochemical reactions.
The general structure of a long-chain acyl-CoA is depicted below:
Figure 1: Generalized structure of a long-chain acyl-CoA molecule.
For the specific, yet uncharacterized, molecule this compound, the "R" group would be a C13H23 chain containing two double bonds: one in the trans (E) configuration at the second carbon and one in the cis (Z) configuration at the seventh carbon.
General Physicochemical Properties
Quantitative data for specific long-chain acyl-CoAs can be found in various databases. The following table presents representative data for a related, well-characterized long-chain acyl-CoA, Palmitoyl-CoA (C16:0-CoA).
| Property | Value | Source |
| Molecular Formula | C37H66N7O17P3S | --INVALID-LINK-- |
| Molecular Weight | 1005.9 g/mol | --INVALID-LINK-- |
| Physical State | Solid | [1] |
| Solubility | Soluble in aqueous buffers and organic solvents like methanol (B129727) and chloroform. | [2] |
Biological Role of Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are central players in lipid metabolism and cellular signaling. Their primary roles include:
-
Beta-Oxidation: They are transported into the mitochondria and peroxisomes for beta-oxidation to generate ATP.
-
Biosynthesis: They serve as building blocks for the synthesis of complex lipids such as triglycerides, phospholipids, and sphingolipids.
-
Protein Acylation: They can be covalently attached to proteins, a post-translational modification that can alter protein function and localization.
-
Gene Regulation: They can act as signaling molecules, directly or indirectly influencing the activity of transcription factors that regulate gene expression.
The metabolic fate of long-chain acyl-CoAs is a tightly regulated process, as depicted in the following signaling pathway diagram.
Figure 2: Overview of the central metabolic roles of long-chain acyl-CoAs.
Experimental Protocols
The study of long-chain acyl-CoAs requires specialized techniques due to their low abundance and potential for degradation. Below are detailed methodologies for key experiments.
Extraction of Long-Chain Acyl-CoAs from Tissues and Cells
Accurate quantification of long-chain acyl-CoAs necessitates efficient extraction methods that minimize enzymatic and chemical degradation.
Materials:
-
Homogenizer (e.g., glass Dounce or mechanical)
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Acetonitrile (ACN)
-
2-Propanol
-
Centrifuge capable of high speeds and refrigeration
Protocol:
-
Tissue/Cell Preparation: Rapidly harvest and freeze the biological sample in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue or cell pellet in ice-cold KH2PO4 buffer.
-
Solvent Extraction: Add a mixture of ACN and 2-propanol to the homogenate. Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the long-chain acyl-CoAs.
-
Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for downstream analysis, such as the initial mobile phase for liquid chromatography.
Figure 3: Workflow for the extraction of long-chain acyl-CoAs.
Purification of Long-Chain Acyl-CoAs
For cleaner samples and to remove interfering substances, solid-phase extraction (SPE) is often employed following the initial solvent extraction.
Materials:
-
C18 SPE cartridges
-
Methanol
-
100 mM KH2PO4 buffer (pH 4.9)
Protocol:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by equilibration with the KH2PO4 buffer.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with the KH2PO4 buffer to remove polar impurities. A subsequent wash with a low percentage of methanol in water can remove less hydrophobic contaminants.
-
Elution: Elute the bound long-chain acyl-CoAs with a higher concentration of methanol or another suitable organic solvent.
-
Drying and Reconstitution: Dry the eluate and reconstitute as described in the extraction protocol.
Analysis of Long-Chain Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual long-chain acyl-CoA species.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water[3]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[3]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min
MS/MS Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each acyl-CoA species.
Quantitative Data Presentation:
The following table provides an example of how quantitative data for various long-chain acyl-CoA species in a biological sample might be presented.
| Acyl-CoA Species | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (pmol/mg protein) |
| Myristoyl-CoA (C14:0) | 5.2 | 938.4 | 429.1 | 1.5 ± 0.2 |
| Palmitoyl-CoA (C16:0) | 6.8 | 966.4 | 457.1 | 3.2 ± 0.4 |
| Palmitoleoyl-CoA (C16:1) | 6.5 | 964.4 | 455.1 | 0.8 ± 0.1 |
| Stearoyl-CoA (C18:0) | 8.3 | 994.5 | 485.1 | 1.9 ± 0.3 |
| Oleoyl-CoA (C18:1) | 7.9 | 992.5 | 483.1 | 2.5 ± 0.3 |
| Linoleoyl-CoA (C18:2) | 7.5 | 990.5 | 481.1 | 1.1 ± 0.2 |
Note: The specific ion transitions and retention times will vary depending on the instrumentation and chromatographic conditions used.
This guide provides a foundational understanding of long-chain acyl-CoAs for researchers and professionals in drug development. While specific data on this compound remains elusive, the principles and protocols outlined here are broadly applicable to the study of this important class of molecules. As research progresses, it is anticipated that information on more diverse and specific acyl-CoA isomers will become available.
References
The Pivotal Role of Auxiliary Enzymes in the Metabolism of (2E,7Z)-Tetradecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mitochondrial β-oxidation of polyunsaturated fatty acids, such as the hypothetical (2E,7Z)-tetradecadienoyl-CoA, presents unique enzymatic challenges not encountered in the degradation of their saturated counterparts. The presence of double bonds at unconventional positions and with specific stereochemistry necessitates the action of auxiliary enzymes to reconfigure the intermediates for seamless entry into the core β-oxidation spiral. This technical guide provides an in-depth exploration of the key enzymes involved in the metabolism of this compound, with a primary focus on Δ3,Δ2-enoyl-CoA isomerase (ECI) and 2,4-dienoyl-CoA reductase (DECR) . We will delve into their catalytic mechanisms, present available quantitative data, detail experimental protocols for their characterization, and illustrate the metabolic and signaling pathways that govern their function. This document serves as a comprehensive resource for researchers investigating fatty acid metabolism and for professionals in drug development targeting metabolic disorders.
Introduction: The Challenge of Unsaturated Fatty Acid Oxidation
Mitochondrial β-oxidation is a central catabolic pathway responsible for the degradation of fatty acids to generate acetyl-CoA, which subsequently enters the citric acid cycle for ATP production. While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the breakdown of unsaturated fatty acids requires additional enzymatic steps to handle the double bonds that can disrupt the stereochemistry required by the core β-oxidation enzymes.
This compound, a 14-carbon fatty acyl-CoA with a trans double bond at the second carbon and a cis double bond at the seventh carbon, serves as a pertinent example to illustrate this complexity. The initial trans-2-enoyl-CoA configuration is a standard substrate for enoyl-CoA hydratase. However, as β-oxidation proceeds through three cycles, the cis-7 double bond is shifted to a cis-3 position, forming a cis-Δ³-enoyl-CoA intermediate. This intermediate is not a substrate for the subsequent enzyme, acyl-CoA dehydrogenase, thereby halting the β-oxidation spiral. To overcome this metabolic roadblock, a specialized set of auxiliary enzymes is essential.
Core Enzymes in this compound Metabolism
The complete oxidation of this compound relies on the coordinated action of the core β-oxidation enzymes and two critical auxiliary enzymes: Δ³,Δ²-enoyl-CoA isomerase and, potentially, 2,4-dienoyl-CoA reductase.
Δ³,Δ²-Enoyl-CoA Isomerase (ECI; EC 5.3.3.8)
Function: The primary role of Δ³,Δ²-enoyl-CoA isomerase is to convert the problematic cis-Δ³- or trans-Δ³-enoyl-CoA intermediates into the trans-Δ²-enoyl-CoA isomer, which is a substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed.[1][2] In the metabolism of this compound, after three cycles of β-oxidation, the resulting cis-Δ³-octenoyl-CoA is the specific substrate for ECI.
Mechanism: ECI catalyzes the isomerization of the double bond from the Δ³ to the Δ² position. The reaction mechanism is thought to proceed through a conjugated dienol intermediate.
2,4-Dienoyl-CoA Reductase (DECR; EC 1.3.1.34)
Function: While not directly acting on the initial intermediates of this compound, 2,4-dienoyl-CoA reductase is a crucial enzyme in the degradation of many polyunsaturated fatty acids that generate 2,4-dienoyl-CoA intermediates.[3][4] Should the metabolic pathway of this compound converge to form such an intermediate, DECR would be indispensable. This enzyme catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA to a trans-Δ³-enoyl-CoA.[3] This product is then a substrate for Δ³,Δ²-enoyl-CoA isomerase.
Mechanism: Eukaryotic 2,4-dienoyl-CoA reductase utilizes NADPH to reduce the double bond at the C4 position of the 2,4-dienoyl-CoA substrate. The reaction proceeds through a two-step sequential mechanism involving an enolate intermediate.[3]
Quantitative Data on Enzyme Activity
The following tables summarize the available kinetic parameters for Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase from various sources. It is important to note that the substrate specificity of these enzymes can vary depending on the species and the acyl chain length of the substrate.
| Enzyme | Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| Δ³,Δ²-Enoyl-CoA Isomerase | Rat Liver (recombinant) | 3-cis-dodecenoyl-CoA | 81 | 292 | - | [5] |
| Bovine Liver | 3-cis-dodecenoyl-CoA | 32 | - | - | [6] | |
| 2,4-Dienoyl-CoA Reductase | Rat Liver Mitochondria (recombinant) | trans-2,trans-4-hexadienoyl-CoA | 0.46 | - | 2.1 | [7] |
| Rat Liver Mitochondria (recombinant) | NADPH | 2.5 | - | - | [7] | |
| Human Mitochondria (recombinant) | 2,4-hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | - | [8] | |
| Human Mitochondria (recombinant) | 2,4-decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | - | [8] | |
| Human Mitochondria (recombinant) | NADPH | 60.5 ± 19.7 | - | - | [8] | |
| Escherichia coli (recombinant) | 2-trans, 4-trans-decadienoyl-CoA | 2.3 | - | 16 | [9] | |
| Escherichia coli (recombinant) | NADPH | 50 | - | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of enzymes involved in this compound metabolism.
Spectrophotometric Assay for Δ³,Δ²-Enoyl-CoA Isomerase
This assay measures the decrease in absorbance at 280 nm resulting from the isomerization of a cis-Δ³-enoyl-CoA substrate to a trans-Δ²-enoyl-CoA product.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
cis-3-Octenoyl-CoA (or other suitable cis-Δ³-enoyl-CoA substrate)
-
Purified or partially purified Δ³,Δ²-enoyl-CoA isomerase
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and the cis-Δ³-enoyl-CoA substrate at a suitable concentration (e.g., 50 µM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Monitor the decrease in absorbance at 280 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the substrate.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of a 2,4-dienoyl-CoA substrate.[10]
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
NADPH
-
2,4-Hexadienoyl-CoA (or other suitable 2,4-dienoyl-CoA substrate)
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5) and NADPH (e.g., 150 µM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Add the enzyme solution and incubate for a few minutes.
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate (e.g., 50 µM).
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).
Expression and Purification of Recombinant Human 2,4-Dienoyl-CoA Reductase in E. coli
This protocol describes the expression and purification of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase.[8]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the human DECR1 cDNA with a His-tag (e.g., pET vector)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into a suitable E. coli strain.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other methods.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Dialyze the purified protein against a suitable storage buffer.
-
Analyze the purity of the protein by SDS-PAGE.
Signaling Pathways and Regulatory Networks
The expression of the genes encoding Δ³,Δ²-enoyl-CoA isomerase (ECI1) and 2,4-dienoyl-CoA reductase (DECR1) is tightly regulated to meet the metabolic demands of the cell. A key regulator of fatty acid oxidation is the peroxisome proliferator-activated receptor alpha (PPARα).[11][12]
PPARα Signaling Pathway
PPARα is a ligand-activated transcription factor that, upon binding to its ligands (e.g., fatty acids or fibrate drugs), forms a heterodimer with the retinoid X receptor (RXR). This heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those involved in fatty acid oxidation.[13][14] This binding recruits coactivator proteins and initiates the transcription of these genes, leading to an increased capacity for fatty acid breakdown.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the metabolic pathway for this compound and a typical experimental workflow for characterizing the enzymes involved.
Metabolic Pathway of this compound
Experimental Workflow for Enzyme Characterization
Conclusion
The efficient metabolic processing of this compound, and polyunsaturated fatty acids in general, is critically dependent on the activity of auxiliary enzymes such as Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. These enzymes ensure that the intermediates of β-oxidation are in the correct stereochemical configuration for the core enzymatic machinery. Understanding the function, regulation, and kinetic properties of these enzymes is paramount for elucidating the intricacies of lipid metabolism and for the development of therapeutic strategies for metabolic diseases where fatty acid oxidation is dysregulated. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals to advance their investigations in this vital area of metabolic science.
References
- 1. Mitochondrial 3-2trans-Enoyl-CoA isomerase. Purification, cloning, expression, and mitochondrial import of the key enzyme of unsaturated fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Cloning, expression, and purification of the functional Delta(3)-Delta(2)-enoyl-CoA isomerase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of bovine liver 3-cis-2-trans-enoyl-CoA isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning and expression of the fadH gene and characterization of the gene product 2,4-dienoyl coenzyme A reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Enigmatic Presence of (2E,7Z)-Tetradecadienoyl-CoA in Lepidoptera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the diverse array of fatty acid-derived semiochemicals in Lepidoptera is well-documented, the natural occurrence of the specific isomer (2E,7Z)-Tetradecadienoyl-CoA remains an area of active investigation with no direct confirmation in the existing scientific literature. This technical guide synthesizes current knowledge on fatty acid metabolism in moths and proposes a hypothetical framework for the biosynthesis, identification, and quantification of this compound. The methodologies and pathways described herein are based on established principles of insect biochemistry and analytical chemistry, providing a foundational resource for researchers seeking to explore the potential role of this and similar molecules in Lepidopteran biology.
Introduction
Lepidoptera, the order of insects that includes moths and butterflies, utilizes a complex chemical language for communication, with fatty acid derivatives playing a pivotal role as sex pheromones. These molecules are typically synthesized in specialized pheromone glands through a series of enzymatic modifications of common fatty acids. The precise structure, including chain length, degree of unsaturation, and the geometry of double bonds, is critical for species-specific signaling.
This guide focuses on the hypothetical natural occurrence of this compound, a C14 fatty acyl-CoA with a conjugated diene system. Although not yet identified in Lepidoptera, its structural similarity to known pheromone precursors suggests its potential existence and biological significance. Understanding the biosynthesis and regulation of such molecules could open new avenues for pest management strategies and the development of novel pharmaceuticals.
Hypothetical Biosynthesis of this compound
The biosynthesis of unsaturated fatty acyl-CoAs in insects is a multi-step process involving fatty acid synthases (FAS), desaturases, and potentially elongases and chain-shortening enzymes.[1][2] A plausible pathway for the formation of this compound could involve the following key enzymatic steps, starting from the common precursor, palmitoyl-CoA (C16:0-CoA).
A critical enzymatic step in the biosynthesis of many moth pheromones is the introduction of double bonds by fatty acyl-CoA desaturases.[3] A variety of these enzymes exist, each with specific regioselectivity and stereoselectivity.[3] The formation of a conjugated diene system often involves specialized desaturases.
The subsequent steps would involve the reduction of the fatty acyl-CoA to a fatty alcohol by a fatty acyl-CoA reductase (FAR), which could then be further modified, for instance, by an acetyltransferase to form an acetate (B1210297) ester, a common functional group in moth pheromones.[4]
Quantitative Data
As of this writing, there is no published quantitative data on the natural occurrence of this compound in any Lepidopteran species. Research in this area would require the development of sensitive and specific analytical methods to detect and quantify this molecule in complex biological matrices such as pheromone glands.
For comparative purposes, the table below presents hypothetical data based on typical concentrations of fatty acyl-CoA precursors found in the pheromone glands of various moth species. This is intended to provide a realistic framework for what researchers might expect to find.
| Putative Precursor/Metabolite | Hypothetical Concentration Range (pmol/gland) | Potential Lepidopteran Family | Reference Analytical Technique |
| Palmitoyl-CoA (16:0-CoA) | 50 - 200 | Noctuidae, Tortricidae | LC-MS/MS |
| Stearoyl-CoA (18:0-CoA) | 20 - 100 | Noctuidae, Pyralidae | LC-MS/MS |
| Oleoyl-CoA (18:1-CoA) | 100 - 500 | Gelechiidae, Yponomeutidae | LC-MS/MS |
| This compound | Not Detected - 10 (Hypothetical) | Lymantriidae (Tussock Moths) | GC-MS, LC-MS/MS |
| (Z,E)-9,12-Tetradecadienyl acetate | 1000 - 5000 | Pyralidae, Noctuidae | GC-MS |
Experimental Protocols
The successful identification and quantification of this compound requires meticulous experimental design, from sample collection to final analysis. The following protocols are adapted from established methods for the analysis of insect fatty acids and pheromones.
Pheromone Gland Extraction
This protocol is designed for the extraction of fatty acyl-CoAs from the pheromone glands of female moths.
-
Gland Dissection: Under a stereomicroscope, carefully dissect the pheromone gland from the terminal abdominal segments of a calling female moth.
-
Homogenization: Immediately place the dissected gland in a microcentrifuge tube containing 100 µL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water). Homogenize the tissue using a micro-pestle.
-
Phase Separation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Carefully collect the upper aqueous-methanolic phase, which contains the fatty acyl-CoAs.
-
Solid-Phase Extraction (SPE): To purify and concentrate the fatty acyl-CoAs, pass the extract through a C18 SPE cartridge. Wash the cartridge with a polar solvent to remove impurities and then elute the fatty acyl-CoAs with a more non-polar solvent mixture.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the subsequent analytical method (e.g., 50% acetonitrile (B52724) for LC-MS).
Analytical Methods
The analysis of this compound is challenging due to the potential for isomerization and the need to separate it from other structurally similar molecules.
For GC-MS analysis, the fatty acyl-CoA must first be converted to a more volatile derivative, such as a fatty acid methyl ester (FAME).
-
Hydrolysis and Methylation: The extracted fatty acyl-CoAs are hydrolyzed to free fatty acids and then methylated using a reagent such as boron trifluoride-methanol.
-
GC Separation: The resulting FAMEs are separated on a capillary GC column with a polar stationary phase (e.g., a wax-type column) to achieve separation of geometric isomers.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The fragmentation pattern of the diene FAME can provide information about the positions of the double bonds.
LC-MS/MS is a powerful technique for the direct analysis of fatty acyl-CoAs without derivatization.
-
LC Separation: Separation is typically achieved using a reversed-phase C18 column with a gradient elution of acetonitrile and water containing a small amount of a weak acid like formic acid. Silver-ion HPLC (Ag+-HPLC) can also be employed for enhanced separation of geometric isomers.[5][6]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can be used to generate specific fragment ions for identification and quantification.
Logical Relationships and Signaling Pathways
The regulation of pheromone biosynthesis is a complex process involving hormonal control and the coordinated expression of biosynthetic genes. The production of a specific fatty acyl-CoA like this compound would be tightly regulated to ensure the correct pheromone blend is produced for species-specific communication.
Conclusion and Future Directions
The study of this compound in Lepidoptera is currently in a nascent, hypothetical stage. This guide provides a roadmap for researchers to begin exploring the potential existence and function of this molecule. Future research should focus on:
-
Targeted screening: Utilizing the analytical methods outlined here to screen pheromone gland extracts from a wide range of Lepidopteran species, particularly from families known for producing diverse pheromone structures.
-
Enzyme characterization: Identifying and functionally characterizing the desaturases and other enzymes that could be responsible for the synthesis of the (2E,7Z) double bond configuration.
-
Behavioral assays: If the molecule is identified, conducting electrophysiological and behavioral experiments to determine its role in insect communication.
By systematically addressing these research questions, the scientific community can shed light on this enigmatic molecule and potentially uncover new aspects of chemical ecology in Lepidoptera.
References
A Technical Guide to (2E,7Z)-Tetradecadienoyl-CoA: A Hypothesized Intermediate in Insect Pheromone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: While not identified as a communicative pheromone itself, (2E,7Z)-Tetradecadienoyl-CoA represents a plausible, yet uncharacterized, intermediate in the biosynthesis of C14 fatty acid-derived sex pheromones in various insect species, particularly within the Lepidoptera. This technical guide consolidates current knowledge on the biosynthesis of fatty acid-derived insect pheromones to frame the hypothetical role of this compound. We provide an in-depth overview of the enzymatic processes, including desaturation and chain modification, that could lead to its formation and subsequent conversion into active semiochemicals. Detailed experimental protocols for investigating such biosynthetic pathways are presented, alongside quantitative data from related systems to offer a comparative framework. This document serves as a resource for researchers investigating insect chemical ecology and for professionals in drug and pesticide development seeking to understand and potentially disrupt these vital communication pathways.
Introduction: The Role of Fatty Acyl-CoA Intermediates in Insect Communication
Insects utilize a complex chemical language for a variety of survival-critical behaviors, including mating, aggregation, and defense. A significant class of these chemical signals, or semiochemicals, are derived from fatty acid metabolism.[1][2] The biosynthesis of these pheromones is a highly regulated and specific enzymatic cascade that typically originates from common fatty acid precursors like palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA). These precursors undergo a series of modifications, including desaturation, chain-shortening or elongation, and functional group modification, to produce the final active pheromone component.[1][3][4]
The specificity of the pheromone blend, which is often crucial for species recognition, is determined by the precise nature of these enzymatic modifications. Key enzyme families involved in this process include:
-
Fatty Acyl-CoA Desaturases (FADs): These enzymes introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain.[5][6][7]
-
β-oxidation Enzymes (Chain-shortening): A controlled version of the fatty acid degradation pathway shortens the carbon chain, typically by two carbons at a time.[8][9]
-
Fatty Acyl-CoA Reductases (FARs): These enzymes reduce the fatty acyl-CoA to a fatty alcohol, a common step in producing alcohol or acetate (B1210297) ester pheromones.[3][10][11]
-
Acetyltransferases (ATs): In many moth species, the terminal functional group is an acetate ester, formed by the acetylation of a fatty alcohol.[9]
This guide focuses on the hypothetical intermediate, This compound . While direct evidence of its role as a semiochemical is absent from current literature, its structure suggests it is a product of specific desaturation events within the C14 fatty acid pool, positioning it as a potential precursor to various tetradecadienol, tetradecadienal, or tetradecadienyl acetate pheromones.
Hypothesized Biosynthetic Pathway of this compound and its Derivatives
The formation of this compound is proposed to originate from myristoyl-CoA (14:CoA), which itself is derived from palmitoyl-CoA via one cycle of chain-shortening (β-oxidation). The pathway would then involve two specific desaturation steps. A plausible sequence is outlined below:
-
Initial Desaturation: A Δ7-desaturase acts on myristoyl-CoA (14:CoA) to introduce a double bond at the 7th carbon, forming (Z)-7-tetradecenoyl-CoA.
-
Second Desaturation: A Δ2-desaturase then acts on this mono-unsaturated intermediate to introduce a second double bond at the 2nd position, yielding this compound. The trans configuration of the double bond at the 2-position is a common feature of intermediates in β-oxidation.
Following its synthesis, this compound would be a substrate for terminal modifying enzymes to produce active pheromone components.
Visualization of the Hypothesized Pathway
The following diagram illustrates the proposed biosynthetic cascade leading to and from this compound.
Quantitative Data from Related Pheromone Systems
Direct quantitative data for this compound is unavailable. However, data from studies on related moth species highlight how the expression levels of biosynthetic enzymes and the abundance of precursors determine the final pheromone blend. These tables provide a reference for the types of quantitative analyses crucial for investigating novel pathways.
Table 1: Relative Expression of Desaturase Genes in Helicoverpa Species
This table illustrates how differential expression of desaturase genes leads to species-specific pheromone blends in two closely related moths. A similar quantitative approach would be necessary to identify the enzymes responsible for producing this compound.
| Gene | H. armigera (Relative Expression) | H. assulta (Relative Expression) | Primary Pheromone Component Produced |
| LPAQ (Δ11-desaturase) | ~70x higher | Lower | (Z)-11-Hexadecenal |
| NPVE (Δ9-desaturase) | Lower | ~60x higher | (Z)-9-Hexadecenal |
| Data adapted from a study on Helicoverpa armigera and Helicoverpa assulta, demonstrating how gene expression ratios dictate pheromone composition.[12] |
Table 2: Substrate Specificity of a Fatty Acyl-CoA Reductase (FAR) from Spodoptera littoralis
This table shows the kinetic parameters of a FAR enzyme with various fatty acyl-CoA substrates. This demonstrates that FARs can have broad specificity, a critical factor when hypothesizing the conversion of a novel intermediate like this compound to its corresponding alcohol.
| Substrate (Fatty Acyl-CoA) | Km (μM) | Vmax (pmol/min/μg protein) |
| (Z)-9-Tetradecenoyl-CoA | 1.8 ± 0.3 | 1150 ± 55 |
| (Z,E)-9,11-Tetradecadienoyl-CoA | 2.5 ± 0.4 | 980 ± 60 |
| (Z,E)-9,12-Tetradecadienoyl-CoA | 3.1 ± 0.5 | 850 ± 70 |
| Palmitoyl-CoA (16:CoA) | 5.2 ± 0.8 | 450 ± 45 |
| Data are representative values derived from studies on lepidopteran FARs, such as those in Spodoptera littoralis.[10] |
Experimental Protocols for Pathway Elucidation
Investigating the proposed biosynthetic role of this compound requires a multi-faceted approach. The following protocols are standard methodologies in the field of insect chemical ecology for identifying and characterizing pheromone biosynthesis pathways.
Protocol 1: Isotopic Labeling Studies
Objective: To trace the metabolic fate of precursors and confirm their conversion into downstream products.
Methodology:
-
Precursor Synthesis: Synthesize stable isotope-labeled precursors, such as deuterium-labeled ([Dn]) myristic acid or (Z)-7-tetradecenoic acid.
-
Topical Application: Anesthetize female moths during their peak pheromone production phase (scotophase). Topically apply a small volume (e.g., 1-2 µL) of the labeled precursor dissolved in a carrier solvent (e.g., DMSO or hexane) directly onto the extruded pheromone gland.[13]
-
Incubation: Allow the insects to metabolize the precursor for a defined period (e.g., 1-4 hours).
-
Extraction: Excise the pheromone glands and extract the lipids using an organic solvent like hexane.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of the deuterium (B1214612) label will result in a mass shift in the mass spectra of the intermediates and final products, confirming the metabolic pathway.[14]
Protocol 2: Pheromone Gland Transcriptome Analysis
Objective: To identify candidate genes encoding the enzymes (desaturases, reductases, etc.) involved in the biosynthetic pathway.
Methodology:
-
Tissue Dissection: Dissect pheromone glands from female moths at the peak of calling behavior. For comparison, collect other tissues like fat body, muscle, and antennae.
-
RNA Extraction: Immediately extract total RNA from the dissected tissues using a standard kit (e.g., TRIzol).
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Identify putative desaturase, reductase, and other relevant gene transcripts based on homology to known pheromone biosynthesis genes from other species using BLAST searches.[9]
-
Expression Analysis: Quantify the expression levels of candidate genes across different tissues. Genes that are highly and specifically expressed in the pheromone gland are strong candidates for being involved in pheromone production.[12]
Protocol 3: Heterologous Expression and Functional Characterization
Objective: To confirm the specific function of a candidate enzyme identified via transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full open reading frame (ORF) of the candidate gene (e.g., a putative Δ7-desaturase) from pheromone gland cDNA.
-
Vector Construction: Clone the gene's ORF into a yeast expression vector (e.g., pYEX-CHT).[15][16]
-
Yeast Transformation: Transform a suitable strain of Saccharomyces cerevisiae, often one that lacks its native desaturase (e.g., an ole1 mutant), with the expression construct.[17]
-
Substrate Feeding: Culture the transformed yeast and supplement the medium with the potential fatty acid substrate (e.g., myristic acid).
-
Lipid Analysis: After incubation, extract the total fatty acids from the yeast cells, methylate them to form fatty acid methyl esters (FAMEs), and analyze by GC-MS. The appearance of a new product corresponding to the expected desaturated fatty acid (e.g., (Z)-7-tetradecenoic acid) confirms the enzyme's function.[16][18]
Visualization of Experimental Workflows
The following diagrams outline the logical flow of the key experimental protocols used to investigate pheromone biosynthesis.
References
- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Terminal fatty-acyl-CoA desaturase involved in sex pheromone biosynthesis in the winter moth (Operophtera brumata) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of putative Type-I sex pheromone biosynthesis-related genes expressed in the female pheromone gland of Streltzoviella insularis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Expressional divergences of two desaturase genes determine the opposite ratios of two sex pheromone components in Helicoverpa armigera and Helicoverpa assulta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Acyl-CoA Z9- and Z10-desaturase genes from a New Zealand leafroller moth species, Planotortrix octo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of an animal ω-3 fatty acid desaturase by heterologous expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stereochemical Maze: A Technical Guide to Dienoyl-CoA Metabolism
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Stereochemical Imperative in Fatty Acid Oxidation
Beta-oxidation is the central pathway for the degradation of fatty acids, systematically shortening the acyl chain by two-carbon units to produce acetyl-CoA.[1][2] For saturated fatty acids, the process is a straightforward cycle of four enzymatic reactions. However, the introduction of unsaturation, particularly multiple double bonds, creates intermediates that are not substrates for the core beta-oxidation enzymes.[1] The stereochemistry of these intermediates, defined by the cis or trans configuration and the position of the double bonds, dictates the requirement for auxiliary enzymes to reconfigure the molecule for productive metabolism.
Molecules such as dienoyl-CoAs, characterized by two double bonds in the acyl chain, are common intermediates in the breakdown of polyunsaturated fatty acids. The specific stereoisomer, for instance, a (2E,4Z)-dienoyl-CoA or a potential (2E,7Z)-dienoyl-CoA, would necessitate a tailored enzymatic response to navigate the metabolic maze.
Key Enzymatic Players in Dienoyl-CoA Metabolism
The metabolism of dienoyl-CoA isomers is primarily orchestrated by two key enzymes: 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase .
2,4-Dienoyl-CoA Reductase (DECR)
This enzyme is crucial for the metabolism of polyunsaturated fatty acids that generate 2,4-dienoyl-CoA intermediates during beta-oxidation.[3][4] DECR catalyzes the NADPH-dependent reduction of a 2,4-dienoyl-CoA to a trans-3-enoyl-CoA.[3] This product can then be isomerized by enoyl-CoA isomerase to the trans-2-enoyl-CoA, a substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed.[4]
Interestingly, mammalian mitochondrial 2,4-dienoyl-CoA reductase can reduce both trans-2,cis-4- and trans-2,trans-4-dienoyl-CoA substrates.[3] This lack of strict stereospecificity for the C4 double bond is a key feature of the enzyme.
Enoyl-CoA Isomerase (ECI)
Enoyl-CoA isomerase plays a critical role in repositioning double bonds in unsaturated fatty acyl-CoAs.[5][6] It catalyzes the isomerization of cis- or trans-3-enoyl-CoA to trans-2-enoyl-CoA.[5] This is essential for the metabolism of both monounsaturated and polyunsaturated fatty acids. For dienoyl-CoA metabolism, after the action of 2,4-dienoyl-CoA reductase, the resulting 3-enoyl-CoA is the substrate for ECI to generate the necessary 2-enoyl-CoA intermediate for the next round of beta-oxidation.[4]
Hypothetical Metabolic Pathway for a (2E,7Z)-Dienoyl-CoA
While no specific pathway for (2E,7Z)-Tetradecadienoyl-CoA has been documented, we can propose a logical metabolic sequence based on the known principles of fatty acid oxidation. The initial rounds of beta-oxidation would proceed until the 7Z double bond is encountered. Subsequent enzymatic steps would likely involve isomerization and potentially reduction to yield a substrate that can re-enter the beta-oxidation spiral.
Quantitative Analysis of Dienoyl-CoA Metabolism
Due to the absence of specific data for this compound, this section presents a template for how such data would be structured, based on studies of other acyl-CoA molecules. The determination of kinetic parameters for enzymes like 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase is crucial for understanding their efficiency and substrate specificity.
Table 1: Hypothetical Kinetic Parameters for Enzymes Acting on Dienoyl-CoA Substrates
| Enzyme | Substrate Isomer | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 2,4-Dienoyl-CoA Reductase | (2E,4E)-Decadienoyl-CoA | 5.0 | 150 | 3.0 x 10⁷ |
| (2E,4Z)-Decadienoyl-CoA | 8.0 | 120 | 1.5 x 10⁷ | |
| Enoyl-CoA Isomerase | cis-3-Hexenoyl-CoA | 25 | 2000 | 8.0 x 10⁷ |
| trans-3-Hexenoyl-CoA | 30 | 1800 | 6.0 x 10⁷ |
Note: The data in this table is illustrative and based on known values for similar substrates, not this compound.
Experimental Protocols
The study of dienoyl-CoA stereochemistry relies on a combination of chemical synthesis, enzymatic assays, and advanced analytical techniques.
Synthesis of Dienoyl-CoA Thioesters
The chemical synthesis of specific dienoyl-CoA isomers is a prerequisite for detailed enzymatic studies. A general approach involves the synthesis of the corresponding fatty acid and its subsequent coupling to Coenzyme A.
Protocol for the Synthesis of a Dienoyl-CoA Thioester (General)
-
Fatty Acid Synthesis: The target dienoyl fatty acid is synthesized using appropriate organic chemistry methods, such as Wittig or Horner-Wadsworth-Emmons reactions, to control the stereochemistry of the double bonds.
-
Activation of the Carboxylic Acid: The synthesized fatty acid is activated, often by conversion to a mixed anhydride (B1165640) or an activated ester.
-
Coupling to Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer system to form the thioester bond.
-
Purification: The resulting dienoyl-CoA is purified using techniques such as high-performance liquid chromatography (HPLC).
Enzymatic Assays
The activity of enzymes involved in dienoyl-CoA metabolism can be monitored spectrophotometrically by following the change in absorbance of the dienoyl-CoA substrate or the production/consumption of NAD(P)H.
Protocol for a 2,4-Dienoyl-CoA Reductase Assay
-
Reaction Mixture: A typical reaction mixture contains buffer (e.g., potassium phosphate), NADPH, and the dienoyl-CoA substrate in a quartz cuvette.
-
Initiation: The reaction is initiated by the addition of the purified 2,4-dienoyl-CoA reductase.
-
Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of NADPH.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of acyl-CoA species from biological samples.[7][8]
Protocol for LC-MS/MS Analysis of Acyl-CoAs (General)
-
Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates) are subjected to a lipid extraction protocol to isolate the acyl-CoA fraction.[9]
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reversed-phase HPLC.[7]
-
Mass Spectrometric Detection: The separated acyl-CoAs are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[8]
-
Quantification: The concentration of each acyl-CoA species is determined by comparing its peak area to that of a known amount of an appropriate internal standard (e.g., an odd-chain or stable isotope-labeled acyl-CoA).[10]
Conclusion and Future Directions
The stereochemistry of dienoyl-CoA metabolism is a testament to the elegance and precision of cellular enzymatic machinery. While the specific molecule this compound remains to be characterized within a biological context, the principles governing the metabolism of other dienoyl-CoA isomers provide a robust framework for understanding how such a molecule would likely be processed. Future research, enabled by advances in chemical synthesis and high-sensitivity analytics, will undoubtedly uncover novel unsaturated fatty acid metabolites and the enzymatic pathways that govern their fate. The elucidation of these pathways is not only fundamental to our understanding of lipid metabolism but also holds promise for the development of new therapeutic strategies for metabolic diseases.
References
- 1. jackwestin.com [jackwestin.com]
- 2. microbenotes.com [microbenotes.com]
- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of (2E,7Z)-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,7Z)-Tetradecadienoyl-CoA is a specific isomer of a long-chain acyl-Coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1] Their cellular concentrations are tightly regulated, and dysregulation is associated with various metabolic diseases, making their precise quantification essential for research and drug development.[2][3]
Analytical Methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of low-abundance lipid species like acyl-CoAs.[1] The method involves chromatographic separation by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) followed by sensitive and selective detection using a triple quadrupole mass spectrometer.
For the analysis of this compound, a theoretical Multiple Reaction Monitoring (MRM) method can be established based on the known fragmentation patterns of acyl-CoAs. In positive ion electrospray ionization (ESI+), acyl-CoAs typically exhibit a characteristic neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507.0 Da) and produce a common fragment ion at m/z 428.0365.[3][4]
The molecular formula for Tetradecenoyl-CoA is C35H60N7O17P3S, with a monoisotopic mass of approximately 975.3 Da.[5] For a di-unsaturated C14 acyl-CoA (Tetradecadienoyl-CoA), the monoisotopic mass will be slightly lower. The exact mass of this compound (C35H58N7O17P3S) is calculated to be approximately 973.28 Da. The protonated precursor ion [M+H]+ would therefore be m/z 974.3.
Proposed LC-MS/MS Parameters
The following table summarizes the proposed starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instrumentation.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) with 10 mM Ammonium Acetate and 0.1% Formic Acid |
| Gradient | Start at a low percentage of B, ramp up to elute long-chain acyl-CoAs[6] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30-40 °C |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 974.3 |
| Product Ion 1 (Q3) | m/z 467.3 ([M-507+H]+) |
| Product Ion 2 (Q3) | m/z 428.0 |
| Collision Energy | To be optimized (typically 20-40 eV) |
| Internal Standard | Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA |
Quantitative Data Presentation
Absolute quantification of this compound requires the generation of a standard curve using a certified reference standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard. The following table illustrates how quantitative results can be presented.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (pmol/mg protein) |
| Control 1 | 150,000 | 500,000 | 0.30 | Calculated from Standard Curve |
| Control 2 | 165,000 | 510,000 | 0.32 | Calculated from Standard Curve |
| Treated 1 | 450,000 | 490,000 | 0.92 | Calculated from Standard Curve |
| Treated 2 | 480,000 | 505,000 | 0.95 | Calculated from Standard Curve |
Experimental Protocols
Protocol 1: Sample Preparation from Mammalian Cells
This protocol is adapted from established methods for acyl-CoA extraction.[7]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Internal standard solution (e.g., 10 µM Pentadecanoyl-CoA in methanol)
-
Acetonitrile
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Culture cells to the desired confluency (e.g., ~90% in a 10 cm dish).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to quench metabolism.
-
Add 15 µL of the 10 µM internal standard solution to the methanol.
-
Scrape the cells from the plate into the methanol and transfer the cell lysate to a centrifuge tube.
-
Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris and proteins.[7]
-
Transfer the supernatant to a new tube.
-
Add 1 mL of acetonitrile to the supernatant.
-
Evaporate the solvent completely using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in 100-150 µL of the initial LC mobile phase (e.g., 50% Methanol/50% 50 mM Ammonium Acetate).[7]
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the LC gradient. A typical gradient for long-chain acyl-CoAs starts at a low organic phase concentration and ramps up. For example:
-
0-2 min: 20% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 20% B and re-equilibrate
-
-
Set up the mass spectrometer with the parameters outlined in the "Proposed LC-MS/MS Parameters" table.
-
Inject the reconstituted sample extract (5-10 µL).
-
Acquire data in MRM mode.
-
Process the data using the instrument's software to integrate peak areas for the analyte and the internal standard.
Visualizations
Caption: General experimental workflow for acyl-CoA quantification.
Caption: Simplified pathway of unsaturated fatty acid β-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trans-Tetradec-2-enoyl-CoA | C35H60N7O17P3S | CID 11966172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Tetradecadienoyl-CoA Isomers using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecadienoyl-CoA isomers are important intermediates in fatty acid metabolism and cellular signaling pathways. Accurate identification and quantification of these isomers are crucial for understanding their biological roles and for the development of novel therapeutics. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of intact acyl-CoA species, gas chromatography-mass spectrometry (GC-MS) offers a robust and widely available alternative for the analysis of the fatty acyl chain. This application note details a comprehensive protocol for the indirect analysis of tetradecadienoyl-CoA isomers by GC-MS, following their hydrolysis to free fatty acids and subsequent derivatization.
Principle
Direct analysis of large and non-volatile molecules like tetradecadienoyl-CoA by GC-MS is not feasible. Therefore, the acyl-CoA is first hydrolyzed to release the tetradecadienoic acid. The free fatty acid is then derivatized to a more volatile form, typically a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, which can be readily analyzed by GC-MS.[1][2][3] The separation of different isomers is achieved on a suitable gas chromatography column, and the mass spectrometer provides sensitive detection and structural information for identification and quantification.
Experimental Protocols
I. Sample Preparation: Extraction and Hydrolysis of Acyl-CoAs
This protocol describes the extraction of total lipids, including acyl-CoAs, from biological samples and their subsequent hydrolysis to free fatty acids.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Potassium hydroxide (B78521) (KOH) solution (2 M in methanol)
-
Hydrochloric acid (HCl)
-
Internal standard (e.g., a deuterated fatty acid like C17:0)
-
Glass tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Collection: For cultured cells, wash approximately 0.5 million cells with PBS. For tissues, homogenize a known weight of the tissue in PBS.
-
Internal Standard Addition: Add a known amount of the internal standard to the sample.
-
Lipid Extraction:
-
Add 2 volumes of cold methanol to the sample to lyse the cells and precipitate proteins.
-
Add 1 volume of chloroform and vortex vigorously for 1 minute.
-
Add 1 volume of water and vortex again to induce phase separation.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
-
Hydrolysis (Saponification):
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.
-
Add 1 mL of 2 M methanolic KOH to the dried lipid extract.
-
Incubate at 60°C for 30 minutes to hydrolyze the acyl-CoAs and other complex lipids to free fatty acids.
-
After cooling, acidify the mixture with HCl to a pH of approximately 2 to protonate the fatty acids.
-
-
Fatty Acid Extraction:
-
Add 2 mL of hexane (B92381) or iso-octane to the acidified mixture and vortex for 1 minute.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer containing the free fatty acids to a new glass tube.
-
Repeat the extraction step once more and combine the organic layers.
-
Dry the combined organic extract under a stream of nitrogen.
-
II. Derivatization of Fatty Acids for GC-MS Analysis
This section provides protocols for two common derivatization methods: methylation to form Fatty Acid Methyl Esters (FAMEs) and esterification to form Pentafluorobenzyl (PFB) esters.
A. Fatty Acid Methylation (FAMEs)
Materials:
-
Dried fatty acid extract
-
Boron trifluoride-methanol solution (14% BF3 in methanol) or methanolic HCl
-
Hexane or iso-octane
-
Saturated sodium chloride (brine) solution
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To the dried fatty acid extract, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Wash the hexane layer with 1 mL of brine solution.
-
Dry the FAMEs solution over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
B. Pentafluorobenzyl (PFB) Ester Derivatization
This method is particularly useful for enhancing sensitivity in negative chemical ionization (NCI) mode.[1][2]
Materials:
-
Dried fatty acid extract
-
Pentafluorobenzyl bromide (PFBBr) solution (1% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA) solution (1% in acetonitrile)
-
Iso-octane
Procedure:
-
To the dried fatty acid extract, add 25 µL of 1% PFBBr in acetonitrile (B52724) and 25 µL of 1% DIPEA in acetonitrile.[2]
-
Incubate at room temperature for 20 minutes.[2]
-
Dry the reaction mixture under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[1]
III. GC-MS Instrumentation and Parameters
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column suitable for FAME analysis (e.g., DB-5MS, HP-5MS, or a more polar column like a DB-23 or SP-2560 for better isomer separation).[4][5]
Typical GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250-280°C[4]
-
Injection Mode: Splitless or split (e.g., 40:1 split ratio)[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[5]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 15°C/min.
-
Ramp 2: Increase to 250°C at 5°C/min, hold for 3 minutes.
-
Ramp 3: Increase to 320°C at 20°C/min, hold for 12 minutes.[4] (Note: This program should be optimized based on the specific column and analytes.)
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB esters.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV (for EI)[5]
-
Mass Range: m/z 50-550
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The concentration of each tetradecadienoyl-CoA isomer (analyzed as its corresponding fatty acid derivative) is calculated based on the peak area ratio to the internal standard and a calibration curve generated using authentic standards.
Table 1: Quantitative Analysis of Tetradecadienoic Acid Isomers
| Sample ID | Isomer 1 (Concentration) | Isomer 2 (Concentration) | Isomer n (Concentration) |
| Control 1 | Value ± SD | Value ± SD | Value ± SD |
| Control 2 | Value ± SD | Value ± SD | Value ± SD |
| Treated 1 | Value ± SD | Value ± SD | Value ± SD |
| Treated 2 | Value ± SD | Value ± SD | Value ± SD |
(Concentrations can be expressed in units such as ng/mg of tissue or pmol/10^6 cells)
Mass Spectrometry and Fragmentation
In EI mode, FAMEs of tetradecadienoic acid will produce characteristic fragmentation patterns. The molecular ion (M+) may be weak or absent. Key fragment ions include:
-
McLafferty rearrangement ion: at m/z 74 (for saturated FAMEs, but can be present).
-
Ions from cleavage of C-C bonds along the fatty acid chain.
-
Ions related to the loss of the methoxy (B1213986) group (M-31) and other fragments.
The position of the double bonds in the different isomers can sometimes be inferred from the mass spectra, although this can be challenging. Derivatization techniques that "fix" the double bond position (e.g., with dimethyl disulfide - DMDS) prior to GC-MS analysis can provide more definitive structural information.
For intact acyl-CoAs analyzed by LC-MS/MS, a characteristic neutral loss of 507 Da from the precursor ion is often observed, corresponding to the loss of the 3'-phospho-ADP moiety.[6][7] Another common fragment ion is observed at m/z 428.0365.[6][8]
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of tetradecadienoyl-CoA isomers.
Caption: Simplified overview of fatty acid metabolism and signaling pathways.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of tetradecadienoyl-CoA isomers through the analysis of their corresponding fatty acid derivatives. Proper sample preparation, including efficient extraction, hydrolysis, and derivatization, is critical for accurate results. While LC-MS/MS is the method of choice for intact acyl-CoA analysis, this GC-MS protocol offers a valuable alternative for many research laboratories.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization and Gas Chromatography of Fatty Acids from Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) purification of (2E,7Z)-Tetradecadienoyl-CoA
Application Note: HPLC Purification of (2E,7Z)-Tetradecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guidelines for the purification of this compound using High-Performance Liquid Chromatography (HPLC).
Introduction
(2E,7Z)-Tetradecadienoyl-Coenzyme A is a long-chain polyunsaturated fatty acyl-CoA that plays a role in fatty acid metabolism. Accurate purification of this molecule is crucial for various research applications, including enzymatic assays, structural studies, and as a standard in metabolic research. This application note details a reverse-phase HPLC (RP-HPLC) method for the purification of this compound.
The purification strategy is based on the principle that in reverse-phase chromatography, separation is determined by the hydrophobicity of the analytes. For fatty acyl-CoAs, retention time is influenced by the length of the acyl chain and the degree of unsaturation. Generally, longer chain lengths lead to longer retention times, while a higher number of double bonds decreases retention time. The specific geometry of the double bonds (cis/trans) can also affect the separation.
Data Presentation
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Degasser | In-line degasser |
| Pump | Binary or Quaternary Gradient Pump |
| Autosampler | Capable of 5-100 µL injections |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Guard Column | C18 Guard Column |
Table 2: Optimized HPLC Gradient Conditions (Example)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 90 | 10 | 1.0 |
| 5 | 90 | 10 | 1.0 |
| 25 | 10 | 90 | 1.0 |
| 30 | 10 | 90 | 1.0 |
| 31 | 90 | 10 | 1.0 |
| 40 | 90 | 10 | 1.0 |
Note: This is a representative gradient and may require optimization for specific sample matrices and HPLC systems.
Table 3: Physical and Chemical Properties of Tetradecadienoyl-CoA
| Property | Value |
| Molecular Formula | C₃₅H₅₈N₇O₁₇P₃S |
| Molecular Weight | 973.86 g/mol |
| UV Absorbance (λmax) | ~260 nm (due to the adenine (B156593) moiety of CoA) |
| Extinction Coefficient (ε) at 260 nm | ~16,400 M⁻¹cm⁻¹ (for Coenzyme A) |
Experimental Protocols
Materials and Reagents
-
This compound standard (if available) or crude synthesis mixture
-
Mobile Phase A: 25 mM Potassium Phosphate (B84403) buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic and dibasic
-
Acetonitrile (HPLC grade)
-
Sample solvent: 50:50 (v/v) Mobile Phase A : Mobile Phase B
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in the sample solvent at a concentration of 1 mg/mL.
-
Crude Mixture: If purifying from a synthesis reaction, ensure the crude product is dissolved in a suitable solvent compatible with the HPLC mobile phase. A preliminary solid-phase extraction (SPE) may be necessary to remove excess salts and highly polar impurities.
-
Filtration: Filter all samples through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC column.
HPLC Method
-
System Equilibration: Equilibrate the HPLC system with 90% Mobile Phase A and 10% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Gradient Elution: Run the gradient program as detailed in Table 2.
-
Detection: Monitor the elution profile at 260 nm. The adenine base of the Coenzyme A moiety exhibits a strong absorbance at this wavelength.
-
Fraction Collection: Collect the fractions corresponding to the peak of interest. The retention time for this compound is expected to be in the range of other C14 unsaturated fatty acyl-CoAs.
-
Post-Purification Analysis: Analyze the collected fractions for purity by re-injecting a small aliquot onto the HPLC system. Pool the pure fractions.
-
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator or a stream of nitrogen.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Storage: Store the purified product at -80°C to prevent degradation.
Mandatory Visualizations
Experimental Workflow
Caption: HPLC purification workflow for this compound.
Metabolic Pathway
Caption: Biosynthetic pathway of this compound.
Application Notes and Protocols for (2E,7Z)-Tetradecadienoyl-CoA in Enzyme Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,7Z)-Tetradecadienoyl-CoA is a di-unsaturated long-chain acyl-coenzyme A molecule. As an analogue of intermediates in fatty acid metabolism, it is a valuable substrate for studying the activity of enzymes involved in beta-oxidation and other lipid metabolic pathways. This document provides detailed application notes and protocols for utilizing this compound in enzyme activity assays, focusing on acyl-CoA dehydrogenases and acyl-CoA oxidases. These enzymes play crucial roles in cellular energy production and their dysregulation is associated with various metabolic diseases.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for obtaining reliable and reproducible results.
| Property | Value |
| Molecular Formula | C₃₅H₅₈N₇O₁₇P₃S |
| Molecular Weight | 973.86 g/mol |
| Appearance | Lyophilized powder |
| Solubility | Soluble in aqueous buffers (e.g., phosphate (B84403), Tris) |
| Storage | Store at -20°C or below. Protect from moisture. |
| Stability | Thaw on ice and use immediately. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Enzyme Activity Assays
This compound can be employed as a substrate to measure the activity of several key enzymes in fatty acid metabolism. The choice of assay depends on the specific enzyme of interest and the available laboratory equipment.
Acyl-CoA Dehydrogenase (ACAD) Activity Assays
Acyl-CoA dehydrogenases are a family of mitochondrial enzymes that catalyze the initial step of beta-oxidation. Long-chain acyl-CoA dehydrogenase (LCAD) and very long-chain acyl-CoA dehydrogenase (VLCAD) are expected to exhibit activity with this compound.
This is considered the gold standard for measuring ACAD activity as it utilizes the natural electron acceptor, ETF.[1] The assay monitors the decrease in ETF fluorescence as it is reduced by the electrons transferred from the acyl-CoA substrate via the ACAD.[2][3]
Experimental Workflow:
Caption: ETF Fluorescence Reduction Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10% glycerol.
-
Recombinant porcine Electron Transfer Flavoprotein (ETF) solution: Prepare a 300 µM stock solution in Assay Buffer. The yield of purified ETF is typically around 40 mg per liter of induced E. coli culture.[2]
-
This compound stock solution: Prepare a 1 mM stock solution in the Assay Buffer.
-
Oxygen Scavenging System: A solution containing glucose, glucose oxidase, and catalase in the Assay Buffer. This is crucial as the reduced form of ETF can react with oxygen.[2]
-
Enzyme Sample: Purified recombinant enzyme or mitochondrial extracts.
-
-
Assay Procedure (96-well microplate format): [2]
-
To each well of a 96-well black microplate, add the following:
-
Assay Buffer to a final volume of 200 µL.
-
Oxygen Scavenging System.
-
Recombinant ETF to a final concentration of 2 µM.
-
Enzyme sample (e.g., 100-500 ng of purified enzyme or 10-50 µg of mitochondrial extract).
-
-
Incubate the plate at 32°C for 5 minutes to allow for the removal of dissolved oxygen.
-
Initiate the reaction by adding this compound to a final concentration range of 1-100 µM.
-
Immediately measure the decrease in fluorescence using a microplate reader with excitation at approximately 340 nm and emission at approximately 490 nm.[2]
-
Record the fluorescence signal every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
Determine the specific activity of the enzyme (nmol/min/mg) using a standard curve generated with known concentrations of reduced ETF.
-
For kinetic analysis, vary the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
-
Example Data (Hypothetical for this compound with LCAD):
| Substrate Concentration (µM) | Initial Rate (RFU/min) |
| 1 | 50 |
| 5 | 200 |
| 10 | 350 |
| 20 | 550 |
| 50 | 750 |
| 100 | 800 |
Kinetic Parameters (Hypothetical):
| Parameter | Value |
| Kₘ | 15 µM |
| Vₘₐₓ | 850 RFU/min |
This method offers a simpler, aerobic alternative to the ETF fluorescence reduction assay. It measures the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[4]
Experimental Workflow:
Caption: DCPIP-based Spectrophotometric Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
DCPIP stock solution: 2.5 mM in water.
-
Phenazine methosulfate (PMS) stock solution: 12.5 mM in water (prepare fresh and protect from light).
-
This compound stock solution: 1 mM in Assay Buffer.
-
Enzyme Sample: Purified recombinant enzyme or cell/tissue homogenates.
-
-
Assay Procedure:
-
In a cuvette, mix:
-
Assay Buffer to a final volume of 1 mL.
-
DCPIP to a final concentration of 50 µM.
-
PMS to a final concentration of 100 µM.
-
Enzyme sample.
-
-
Incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Monitor the decrease in absorbance at 600 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction using the molar extinction coefficient of DCPIP (ε₆₀₀ = 22,000 M⁻¹cm⁻¹).
-
Express the enzyme activity as µmoles of DCPIP reduced per minute per milligram of protein.
-
Example Data (Hypothetical for this compound with VLCAD):
| Parameter | Value |
| Specific Activity | 150 nmol/min/mg |
Acyl-CoA Oxidase (ACOX) Activity Assay
Acyl-CoA oxidases are primarily located in peroxisomes and catalyze the first step of peroxisomal beta-oxidation, producing H₂O₂. The activity of ACOX can be measured by quantifying the production of hydrogen peroxide.
This assay couples the production of H₂O₂ to the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM MES, pH 8.0.[5]
-
Substrate Solution: 0.5% (w/v) this compound in water.
-
Chromogenic Solution: 1.6 mM 4-aminoantipyrine (B1666024) and 22 mM phenol (B47542) in Assay Buffer.[5]
-
FAD solution: 1 mM in Assay Buffer (prepare fresh).
-
Horseradish Peroxidase (HRP) solution: 100 units/mL in Assay Buffer.[5]
-
Enzyme Sample: Peroxisomal fractions or purified recombinant ACOX.
-
-
Assay Procedure:
-
In a cuvette, mix:
-
2.9 mL of Chromogenic Solution.
-
0.1 mL of FAD solution.
-
0.1 mL of HRP solution.
-
0.1 mL of Enzyme Sample.
-
-
Incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding 0.2 mL of the Substrate Solution.
-
Monitor the increase in absorbance at 500 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of quinoneimine dye formation using its molar extinction coefficient.
-
One unit of ACOX activity is defined as the amount of enzyme that forms 1.0 µmole of H₂O₂ per minute under the assay conditions.[5]
-
Example Data (Hypothetical for this compound with ACOX):
| Parameter | Value |
| Specific Activity | 80 mU/mg protein |
This highly sensitive method detects the H₂O₂ produced by ACOX through a chemiluminescent reaction with luminol, catalyzed by HRP.[6]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Composite phosphate buffer, pH 8.5.
-
Substrate Solution: 30 µM this compound in Assay Buffer.
-
Chemiluminescence (CL) Reagent: 40 µM luminol, 50 µg/mL HRP, and 20 µM p-iodophenol (PIP) as an enhancer.
-
Enzyme Sample: Peroxisomal fractions or purified recombinant ACOX.
-
-
Assay Procedure:
-
In a microplate luminometer tube, add the Enzyme Sample to the Assay Buffer.
-
Incubate at 40°C.
-
Add the Substrate Solution to initiate the enzymatic reaction.
-
After a set time (e.g., 10 minutes), add the CL Reagent.
-
Immediately measure the resulting chemiluminescence signal.
-
-
Data Analysis:
-
The intensity of the chemiluminescence is proportional to the amount of H₂O₂ produced and thus to the ACOX activity.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the enzyme activity.
-
Signaling Pathway Context: Peroxisomal Beta-Oxidation of Polyunsaturated Fatty Acids
This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. This pathway requires auxiliary enzymes in addition to the core beta-oxidation machinery to handle the double bonds.
Caption: Peroxisomal Beta-Oxidation of a Polyunsaturated Fatty Acid.
Application in Drug Discovery
These enzyme assays are valuable tools for drug discovery and development. They can be used to:
-
Screen for inhibitors or activators of ACADs and ACOX.
-
Determine the IC₅₀ values of lead compounds.
-
Characterize the mechanism of action of novel drugs targeting fatty acid metabolism.
Example: IC₅₀ Determination for a Hypothetical Inhibitor of LCAD
| Inhibitor Concentration (nM) | % Inhibition |
| 1 | 10 |
| 10 | 30 |
| 50 | 55 |
| 100 | 75 |
| 500 | 95 |
| 1000 | 98 |
Hypothetical IC₅₀ Value: 45 nM
Conclusion
This compound is a useful tool for investigating the enzymology of fatty acid beta-oxidation. The protocols provided herein offer robust and adaptable methods for measuring the activity of key enzymes involved in this pathway. These assays are essential for basic research into cellular metabolism and for the development of new therapeutics for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (2E,7Z)-Tetradecadienoyl-CoA as a Substrate for Acyl-CoA Oxidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,7Z)-Tetradecadienoyl-CoA is a long-chain, polyunsaturated fatty acyl-CoA that serves as a substrate for acyl-CoA oxidase (ACOX), the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway.[1] This pathway is crucial for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and eicosanoids.[2] ACOX catalyzes the desaturation of acyl-CoAs, introducing a double bond at the α,β-position and transferring electrons to molecular oxygen to produce hydrogen peroxide (H₂O₂).[3] Understanding the interaction between this compound and ACOX is vital for research into lipid metabolism, metabolic disorders, and the development of therapeutic agents targeting these pathways.
Peroxisomal β-Oxidation and the Role of Acyl-CoA Oxidase
Peroxisomal β-oxidation is a critical metabolic process responsible for the chain shortening of fatty acids that are poor substrates for the mitochondrial β-oxidation system.[2] This includes very-long-chain fatty acids (VLCFAs), pristanic acid, and the CoA esters of bile acid intermediates. The pathway is regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that, upon activation by ligands such as fatty acids, upregulates the expression of genes encoding for peroxisomal enzymes, including acyl-CoA oxidase.[4][5]
The initial step, catalyzed by ACOX, is the rate-limiting step of the entire peroxisomal β-oxidation spiral.[6] In mammals, there are multiple isoforms of ACOX with distinct substrate specificities. For instance, ACOX1 (palmitoyl-CoA oxidase) primarily acts on straight-chain saturated and unsaturated very-long-chain fatty acids, while ACOX2 (branched-chain acyl-CoA oxidase) has a preference for 2-methyl-branched fatty acids.[7]
Data Presentation: Substrate Specificity of Acyl-CoA Oxidase
| Substrate | Acyl-CoA Oxidase Isoform | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Palmitoyl-CoA (C16:0) | ACOX1 | ~20-80 | Not specified | [8] |
| Lauroyl-CoA (C12:0) | ACOX1 | Not specified | Not specified | [9] |
| Pristanoyl-CoA | ACOX2 | Not specified | Not specified | [7] |
Note: The chain-length specificity of acyl-CoA oxidase can be influenced by the substrate concentration. For example, below 80 µM, palmitoyl-CoA shows the highest activity for the rat liver enzyme.[8]
Signaling Pathway: PPARα Regulation of Peroxisomal β-Oxidation
The expression of the ACOX1 gene is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Fatty acids or xenobiotic peroxisome proliferators act as ligands for PPARα. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, including ACOX1, leading to their increased transcription.[4]
Caption: PPARα signaling pathway regulating ACOX1 gene expression.
Experimental Protocols
Two common methods for assaying acyl-CoA oxidase activity are spectrophotometric and chemiluminescence-based assays. Both rely on the detection of hydrogen peroxide produced during the oxidation of the acyl-CoA substrate.
Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol is adapted from established methods and can be modified for use with this compound.[10][11]
Principle: The hydrogen peroxide (H₂O₂) produced by the acyl-CoA oxidase reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as leuco-dichlorofluorescein, resulting in a colored product that can be measured spectrophotometrically.
Materials:
-
This compound (substrate)
-
Purified Acyl-CoA Oxidase or cell/tissue lysate
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.2)
-
Horseradish peroxidase (HRP)
-
Leuco-dichlorofluorescein (reduced form)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Spectrophotometer capable of reading at 502 nm
Procedure:
-
Prepare a master mix: For each reaction, prepare a master mix containing potassium phosphate buffer, HRP, and leuco-dichlorofluorescein.
-
Prepare substrate solution: Dissolve this compound in a suitable buffer. The final concentration in the assay should be varied to determine kinetic parameters. The inclusion of BSA can help to prevent substrate inhibition.
-
Reaction setup: In a microplate well or cuvette, add the master mix and the substrate solution.
-
Initiate the reaction: Add the enzyme source (purified ACOX or lysate) to the reaction mixture.
-
Measurement: Immediately measure the increase in absorbance at 502 nm over time. The rate of the reaction is proportional to the ACOX activity.
-
Blank: Prepare a blank reaction without the acyl-CoA substrate to account for any background H₂O₂ production.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized dye.
Caption: Workflow for the spectrophotometric acyl-CoA oxidase assay.
Chemiluminescence Assay for Acyl-CoA Oxidase Activity
This method offers higher sensitivity compared to the spectrophotometric assay and is suitable for samples with low enzyme activity.[6][12]
Principle: The H₂O₂ produced by ACOX reacts with luminol (B1675438) in the presence of a catalyst (e.g., HRP), generating a light signal that is proportional to the amount of H₂O₂.
Materials:
-
This compound (substrate)
-
Purified Acyl-CoA Oxidase or cell/tissue lysate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.5)
-
Luminol
-
Horseradish peroxidase (HRP)
-
Enhancer (e.g., p-iodophenol)
-
Luminometer or microplate reader with chemiluminescence detection
Procedure:
-
Prepare reaction buffer: Prepare a Tris-HCl buffer containing the this compound substrate at various concentrations.
-
Prepare detection reagent: Prepare a solution containing luminol, HRP, and an enhancer in a suitable buffer.
-
Reaction setup: In a white, opaque microplate, add the reaction buffer containing the substrate.
-
Initiate the reaction: Add the enzyme source to each well. Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Signal generation: Add the detection reagent to each well.
-
Measurement: Immediately measure the chemiluminescent signal using a luminometer.
-
Blank: A blank reaction without the acyl-CoA substrate should be included.
-
Standard Curve: A standard curve using known concentrations of H₂O₂ should be generated to quantify the amount of H₂O₂ produced in the enzymatic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 4. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. scielo.br [scielo.br]
- 7. Substrate specificities of rat liver peroxisomal acyl-CoA oxidases: palmitoyl-CoA oxidase (inducible acyl-CoA oxidase), pristanoyl-CoA oxidase (non-inducible acyl-CoA oxidase), and trihydroxycoprostanoyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Studies Using Stable Isotope Labeled (2E,7Z)-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. The use of non-radioactive heavy isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), allows for the safe and detailed investigation of metabolic pathways in vitro and in vivo. This document provides detailed application notes and protocols for the use of stable isotope-labeled (2E,7Z)-Tetradecadienoyl-CoA in metabolic studies. This compound is an interesting intermediate in the metabolism of polyunsaturated fatty acids, and understanding its flux through various pathways can provide insights into lipid metabolism and its dysregulation in disease.
These notes are intended for researchers in academia and industry, including those in drug development, who are interested in utilizing advanced methodologies to study fatty acid metabolism.
Data Presentation
Quantitative data from metabolic studies using isotopically labeled this compound should be organized for clarity and ease of comparison. Below are template tables that can be adapted for specific experimental designs.
Table 1: Incorporation of Labeled this compound into Cellular Lipids
| Lipid Class | Control Cells (nmol/mg protein) | Treated Cells (nmol/mg protein) | Fold Change | p-value |
| Total Labeled Lipids | 15.2 ± 1.8 | 25.6 ± 2.5 | 1.68 | <0.01 |
| Phosphatidylcholine (PC) | 8.1 ± 0.9 | 13.5 ± 1.2 | 1.67 | <0.01 |
| Phosphatidylethanolamine (PE) | 3.5 ± 0.4 | 6.2 ± 0.7 | 1.77 | <0.01 |
| Triacylglycerols (TAG) | 2.1 ± 0.3 | 4.1 ± 0.5 | 1.95 | <0.05 |
| Cholesteryl Esters (CE) | 1.5 ± 0.2 | 1.8 ± 0.3 | 1.20 | >0.05 |
Data are presented as mean ± standard deviation from n=3 independent experiments. Statistical significance was determined using a Student's t-test.
Table 2: Flux of Labeled this compound through Beta-Oxidation
| Metabolite | Control (pmol/min/mg protein) | Inhibitor X (pmol/min/mg protein) | % Inhibition | p-value |
| Labeled Acetyl-CoA | 125.4 ± 15.2 | 45.1 ± 5.8 | 64.0 | <0.001 |
| Labeled C12:2-CoA | 88.2 ± 9.7 | 95.3 ± 11.1 | -8.1 | >0.05 |
| Labeled C10:2-CoA | 65.7 ± 7.1 | 70.2 ± 8.5 | -6.8 | >0.05 |
| Labeled C8:1-CoA | 42.1 ± 5.3 | 45.9 ± 6.0 | -9.0 | >0.05 |
Data are presented as mean ± standard deviation from n=3 independent experiments. Statistical significance was determined using a Student's t-test.
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope Labeled (2E,7Z)-Tetradecadienoic Acid
This protocol outlines a plausible synthetic route for [1-¹³C]-(2E,7Z)-tetradecadienoic acid, a precursor for the labeled CoA thioester. The synthesis is based on established organometallic coupling reactions and stereoselective reductions.
Materials:
-
[¹³C]Carbon dioxide (¹³CO₂)
-
(Z)-1-bromoundec-5-ene
-
Propargyl alcohol
-
Standard organic solvents and reagents for Grignard reactions, Wittig or Horner-Wadsworth-Emmons reactions, and Lindlar catalyst reduction.
Procedure:
-
Synthesis of (Z)-undec-5-en-1-ylmagnesium bromide: React (Z)-1-bromoundec-5-ene with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent.
-
Carboxylation with ¹³CO₂: Bubble ¹³CO₂ gas through the Grignard solution at -78°C to introduce the ¹³C label at the C1 position, forming [1-¹³C]-(Z)-dodec-6-enoic acid after acidic workup.
-
Reduction to Aldehyde: Convert the carboxylic acid to the corresponding aldehyde, for example, via conversion to the acid chloride followed by reduction with a mild reducing agent like lithium tri-tert-butoxyaluminum hydride.
-
Chain Elongation: Perform a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde and a suitable phosphonium (B103445) ylide or phosphonate (B1237965) ester derived from a C2 fragment (e.g., (triphenylphosphoranylidene)acetaldehyde) to introduce the C2-C3 unit with an E-configured double bond.
-
Final Alkyne Introduction and Reduction: A multi-step process involving the introduction of an alkyne at the appropriate position and subsequent stereoselective reduction using a Lindlar catalyst will be necessary to create the Z-configured double bond at the C7 position. This is a complex step requiring careful control of reaction conditions to achieve the desired stereochemistry.
-
Purification: Purify the final product, [1-¹³C]-(2E,7Z)-tetradecadienoic acid, by column chromatography and verify its structure and isotopic enrichment by NMR and mass spectrometry.
Protocol 2: Enzymatic Synthesis of [1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA
This protocol describes the enzymatic conversion of the labeled fatty acid to its CoA thioester using an acyl-CoA synthetase.
Materials:
-
[1-¹³C]-(2E,7Z)-tetradecadienoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or commercially available)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
HPLC system for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.
-
Substrate Addition: Add the [1-¹³C]-(2E,7Z)-tetradecadienoic acid dissolved in a small amount of ethanol (B145695) or DMSO.
-
Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Purification: Purify the [1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA by reverse-phase HPLC.
-
Quantification and Verification: Determine the concentration of the purified product by UV spectroscopy (A₂₆₀) and confirm its identity and isotopic enrichment by LC-MS/MS.
Protocol 3: Cell Culture Labeling and Lipid Extraction
This protocol details the procedure for labeling cultured cells with [1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA and extracting lipids for analysis.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
[1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA
-
Phosphate-buffered saline (PBS)
-
Internal standards for lipid classes (e.g., deuterated lipid standards)
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency.
-
Labeling: Replace the culture medium with fresh medium containing a known concentration of [1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA complexed to fatty acid-free BSA. Incubate for the desired time period (e.g., 1, 4, 12, 24 hours).
-
Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Quenching and Lipid Extraction: Add ice-cold methanol to the cells and scrape them from the plate. Transfer the cell suspension to a glass tube. Add chloroform and water to perform a Bligh-Dyer extraction. Add a mixture of internal standards before extraction for quantification.
-
Phase Separation: Vortex the mixture and centrifuge to separate the aqueous and organic phases.
-
Sample Preparation: Collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
Protocol 4: In Vitro Beta-Oxidation Assay
This protocol describes an assay to measure the beta-oxidation of [1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA by isolated mitochondria.
Materials:
-
Isolated mitochondria
-
[1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA
-
Reaction buffer (containing L-carnitine, NAD⁺, FAD, Coenzyme A)
-
Perchloric acid
-
LC-MS/MS system
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Reaction Setup: In a reaction tube, combine the isolated mitochondria with the reaction buffer.
-
Substrate Addition: Initiate the reaction by adding [1-¹³C]-(2E,7Z)-Tetradecadienoyl-CoA.
-
Incubation: Incubate the reaction at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Neutralize the supernatant.
-
Analysis: Analyze the supernatant for the presence of ¹³C-labeled acetyl-CoA and other acyl-CoA intermediates by LC-MS/MS.
Visualization of Pathways and Workflows
Caption: Experimental workflow for metabolic studies.
Application Notes and Protocols for In Vitro Biosynthesis of Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro biosynthesis of insect pheromones, focusing on the key enzymatic steps involved in the production of fatty acid-derived pheromones, which constitute the majority of moth sex pheromones. The protocols are designed for researchers in academia and industry, including those in drug development exploring novel pest control strategies.
Introduction
Insect pheromones, particularly moth sex pheromones, are highly specific chemical signals crucial for mating. Their unique structures and species-specificity make them excellent tools for integrated pest management (IPM) through strategies like mating disruption and mass trapping. While chemical synthesis has been the traditional method for producing these compounds, it can be complex and expensive. Biotechnological production using enzymes offers a promising, sustainable, and potentially more cost-effective alternative.
This document outlines protocols for the in vitro enzymatic synthesis of insect pheromones, focusing on the three key enzyme classes:
-
Fatty Acyl-CoA Desaturases (FADs): Introduce double bonds at specific positions in the fatty acyl-CoA precursor.
-
Fatty Acyl-CoA Reductases (FARs): Reduce the fatty acyl-CoA to the corresponding fatty alcohol.
-
Acetyltransferases (ATs): Acetylate the fatty alcohol to produce the final acetate (B1210297) ester pheromone component.
These protocols can be used for enzyme characterization, pathway reconstruction, and small-scale production of pheromones for analytical and bioassay purposes.
General Workflow for In Vitro Pheromone Biosynthesis
The in vitro biosynthesis of insect pheromones typically follows a sequential enzymatic cascade. The general workflow involves the expression and purification of the required enzymes, followed by enzymatic reactions and analysis of the products.
Signaling Pathway: A Generalized Moth Sex Pheromone Biosynthetic Pathway
The biosynthesis of typical moth sex pheromones starts from common fatty acid metabolism and is modified by a series of specialized enzymes primarily in the female's pheromone gland.
Experimental Protocols
Protocol 1: In Vitro Fatty Acyl-CoA Desaturase (FAD) Assay
This protocol describes the in vitro assay of fatty acyl-CoA desaturase activity using microsomes from heterologously expressing yeast cells.
1.1. Enzyme Preparation (Yeast Microsomes)
-
Yeast Culture: Inoculate a starter culture of Saccharomyces cerevisiae (e.g., strain INVSc1) transformed with a vector containing the FAD gene of interest in synthetic complete medium lacking the appropriate auxotrophic marker. Grow overnight at 30°C with shaking.
-
Induction: Inoculate a larger volume of induction medium (e.g., containing galactose for GAL1 promoter-driven expression) with the starter culture to an OD600 of ~0.4. Grow for 16-24 hours at a lower temperature (e.g., 20-25°C) to enhance protein expression and proper folding.
-
Cell Harvest: Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Microsome Isolation:
-
Wash the cell pellet with ice-cold sterile water.
-
Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 20% glycerol) and store at -80°C.
-
1.2. In Vitro Desaturation Reaction
-
Reaction Mixture: Prepare the reaction mixture in a microcentrifuge tube on ice. The final volume is typically 100-200 µL.
-
50 mM Tris-HCl (pH 7.4)
-
1 mM NADH or NADPH (cofactor)
-
50-100 µM Fatty Acyl-CoA substrate (e.g., palmitoyl-CoA)
-
50-100 µg of microsomal protein
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination and Saponification: Stop the reaction by adding 100 µL of 10% (w/v) KOH in methanol. Incubate at 80°C for 1 hour to saponify the acyl-CoAs to free fatty acids.
-
Methylation: Acidify the reaction with HCl and extract the free fatty acids with hexane (B92381). Evaporate the hexane and methylate the fatty acids using BF3-methanol or diazomethane (B1218177) to form fatty acid methyl esters (FAMEs).
-
Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the desaturated product.
Protocol 2: In Vitro Fatty Acyl-CoA Reductase (FAR) Assay
This protocol describes the in vitro assay of fatty acyl-CoA reductase activity using a purified recombinant enzyme.
2.1. Enzyme Preparation (Recombinant Protein)
-
Expression: Express the FAR gene (e.g., with a His-tag) in E. coli (e.g., BL21(DE3) strain).
-
Purification: Purify the recombinant FAR using affinity chromatography (e.g., Ni-NTA resin).
-
Concentration and Storage: Concentrate the purified protein and store it in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) at -80°C.
2.2. In Vitro Reduction Reaction
-
Reaction Mixture: Prepare the reaction mixture in a glass vial. The final volume is typically 100-500 µL.
-
100 mM Phosphate buffer (pH 7.0)
-
1 mM NADPH (cofactor)
-
50 µM Fatty Acyl-CoA substrate (e.g., (Z)-11-hexadecenoyl-CoA)
-
1-5 µg of purified FAR enzyme
-
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Extraction: Stop the reaction by adding an equal volume of hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper hexane phase containing the fatty alcohol product. Repeat the extraction twice.
-
Analysis: Analyze the extracted fatty alcohols directly by GC-MS.
Protocol 3: In Vitro Acetyltransferase (AT) Assay
This protocol describes a colorimetric assay for acetyltransferase activity using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1][2][3]
3.1. Enzyme Preparation
Prepare purified recombinant acetyltransferase as described in Protocol 2.1.
3.2. In Vitro Acetylation Reaction and Detection
-
Reaction Mixture: Prepare the reaction mixture in a 96-well microplate. The final volume is typically 200 µL.
-
100 mM Phosphate buffer (pH 7.5)
-
0.5 mM DTNB
-
1 mM Fatty alcohol substrate (e.g., (Z)-11-hexadecenol)
-
1-5 µg of purified AT enzyme
-
-
Reaction Initiation: Initiate the reaction by adding 0.5 mM Acetyl-CoA.
-
Measurement: Immediately measure the increase in absorbance at 412 nm in a microplate reader at 30°C. The absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB) upon the reaction of DTNB with the free Coenzyme A released during the acetyl transfer.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Data Presentation
The following tables summarize representative quantitative data for the in vitro biosynthesis of insect pheromone components. Note that yields and kinetic parameters are highly dependent on the specific enzyme, substrate, and reaction conditions.
Table 1: In Vitro Production of Pheromone Precursors by Fatty Acyl-CoA Desaturases
| Enzyme Source | Substrate | Product | Conversion Rate (%) | Reference |
| Trichoplusia ni (microsomes) | Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoyl-CoA (Z11-16:CoA) | ~15% | [4] |
| Amyelois transitella (yeast microsomes) | Palmitoyl-CoA (16:0) | (Z)-11-Hexadecenoyl-CoA (Z11-16:CoA) | Not specified | [5] |
| Ostrinia nubilalis (yeast microsomes) | Myristoyl-CoA (14:0) | (Z)-11-Tetradecenoyl-CoA (Z11-14:CoA) | Not specified | [5] |
Table 2: Kinetic Parameters of Insect Fatty Acyl-CoA Reductases
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg) | Reference |
| Helicoverpa armigera FAR | (Z)-11-Hexadecenoyl-CoA | 2.8 | 1200 | [6] |
| Spodoptera littoralis FAR1 | (Z,E)-9,11-Tetradecadienoyl-CoA | 5.2 | 850 | [6] |
| Bombyx mori pgFAR | (E,Z)-10,12-Hexadecadienoyl-CoA | Not specified | Not specified | [6] |
Table 3: In Vitro Production of Pheromone Alcohols and Acetates
| Enzyme(s) | Substrate(s) | Product(s) | Yield/Titer | Reference |
| A. segetum Δ11-desaturase & FAR (in yeast) | Endogenous fatty acids | (Z)-11-Hexadecenol | 19.5 µg/L | [6] |
| A. transitella desaturase & H. armigera FAR (in Y. lipolytica) | Endogenous fatty acids | (Z)-11-Hexadecenol | 1.7 mg/L | [6] |
| Immobilized Alcohol Acetyl Transferase | (Z,E)-9,11-tetradecadienol, Acetyl-CoA | (Z,E)-9,11-tetradecadienyl acetate | Not specified | [7] |
Mandatory Visualizations
Experimental Workflow for In Vitro FAD Assay
Logical Relationship in a Coupled In Vitro Biosynthesis Reaction
References
- 1. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [repository.escholarship.umassmed.edu]
- 3. researchgate.net [researchgate.net]
- 4. gsartor.org [gsartor.org]
- 5. researchgate.net [researchgate.net]
- 6. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Tetradecadienoyl-CoA Derivatives in Pest Management Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
While the specific compound (2E,7Z)-Tetradecadienoyl-CoA is not prominently documented in publicly available pest management research, it belongs to the family of unsaturated long-chain fatty acyl-CoA molecules that are critical precursors in the biosynthesis of insect pheromones.[1] This document provides a detailed overview of the application and study of tetradecadienoyl-CoA derivatives and related compounds in the research and development of sustainable pest management strategies.
The biosynthesis of many lepidopteran sex pheromones originates from common fatty acids, such as palmitic and stearic acid.[2][3][4] These are converted to their CoA esters and then undergo a series of enzymatic modifications, including desaturation, chain-shortening (β-oxidation), and reduction, to produce the final pheromone components.[2][5][6] Understanding these biosynthetic pathways is crucial for identifying species-specific pheromones and developing methods for their synthesis and application in pest control, such as in mating disruption and mass trapping.[7]
Data Presentation: Representative C14 Insect Pheromone Components
The following table summarizes some well-characterized C14 pheromone components derived from tetradecanoyl-CoA precursors. These molecules are often used in pest management for various moth species.
| Pheromone Component | Chemical Formula | Target Pest Species (Example) | Function |
| (Z)-9-Tetradecenyl acetate | C₁₆H₃₀O₂ | Various moth species | Major pheromone component |
| (E)-11-Tetradecenol | C₁₄H₂₈O | Ostrinia nubilalis (European corn borer) | Pheromone component |
| (Z)-11-Tetradecenol | C₁₄H₂₈O | Choristoneura rosaceana (Obliquebanded leafroller) | Pheromone component |
| (Z)-7-Tetradecenol | C₁₄H₂₈O | Yarrowia lipolytica (engineered) | Pheromone precursor |
Signaling Pathway: Generalized Biosynthesis of C14 Moth Pheromones
The biosynthesis of C14 moth pheromones from fatty acid precursors is a multi-step enzymatic process primarily occurring in the pheromone gland of the female insect. The pathway involves desaturases and fatty acyl reductases (FARs) as key enzymes.[2]
Caption: Generalized biosynthetic pathway of C14 moth sex pheromones.
Experimental Protocols
Protocol 1: Extraction and Identification of Pheromone Components
This protocol outlines the general steps for extracting and identifying potential pheromone components from insect glands.
1. Insect Rearing and Gland Dissection:
- Rear insects under controlled conditions (temperature, photoperiod, humidity) to ensure normal development and pheromone production.
- For moths, collect virgin females during their calling period (typically in the scotophase), as this is when pheromone titers are highest.
- Anesthetize the insects by chilling and dissect the pheromone glands (e.g., the terminal abdominal segments for many moth species) under a stereomicroscope.
2. Pheromone Extraction:
- Immediately place the dissected glands in a small volume (e.g., 50-100 µL) of a high-purity solvent like hexane (B92381) in a glass vial.
- Allow the extraction to proceed for a set period (e.g., 30 minutes to a few hours) at room temperature.
- Carefully remove the gland tissue and store the extract at -20°C or below until analysis.
3. Chemical Analysis (GC-MS):
- Concentrate the extract under a gentle stream of nitrogen if necessary.
- Inject an aliquot of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).
- GC conditions (example):
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
- Carrier Gas: Helium.
- MS conditions (example):
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Identify compounds by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST).
Protocol 2: Electrophysiological Bioassay (Electroantennography - EAG)
EAG is used to determine which of the identified compounds are detected by the insect's antennae.
1. Preparation of Antenna:
- Anesthetize a male insect (as they are typically the responders to female-produced sex pheromones) by chilling.
- Excise an antenna at the base.
- Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode at the base.
2. Odor Delivery:
- Prepare serial dilutions of the identified compounds and synthetic standards in a solvent like mineral oil.
- Apply a small amount of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.
- Deliver a puff of air through the pipette over the antennal preparation to present the odor stimulus.
3. Data Recording and Analysis:
- Record the electrical potential changes (depolarization) from the antenna in response to each odor puff using an EAG system.
- The amplitude of the EAG response is indicative of the sensitivity of the antenna to that specific compound.
- Compare the responses to the test compounds with those to a known standard and a solvent blank.
Protocol 3: Behavioral Bioassay (Wind Tunnel Assay)
This assay confirms the behavioral activity of the electrophysiologically active compounds.
1. Wind Tunnel Setup:
- Use a wind tunnel with controlled airflow, temperature, and light conditions.
- At the upwind end of the tunnel, place the odor source (e.g., a rubber septum or filter paper loaded with the test compound or blend).
2. Insect Preparation and Release:
- Acclimate male insects to the wind tunnel conditions.
- Release individual males onto a platform at the downwind end of the tunnel.
3. Observation of Behavior:
- Record the behavioral responses of the males to the odor plume. Key behaviors to score include:
- Activation (wing fanning, walking).
- Oriented upwind flight.
- Landing on or near the odor source.
- Mating attempts with the source.
- Test different concentrations and ratios of compounds to determine the optimal attractive blend.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments in pheromone research, from initial extraction to field application.
Caption: A typical workflow for insect pheromone identification and application.
Conclusion
The study of tetradecadienoyl-CoA and other fatty acyl-CoA derivatives is fundamental to understanding and exploiting insect chemical communication for pest management. By elucidating the biosynthetic pathways and identifying the active pheromone components, researchers can develop highly specific and environmentally benign pest control strategies. The protocols and workflows described here provide a framework for conducting this research, from the initial discovery of pheromones to their practical application in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]
- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Genetic Engineering of Yeast for (2E,7Z)-Tetradecadienoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,7Z)-Tetradecadienoyl-CoA is a key intermediate in the biosynthesis of various bioactive molecules, including certain insect pheromones. Its specific stereochemistry is crucial for its biological activity, making its precise synthesis valuable for applications in sustainable agriculture (as a pest control agent) and potentially in drug development. Chemical synthesis of such specific isomers can be complex and costly. Genetic engineering of yeast, such as Saccharomyces cerevisiae, offers a promising and sustainable alternative for the production of this compound. This document provides detailed application notes and protocols for the heterologous production of this compound in yeast.
The strategy outlined involves the engineering of the yeast's native fatty acid metabolism. This is achieved by introducing heterologous desaturase enzymes, which are responsible for creating specific double bonds in the fatty acyl-CoA precursors that are naturally present in the yeast. By selecting and expressing the appropriate desaturases, the yeast can be programmed to produce the desired diene structure.
Proposed Biosynthetic Pathway
The endogenous fatty acid synthesis pathway in Saccharomyces cerevisiae produces saturated fatty acyl-CoAs, primarily palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). To produce this compound, the yeast's metabolic machinery must be supplemented with heterologous enzymes capable of introducing double bonds at the Δ2 and Δ7 positions of a C14 fatty acyl-CoA backbone with the correct E and Z stereochemistry. The proposed pathway begins with the native tetradecanoyl-CoA (myristoyl-CoA), a less abundant but naturally occurring fatty acyl-CoA in yeast.
The key steps in the engineered pathway are:
-
Enhancement of Precursor Supply: Overexpression of native yeast genes to increase the intracellular pool of the C14 precursor, tetradecanoyl-CoA.
-
First Desaturation: Introduction of a heterologous Δ7-desaturase to convert tetradecanoyl-CoA to (Z)-7-tetradecenoyl-CoA.
-
Second Desaturation: Introduction of a heterologous Δ2-desaturase that acts on (Z)-7-tetradecenoyl-CoA to create the final product, this compound.
This proposed pathway is visualized in the diagram below.
Troubleshooting & Optimization
Challenges in the chemical synthesis of (2E,7Z)-Tetradecadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the chemical synthesis of (2E,7Z)-Tetradecadienoyl-CoA. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a convergent synthesis approach. This typically includes the stereoselective formation of the (2E,7Z)-tetradecadienoic acid backbone, followed by its activation and coupling with Coenzyme A. Key reactions often include Sonogashira coupling to form an enyne, followed by a stereoselective partial hydrogenation to create the Z-double bond, and a Wittig reaction to install the E-double bond. The final step is the conversion of the carboxylic acid to the CoA thioester.
Q2: How can I confirm the stereochemistry of the final product?
Confirmation of the E/Z isomerism is crucial. High-resolution NMR spectroscopy is a powerful tool; the coupling constants for protons across the double bonds can help distinguish between cis and trans configurations.[1] Gas chromatography-mass spectrometry (GC-MS) using a polar capillary column can also be used to separate and identify geometric isomers, especially after conversion to fatty acid methyl esters (FAMEs).[2][3][4]
Q3: What are the main challenges in purifying the final this compound product?
The purification of long-chain acyl-CoA thioesters can be challenging due to their amphipathic nature and potential instability.[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purification.[6][7] It is important to use appropriate ion-pairing reagents and buffered mobile phases to achieve good separation and recovery. Lyophilization is often used to remove the aqueous mobile phase from the purified product.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the synthesis of (2E,7Z)-tetradecadienoic acid and its subsequent conversion to the CoA ester.
Issue 1: Low Yield in the Sonogashira Coupling Step
Background: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, catalyzed by palladium and copper complexes.[8][9] It is a key step in forming the carbon skeleton of the target molecule.
| Symptom | Potential Cause | Suggested Solution |
| No or low product formation | Inactive catalyst | Ensure the palladium catalyst is active. Use freshly opened catalyst or a reliable source. Consider using a more active catalyst/ligand system, especially for less reactive halides.[10] |
| Low reactivity of the halide | The reactivity of halides follows the trend I > Br > Cl. If using a bromide or chloride, consider switching to the iodide analog for faster reaction.[10] | |
| Poor quality of solvent or base | Use anhydrous and degassed solvents (e.g., THF, DMF). The amine base (e.g., triethylamine, diisopropylamine) should be dry and freshly distilled.[11] | |
| Significant formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[12] |
| High concentration of copper catalyst | Reduce the amount of the copper(I) co-catalyst. Only a catalytic amount is needed, and excess can promote homocoupling.[11] | |
| Reaction stalls before completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
| Insufficient base | Ensure at least 2-3 equivalents of the amine base are used. |
Issue 2: Poor Stereoselectivity in the Lindlar Hydrogenation
Background: The partial hydrogenation of an alkyne to a Z-alkene is typically achieved using a "poisoned" palladium catalyst, known as Lindlar's catalyst (Pd/CaCO₃ or Pd/BaSO₄ treated with lead acetate (B1210297) and quinoline).[13][14] The goal is to achieve high selectivity for the cis-alkene without over-reduction to the alkane.
| Symptom | Potential Cause | Suggested Solution |
| Formation of the E-alkene or a mixture of E/Z isomers | Isomerization of the Z-alkene | Avoid prolonged reaction times and elevated temperatures. Monitor the reaction closely by GC or TLC and stop it as soon as the starting material is consumed. |
| Over-active catalyst | Ensure the catalyst is properly "poisoned." The addition of quinoline (B57606) is crucial for selectivity.[13] | |
| Over-reduction to the corresponding alkane | Catalyst is too active | Use a less active catalyst or increase the amount of the poison (quinoline).[14] |
| High hydrogen pressure | Perform the reaction at or slightly above atmospheric pressure of hydrogen. | |
| Reaction is very slow or does not proceed | Inactive catalyst | Use fresh, high-quality Lindlar's catalyst. The catalyst is pyrophoric and can lose activity with improper handling.[15] |
| Insufficient hydrogen | Ensure a continuous supply of hydrogen gas to the reaction mixture with adequate stirring. |
Issue 3: Incorrect Stereoselectivity or Low Yield in the Wittig Reaction
Background: The Wittig reaction is used to form a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide. The stereochemical outcome (E or Z) is highly dependent on the nature of the ylide.[16][17] For the (2E) double bond, a stabilized ylide is typically employed.
| Symptom | Potential Cause | Suggested Solution |
| Formation of the Z-isomer instead of the desired E-isomer | Use of a non-stabilized ylide | To favor the E-alkene, a stabilized ylide (containing an electron-withdrawing group like an ester or phosphonate) should be used. The Horner-Wadsworth-Emmons reaction is a common alternative that strongly favors E-alkene formation.[18] |
| Reaction conditions favoring the kinetic product | For stabilized ylides, allowing the reaction to reach thermodynamic equilibrium (longer reaction times, sometimes at elevated temperatures) will favor the more stable E-alkene.[19] | |
| Low or no yield of the alkene | Incomplete ylide formation | For stabilized ylides, a weaker base like NaH or NaOMe is often sufficient. For non-stabilized ylides, a strong base like n-BuLi or NaHMDS is required. Ensure anhydrous conditions as the ylide is basic and will be quenched by water.[20] |
| Sterically hindered aldehyde or ketone | The Wittig reaction can be sensitive to steric hindrance. If the reaction is slow, consider increasing the temperature or using the more reactive Horner-Wadsworth-Emmons reagent.[17] | |
| Difficulty in removing triphenylphosphine (B44618) oxide byproduct | Similar solubility of product and byproduct | Triphenylphosphine oxide is a common byproduct and can be difficult to remove. Purification by column chromatography is often necessary. In some cases, precipitation of the byproduct from a nonpolar solvent can be effective.[18] |
Issue 4: Low Yield in the Acyl-CoA Thioester Formation
Background: The final step involves the activation of the carboxylic acid and its subsequent reaction with the thiol group of Coenzyme A. A common method uses 1,1'-carbonyldiimidazole (B1668759) (CDI) as the activating agent.[21][22]
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the acyl-CoA | Incomplete activation of the carboxylic acid | Ensure the carboxylic acid is fully dissolved in an anhydrous solvent (e.g., THF, DMF) before adding CDI. A slight excess of CDI can be used to ensure complete activation.[21] |
| Degradation of Coenzyme A | Coenzyme A is sensitive to pH and oxidation. Prepare a fresh solution of CoA in a suitable buffer (e.g., bicarbonate buffer, pH ~8) just before use. | |
| Hydrolysis of the activated acyl-imidazole intermediate | Perform the reaction under strictly anhydrous conditions until the addition of the aqueous CoA solution. | |
| Presence of unreacted carboxylic acid | Insufficient activating agent | Use a slight excess (1.1-1.2 equivalents) of CDI. |
| Short reaction time for activation | Allow the carboxylic acid to react with CDI for a sufficient time (e.g., 30-60 minutes at room temperature) to ensure complete formation of the acyl-imidazole. |
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of (2E,7Z)-dienoic acids and their subsequent conversion to acyl-CoA esters, based on literature for similar compounds. Actual yields will vary depending on the specific substrates and reaction conditions.
| Reaction Step | Typical Yield (%) | Notes |
| Sonogashira Coupling | 70-95% | Highly dependent on the reactivity of the halide and the catalyst system used.[23] |
| Lindlar Hydrogenation | 85-98% | Generally high-yielding if over-reduction is avoided. |
| Wittig Reaction (stabilized ylide) | 60-90% | Yields can be lower with sterically hindered substrates. |
| Acyl-CoA Thioester Formation (CDI method) | 50-80% | Purification losses can impact the final isolated yield. |
Experimental Protocols
A plausible synthetic workflow for this compound is outlined below.
Workflow Diagram
References
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Wittig reaction - Wikipedia [en.wikipedia.org]
- 20. orgosolver.com [orgosolver.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. benchchem.com [benchchem.com]
Overcoming instability of (2E,7Z)-Tetradecadienoyl-CoA during storage
Welcome to the technical support center for (2E,7Z)-Tetradecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of this molecule during storage and experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The instability of this compound, like other long-chain acyl-CoA esters, stems from three main factors:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]
-
Enzymatic Degradation: Tissues and cell lysates contain acyl-CoA thioesterases (ACOTs), which are enzymes that specifically hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.[1][2]
-
Oxidation: The polyunsaturated fatty acyl chain is prone to oxidation, and the thiol group in coenzyme A can also be oxidized, leading to the formation of CoA disulfides and other oxidized species.[1]
Q2: What is the optimal pH for storing this compound in aqueous solutions?
A2: For maximum stability in aqueous solutions, a slightly acidic pH range of 4.0 to 6.8 is recommended.[1] The thioester bond is most stable under these conditions, which minimizes chemical hydrolysis.
Q3: How should I store this compound for short-term and long-term use?
A3: Proper storage is critical to maintaining the integrity of your samples.
-
Short-Term Storage (e.g., in an autosampler): Samples should be kept at a low temperature, such as 4°C. However, be aware that some degradation can still occur over a 24-hour period. It is always best to analyze samples as quickly as possible after they are prepared.[1]
-
Long-Term Storage: For long-term preservation, it is highly recommended to store this compound as a dry pellet at -80°C.[1] If storing in a solution, use a slightly acidic buffer (pH 4.0-6.0), and dispense it into single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[1][3]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can be beneficial. The thiol group of the CoA moiety is susceptible to oxidation.[1] Adding reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) can help to reverse the formation of CoA disulfides that may occur during storage.[1] For the polyunsaturated fatty acid chain, antioxidants such as tert-butylhydroquinone (B1681946) (TBHQ) have been shown to be effective in stabilizing other polyunsaturated fatty acids.[4]
Troubleshooting Guide
Issue 1: Low recovery of this compound after extraction.
-
Potential Cause: Enzymatic activity from acyl-CoA thioesterases in your sample may be degrading the target molecule.[1][2]
-
Solution: Ensure rapid inactivation of enzymes. This can be achieved by homogenizing tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol (B129727) or acetonitrile (B52724) to precipitate and denature proteins. It is crucial to work quickly and keep samples on ice at all times.[1]
-
Potential Cause: Chemical hydrolysis due to suboptimal pH.
-
Solution: Verify that the pH of your extraction and storage buffers is within the optimal range of 4.0 to 6.8.[1]
Issue 2: Inconsistent results in downstream applications.
-
Potential Cause: Degradation of the compound due to repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your stock solutions to minimize the number of times the sample is frozen and thawed.[3]
-
Potential Cause: Oxidation of the molecule during handling and storage.
-
Solution: When preparing solutions, work on ice and consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.[3] Use high-purity solvents to avoid contaminants that could catalyze degradation.[3]
Quantitative Data Summary
Table 1: Recommended pH for Handling and Storage
| Condition | Recommended pH | Rationale |
| Extraction | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[1] |
| Storage/Analysis | 4.0 - 6.8 | The thioester bond exhibits maximum stability in this slightly acidic range.[1] |
Table 2: Recommended Storage Temperatures
| Storage Duration | Condition | Temperature | Rationale |
| Short-Term (in autosampler) | Aqueous Solution | 4°C | Minimizes enzymatic degradation and slows chemical hydrolysis for short periods.[1] |
| Long-Term | Dry Pellet | -80°C | Essential for long-term stability.[1] |
| Long-Term | Acidic Buffer (pH 4.0-6.0) | -80°C | Alternative for long-term storage, use single-use aliquots.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution from Powdered this compound
Materials:
-
This compound (powder form)
-
High-purity organic solvent (e.g., chloroform/methanol 2:1, v/v) or a slightly acidic aqueous buffer (pH 4.0-6.8)
-
Glass vial with a Teflon-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated balance
-
Glass syringes or pipettes with glass tips
Procedure:
-
Equilibrate: Allow the container of the powdered this compound to warm to room temperature before opening to prevent moisture condensation.[3]
-
Weigh: In a clean, dry glass vial, accurately weigh the desired amount of the powder.
-
Dissolve: Add the appropriate volume of high-purity solvent or buffer to the vial. If necessary, gently vortex to dissolve.
-
Inert Atmosphere: Flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing the cap tightly.
-
Store: Store the stock solution at -80°C in single-use aliquots.
Protocol 2: Assessment of this compound Stability
Objective: To determine the stability of this compound under various storage conditions.
Methodology:
-
Prepare Samples: Prepare several identical aliquots of this compound in the desired buffer or solvent as described in Protocol 1.
-
Baseline Analysis (Time 0): Immediately analyze one aliquot using a suitable analytical method (e.g., LC-MS) to determine the initial concentration and purity. This will serve as the 100% integrity baseline.
-
Storage Conditions: Store the remaining aliquots under the different conditions you wish to test (e.g., varying temperatures, pH values, or with/without antioxidants).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analysis: Analyze the retrieved aliquots using the same analytical method as the baseline.
-
Data Evaluation: Compare the peak area or concentration of the intact this compound at each time point to the baseline to determine the percentage of degradation.
Visualizations
Caption: Primary degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of GC-MS parameters for tetradecadienoyl-CoA isomer separation
Welcome to the technical support center for the optimization of GC-MS parameters for the separation of tetradecadienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of analyzing these specific lipid isomers.
FAQs: General Questions
Q1: Can I directly analyze tetradecadienoyl-CoA using GC-MS?
A1: No, direct analysis of long-chain acyl-CoAs like tetradecadienoyl-CoA by GC-MS is not feasible. These molecules are large, polar, and thermally labile, making them non-volatile. To analyze the fatty acid component by GC-MS, a derivatization step is mandatory to convert the tetradecadienoic acid into a more volatile and less polar form, typically a fatty acid methyl ester (FAME).[1][2]
Q2: What is the most common derivatization method for this analysis?
A2: The most common and effective derivatization technique is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME).[1][2] This is typically achieved through acid-catalyzed or base-catalyzed transesterification.[1] Acid-catalyzed methods, such as using boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl, are widely used as they can simultaneously hydrolyze the CoA ester and methylate the fatty acid.[1][3][4]
Q3: What are the main challenges in separating tetradecadienoyl FAME isomers?
A3: The primary challenges are the separation of geometric (cis/trans) and positional isomers. These isomers have very similar physicochemical properties, leading to nearly identical retention times in standard chromatographic separations and causing co-elution.[5] Achieving baseline separation requires highly selective GC columns and optimized temperature programs.[5][6]
Q4: What is the general elution order of FAME isomers on a polar column?
A4: On highly polar cyanopropyl silicone columns, the elution order is generally influenced by the degree of unsaturation and the configuration of the double bonds. For isomers with the same carbon number, trans isomers typically elute before their corresponding cis isomers.[5]
Q5: Is LC-MS/MS a viable alternative for analyzing tetradecadienoyl-CoA?
A5: Yes, LC-MS/MS is a powerful and often preferred technique for the analysis of acyl-CoAs, including tetradecadienoyl-CoA.[7][8] It allows for the direct analysis of the intact molecule without the need for derivatization, which simplifies sample preparation.[8][9] LC-MS/MS methods can offer high sensitivity and selectivity for a wide range of acyl-CoA species.[7][10]
Troubleshooting Guide
Problem 1: Poor or no separation of tetradecadienoyl FAME isomers.
-
Possible Cause: Inappropriate GC column.
-
Solution: For the separation of geometric and positional FAME isomers, a highly polar column is essential.[5][11][12] Standard non-polar or mid-polar columns (like those with a 5% phenyl polysiloxane phase) will not provide sufficient selectivity.[13][14] Switch to a cyanopropyl silicone column such as an HP-88, SP-2560, or CP-Sil 88.[5][15] For very complex isomer mixtures, using a longer column (e.g., 100-200 meters) can significantly improve resolution.[5][12]
-
-
Possible Cause: Suboptimal oven temperature program.
-
Solution: The temperature gradient is critical for resolving closely eluting isomers.[5][11] Try decreasing the initial oven temperature and using a slower ramp rate (e.g., 1-2°C/min) during the elution window of the C14:2 FAMEs. Adding isothermal holds can also help to improve the separation of critical pairs.[5]
-
-
Possible Cause: High injector temperature causing isomerization.
-
Solution: High temperatures in the injector can cause the isomerization of double bonds, particularly in conjugated systems.[6] If possible, use a cold injection technique like on-column or programmable temperature vaporization (PTV) injection.[5] Otherwise, ensure the injector temperature is not excessively high.
-
Problem 2: Peak tailing or broad peaks for FAMEs.
-
Possible Cause: Active sites in the GC system.
-
Solution: FAMEs, although less polar than free fatty acids, can still interact with active sites in the inlet liner, column, or detector.[5] Ensure you are using a clean, deactivated inlet liner. If the column is old, it may have active sites; trimming the first few centimeters of the column or replacing it may be necessary. Conditioning the column according to the manufacturer's instructions can also help.[16][17][18]
-
-
Possible Cause: Incomplete derivatization.
-
Possible Cause: Column overload.
Problem 3: Low or no signal for the target analytes.
-
Possible Cause: Sample degradation or loss during preparation.
-
Solution: Polyunsaturated fatty acids are susceptible to oxidation. Ensure that samples are handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible and that solvents are of high purity. Also, check each step of your extraction and derivatization process for potential sources of sample loss.
-
-
Possible Cause: Leaks in the GC-MS system.
-
Possible Cause: MS source contamination.
-
Solution: A dirty ion source is a common cause of reduced sensitivity.[19] Follow the manufacturer's instructions for cleaning the ion source.
-
Experimental Protocols
Protocol 1: Derivatization of Tetradecadienoyl-CoA to Tetradecadienoyl Methyl Ester
This protocol describes the hydrolysis of the acyl-CoA and subsequent methylation of the fatty acid.
-
Sample Preparation: To an aqueous sample containing tetradecadienoyl-CoA, add an appropriate internal standard (e.g., a fatty acid with an odd number of carbons not present in the sample).
-
Hydrolysis: Add a solution of methanolic NaOH or KOH to the sample and heat at 60-80°C for 1 hour to hydrolyze the thioester bond, releasing the free fatty acid.
-
Acidification: After cooling, acidify the mixture with HCl to protonate the fatty acid.
-
Extraction: Extract the free fatty acid into an organic solvent such as hexane (B92381) or diethyl ether. Repeat the extraction twice and combine the organic layers.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Esterification: Evaporate the solvent under a stream of nitrogen. Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried residue.[1]
-
Reaction: Tightly cap the vial and heat at 80-100°C for 30-60 minutes.[1]
-
Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAMEs into the hexane layer.[2]
-
Sample for GC-MS: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
Quantitative Data
Table 1: Typical GC-MS Parameters for Tetradecadienoyl FAME Isomer Separation
| Parameter | Recommended Setting | Purpose |
| GC Column | Highly polar cyanopropyl silicone (e.g., HP-88, SP-2560, CP-Sil 88), 100 m x 0.25 mm ID, 0.2 µm film thickness | Provides high selectivity for geometric and positional isomers.[5][20] |
| Injection Mode | Splitless or Cold On-Column | Ensures quantitative transfer of analytes to the column and minimizes thermal degradation. |
| Injector Temp. | 220-250°C (for splitless) | Balances volatilization with minimizing isomerization.[21] |
| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min | Provides good efficiency and is compatible with MS. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp 1: 10°C/min to 180°C; Ramp 2: 1°C/min to 200°C; Ramp 3: 20°C/min to 240°C, hold 5 min | A slow ramp rate during the elution of C14:2 isomers is crucial for separation. |
| MS Transfer Line | 240-260°C | Prevents condensation of analytes.[21] |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for identification, SIM for improved sensitivity and quantification of target isomers.[6][21] |
Table 2: Comparison of Analytical Platforms for Tetradecadienoyl-CoA Analysis
| Parameter | GC-MS (after derivatization) | LC-MS/MS (direct analysis) |
| Derivatization | Mandatory (hydrolysis and methylation)[8] | Not required[8] |
| Separation Principle | Volatility and polarity of FAMEs | Polarity of intact acyl-CoA |
| Isomer Separation | Excellent for geometric and positional FAME isomers with specialized columns[5][6] | Can be challenging, may require specialized columns or methods |
| Sample Throughput | Lower due to derivatization step[8] | Higher[8] |
| Sensitivity | High, especially in SIM mode[6] | Very high, often superior to GC-MS[7] |
| Structural Info | Mass spectrum of FAME | MS/MS fragmentation of intact acyl-CoA provides more specific structural information |
Visualizations
Caption: Experimental workflow for GC-MS analysis of tetradecadienoyl-CoA.
Caption: Troubleshooting logic for poor isomer separation.
Caption: Comparison of GC-MS and LC-MS/MS workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 18. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
Troubleshooting low yields in enzymatic assays with (2E,7Z)-Tetradecadienoyl-CoA
Technical Support Center: (2E,7Z)-Tetradecadienoyl-CoA Enzymatic Assays
Welcome to the technical support center for enzymatic assays involving this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide: Low Yields
Low or no product yield is a common challenge in enzymatic assays. This guide provides a step-by-step approach to identifying and resolving potential issues.
Question: I am observing very low or no yield in my enzymatic assay with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields can stem from several factors related to substrate integrity, assay conditions, or enzyme activity. Below is a systematic guide to pinpoint the issue.
Substrate Integrity and Handling
Long-chain acyl-CoAs like this compound are susceptible to degradation.[1]
-
Hydrolysis: The thioester bond can be hydrolyzed, especially at neutral to alkaline pH.[1]
-
Oxidation: The unsaturated acyl chain is prone to oxidation.[1]
Troubleshooting Steps:
-
Fresh Preparations: Prepare substrate solutions fresh for each experiment. If you must store them, do so in single-use aliquots at -80°C for no longer than a week.[2]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate degradation.[1]
-
Work on Ice: Keep all substrate solutions and reaction mixtures on ice to minimize thermal degradation.[1]
-
Inert Atmosphere: For unsaturated acyl-CoAs, handling under an inert atmosphere (like nitrogen or argon) can prevent oxidation.[1]
Substrate Solubility and Micelle Formation
This compound is an amphipathic molecule that can form micelles at concentrations above its critical micelle concentration (CMC), which can inhibit enzyme activity. The CMC for long-chain acyl-CoAs can range from 7 to 250 µM.[3][4]
Troubleshooting Steps:
-
Substrate Titration: Perform a substrate titration to determine the optimal concentration that gives a linear response without causing substrate inhibition.[5][6]
-
Use of Detergents: A small amount of a non-ionic detergent (e.g., Triton X-100) can help to solubilize the substrate and prevent micelle formation.[2][7] However, you must first verify that the detergent is compatible with your enzyme.
Table 1: Effect of Detergent on Substrate Solubility and Enzyme Activity
| Detergent Concentration (% v/v) | Substrate Solubility | Relative Enzyme Activity (%) |
| 0 | Poor | 45 |
| 0.01 | Good | 85 |
| 0.05 | Excellent | 100 |
| 0.1 | Excellent | 95 |
| 0.2 | Excellent | 70 (Potential enzyme inhibition) |
Note: This data is illustrative. Optimal detergent concentration should be determined empirically for your specific enzyme and assay conditions.
Enzyme Activity and Assay Conditions
The activity of your enzyme is paramount for a successful assay.
Troubleshooting Steps:
-
Enzyme Titration: Determine the optimal enzyme concentration by varying it while keeping the substrate concentration constant and saturating.[6][8]
-
Verify Enzyme Activity: Use a positive control with a known, active enzyme and a reliable substrate to confirm your enzyme's viability.[6]
-
Check Assay Conditions: Ensure the pH, temperature, and incubation time are optimal for your enzyme.[9]
-
Cofactor and Buffer Components: Verify that all necessary cofactors are present and that buffer components are not inhibiting the enzyme. Some substances like EDTA, SDS, and sodium azide (B81097) can interfere with enzymatic assays.[9]
Table 2: Troubleshooting Checklist for Low Enzyme Activity
| Potential Cause | Recommended Action |
| Inactive Enzyme | Test with a positive control substrate; use a fresh enzyme aliquot. |
| Suboptimal Enzyme Concentration | Perform an enzyme titration to find the optimal concentration. |
| Incorrect Assay Conditions | Verify pH, temperature, and incubation time from literature or datasheets. |
| Missing Cofactors | Check the enzyme's requirements and ensure all cofactors are in the reaction mix. |
| Inhibitory Buffer Components | Review buffer composition for potential inhibitors (e.g., high salt, EDTA).[9] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in your enzymatic assay.
Caption: A step-by-step workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1] For a stock solution, dissolve the powdered form in a high-purity solvent.[1] For aqueous buffers, ensure the pH is slightly acidic (around 4.9-6.0) to minimize hydrolysis. Store aliquots at -80°C and use them within a week for best results.[2]
Q2: My substrate appears to be precipitating in the aqueous assay buffer. What can I do?
A2: This is a common issue with long-chain acyl-CoAs. First, try preparing the stock solution in a small amount of an organic co-solvent like DMSO before diluting it into the aqueous buffer.[6] Alternatively, adding a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01-0.05%) can improve solubility.[2][7]
Q3: At what concentration does this compound start to form micelles?
A3: The critical micelle concentration (CMC) for a specific molecule like this compound needs to be determined experimentally. However, for similar long-chain acyl-CoAs, CMCs can range from as low as 3-4 µM to over 200 µM, depending on factors like ionic strength and pH.[3][4][10] It's advisable to keep the substrate concentration in your assay below a conservative estimate or to include a detergent to prevent micellization.
Q4: Could this compound be involved in a specific metabolic pathway?
A4: Yes, this compound is likely an intermediate in fatty acid metabolism. More specifically, it has been identified as a precursor in the biosynthesis of insect sex pheromones.[11][12][13] For example, in the European grapevine moth, Lobesia botrana, a similar compound is produced through desaturation and chain-shortening of a longer fatty acid.[11][14]
Caption: A generalized pathway for insect pheromone biosynthesis.
Experimental Protocols
General Protocol for a Spectrophotometric Enzymatic Assay
This protocol provides a general framework for measuring the activity of an enzyme that uses this compound as a substrate. This example is for a dehydrogenase that produces a detectable change in absorbance.
Materials:
-
This compound
-
Purified enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Cofactors (e.g., NAD+, FAD)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., 10% Triton X-100 in water).
-
Dilute the enzyme to a working concentration in cold assay buffer.
-
Prepare the assay buffer containing all necessary cofactors.
-
-
Assay Setup:
-
In a cuvette or well, combine the assay buffer and the substrate to the desired final concentration.
-
Include a blank control with no enzyme.
-
-
Initiate Reaction:
-
Equilibrate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme and mix gently.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH production).
-
Record measurements at regular intervals for 5-10 minutes, ensuring the reaction is in the linear range.
-
Table 3: Example Reaction Mixture
| Component | Volume (µL) | Final Concentration |
| Assay Buffer (100 mM Tris-HCl, pH 7.5) | 85 | 85 mM |
| NAD+ (10 mM) | 5 | 0.5 mM |
| This compound (1 mM) | 5 | 50 µM |
| Enzyme (at working concentration) | 5 | Varies |
| Total Volume | 100 |
Note: This is a template. Volumes and concentrations must be optimized for your specific experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A re-examination of some properties of fatty acyl-CoA micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization of (2E,7Z)-Tetradecadienoyl-CoA during analysis
Welcome to the technical support center for the analysis of (2E,7Z)-Tetradecadienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the isomerization of this compound during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to isomerization?
A1: this compound is a polyunsaturated fatty acyl-CoA molecule. Its structure contains two double bonds, one in the trans configuration and one in the cis configuration. The cis double bond, in particular, is thermodynamically less stable than a trans double bond, making the molecule susceptible to isomerization. This conversion can be triggered by external energy sources such as heat and light, or by chemical conditions like non-neutral pH.[1][2] The presence of enzymes like enoyl-CoA isomerase in biological systems underscores the natural tendency of such molecules to undergo isomerization as part of metabolic pathways.[3][4][5][6]
Q2: What are the primary factors that can cause isomerization of this compound during analysis?
A2: The main factors that can induce the isomerization of this compound to other isomers (e.g., all-trans) during analytical procedures include:
-
Heat: Elevated temperatures, especially during sample preparation (e.g., solvent evaporation) and chromatographic analysis (e.g., GC injection), can provide the activation energy needed for the cis double bond to flip to the more stable trans configuration.[1][2]
-
Light: Exposure to both ambient and UV light can promote isomerization. It is crucial to protect the sample from light at all stages of handling and analysis.[1][2]
-
pH: Non-neutral pH conditions, particularly acidic environments, can catalyze the isomerization process.[1] Solvents and buffers should be carefully selected and maintained at a neutral pH.
-
Oxidation: Polyunsaturated fatty acyl-CoAs are prone to oxidation, which can lead to degradation and potentially isomerization.[7][8][9] The presence of oxygen and exposure to pro-oxidative conditions should be minimized.
Q3: How can I confirm if my sample of this compound has undergone isomerization?
A3: The most direct way to confirm isomerization is to use a high-resolution chromatographic technique coupled with mass spectrometry (e.g., LC-MS or GC-MS). The appearance of unexpected peaks with the same mass-to-charge ratio (m/z) as the parent compound is a strong indicator of isomerization. Comparing the retention times and fragmentation patterns of your sample peaks with those of a pure, freshly prepared standard of this compound and its potential isomers (if available) will provide definitive confirmation. High-resolution ion mobility-mass spectrometry (HRIM-MS) is also an advanced technique capable of separating and identifying isomers.[10]
Troubleshooting Guide
This guide addresses specific problems that may indicate isomerization is occurring during your analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or absent peak for this compound in a sample where it is expected. | Complete Isomerization: The (2E,7Z)-isomer has fully converted to a more stable isomer (e.g., all-trans) before or during analysis.[1] | 1. Review Sample Handling: Assess the entire sample history for exposure to high temperatures, prolonged light, or non-neutral pH. 2. Prepare a Fresh Standard: Immediately before analysis, prepare a fresh standard of this compound and analyze it using a low-temperature method (e.g., HPLC with a cooled autosampler) to verify system performance. 3. Re-extract the Sample: If possible, extract a new aliquot of the original sample, taking all preventative measures (e.g., working on ice, under dim light). |
| Inconsistent peak areas for this compound between replicate injections. | Partial Isomerization: Isomerization is happening to a variable extent during sample preparation or within the analytical instrument. | 1. In-System Isomerization (GC): If using Gas Chromatography, the inlet temperature may be too high. Reduce the injector temperature in 20°C increments to find the lowest effective temperature. Consider using a cool on-column or programmed temperature vaporization (PTV) inlet.[1] 2. In-System Isomerization (HPLC): Check the pH of your mobile phase to ensure it is neutral. A contaminated column could also be a factor; flush the column thoroughly.[1] 3. Sample Preparation Variability: Standardize all sample preparation steps. Ensure consistent timing, temperature, and light exposure for all samples. |
| Appearance of an unexpectedly large peak for an isomer (e.g., (2E,4E)- or (2E,7E)-Tetradecadienoyl-CoA). | Artifactual Isomerization: The detected isomer is not originally present in the sample but is being generated during the analytical process. | 1. Analyze a Pure Standard: Inject a pure standard of this compound. The emergence of an isomer peak is a clear sign of on-system isomerization.[1] 2. Optimize Analytical Method: Systematically modify your method parameters (e.g., lower the temperature, use light-protected vials, ensure neutral pH buffers) and observe the impact on the isomer peak area. |
| General sample degradation (multiple unexpected peaks, loss of total signal). | Oxidation: The polyunsaturated nature of the molecule makes it susceptible to oxidation, which can be exacerbated by heat, light, and the presence of oxygen.[7][8] | 1. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your samples and solvents, if compatible with your analytical method. 2. Degas Solvents: Use degassed solvents for sample preparation and mobile phases to minimize dissolved oxygen. 3. Inert Atmosphere: For highly sensitive samples, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Recommended Sample Handling and Preparation
This protocol outlines the best practices for handling and preparing this compound to minimize isomerization.
-
Work Environment:
-
Perform all procedures in a dimly lit area or use amber-colored labware to protect the sample from light.[2]
-
Wrap sample containers and vials in aluminum foil for additional protection.
-
-
Temperature Control:
-
Keep samples, standards, and extracts on ice or in a cooling block (e.g., 4°C) throughout the entire preparation process.[2]
-
If solvent evaporation is necessary, use a gentle stream of nitrogen or argon in the dark at a low temperature. Avoid heating the sample.
-
-
Solvent and Buffer Selection:
-
Use high-purity, degassed solvents.
-
Ensure all buffers are at a neutral pH (6.5-7.5).
-
-
Storage:
-
For short-term storage (up to 24 hours), store samples and standards at -20°C.
-
For long-term storage, store at -80°C under an inert atmosphere.[2]
-
Protocol 2: HPLC-UV/MS Analysis Method
This method is designed to minimize on-system isomerization during HPLC analysis.
-
Instrumentation:
-
HPLC system with a cooled autosampler (set to 4°C).
-
UV detector or Mass Spectrometer.
-
-
Column:
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
-
Mobile Phase:
-
A: Water with 0.1% ammonium (B1175870) acetate (B1210297) (buffered to pH 7.0).
-
B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% ammonium acetate.
-
-
Gradient:
-
Start with a gradient appropriate for the separation of fatty acyl-CoAs, avoiding harsh conditions. A representative gradient could be: 0-2 min, 30% B; 2-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-20 min, 30% B.
-
-
Flow Rate:
-
0.2 mL/min.
-
-
Column Temperature:
-
Maintain at a controlled, low temperature (e.g., 25°C) to prevent on-column isomerization.
-
-
Injection Volume:
-
5 µL.
-
-
Detection:
-
UV: Monitor at a wavelength appropriate for the CoA moiety (around 260 nm).
-
MS: Use electrospray ionization (ESI) in negative mode. Monitor for the specific m/z of this compound and its potential isomers.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. biocompare.com [biocompare.com]
Contamination issues in the purification of (2E,7Z)-Tetradecadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the purification of (2E,7Z)-Tetradecadienoyl-CoA.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My final product shows multiple peaks on reverse-phase HPLC analysis. What are the potential contaminants?
A1: Multiple peaks on your HPLC chromatogram suggest the presence of impurities. The nature of these contaminants often depends on the synthetic route used to produce the precursor, (2E,7Z)-tetradecadienoic acid, and the subsequent enzymatic ligation to Coenzyme A. Common contaminants can be categorized as follows:
-
Isomeric Impurities: The synthesis of the specific E,Z diene geometry can be challenging. You may have other geometric isomers of tetradecadienoic acid that have also been converted to their CoA esters. These can include the (2Z,7Z), (2E,7E), and (2Z,7E) isomers.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted (2E,7Z)-tetradecadienoic acid and Coenzyme A in your final product.
-
Byproducts from Synthesis: If a Wittig reaction was used to create the double bonds, a common byproduct is triphenylphosphine (B44618) oxide. While this is typically removed during the purification of the fatty acid, trace amounts might carry over.
-
Side-Reaction Products: The acyl-CoA synthetase used for the ligation reaction may have some promiscuity, potentially leading to the activation of other contaminating fatty acids present in your precursor material.
-
Degradation Products: Polyunsaturated fatty acyl-CoAs are susceptible to oxidation and hydrolysis. Improper handling and storage can lead to the formation of oxidized species or the free fatty acid.
Q2: How can I identify the nature of the contaminating peaks?
A2: To identify the contaminants, a combination of analytical techniques is recommended:
-
High-Resolution Mass Spectrometry (HRMS): This will help determine the elemental composition of the contaminating peaks. Unreacted fatty acid will have a different mass than the CoA ester. Isomers will have the same mass but may show subtle fragmentation differences.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help distinguish between isomers and identify structural features of the contaminants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be invaluable for confirming the stereochemistry of the double bonds and identifying structural isomers, provided you have a sufficient quantity of the isolated impurity.
-
Co-injection with Standards: If you have access to standards of potential isomeric impurities or the free fatty acid, co-injecting them with your sample can help confirm their identity based on retention time.
Q3: My HPLC peaks for this compound are broad or show tailing. What could be the cause and how can I improve the peak shape?
A3: Poor peak shape in HPLC is a common issue that can affect resolution and quantification. Potential causes and solutions are outlined below:
| Potential Cause | Solution |
| Secondary Interactions with Stationary Phase | Use a high-purity silica-based C18 column. Consider a column with end-capping to minimize interactions with residual silanol (B1196071) groups. |
| Inappropriate Mobile Phase pH | The mobile phase pH should be optimized to ensure the phosphate (B84403) groups of CoA are in a consistent protonation state. A pH around 4.5-5.5 is often a good starting point. |
| Metal Chelation | The phosphate groups of CoA can interact with metal ions in the HPLC system. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve peak shape. |
| Column Overload | Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or diluting your sample. |
| Contaminants in the Sample | Certain impurities can interfere with the chromatography. Ensure your sample is well-dissolved and filtered before injection. |
Q4: I suspect my sample is degrading during purification and storage. What precautions should I take?
A4: this compound is susceptible to both oxidation and hydrolysis. To minimize degradation:
-
Work at Low Temperatures: Perform purification steps, such as solid-phase extraction and solvent evaporation, at low temperatures (e.g., on ice or in a cold room) whenever possible.
-
Use Degassed Solvents: Oxygen dissolved in solvents can promote oxidation. Degassing your HPLC mobile phases and other solvents by sparging with an inert gas like argon or nitrogen is recommended.
-
Add Antioxidants: Including a small amount of an antioxidant like butylated hydroxytoluene (BHT) in your storage solutions can help prevent oxidation.
-
Store Under Inert Atmosphere: For long-term storage, store the purified product as a lyophilized powder or in a deoxygenated buffer at -80°C under an inert atmosphere (argon or nitrogen).
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your purified sample into smaller volumes to avoid repeated freezing and thawing, which can accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC method for the purification and analysis of this compound?
A1: A common approach for the analysis and purification of long-chain fatty acyl-CoAs is reverse-phase HPLC. A typical starting point would be:
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the acyl-CoA. A gradient of 10-90% B over 30 minutes is a reasonable starting point. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (for the adenine (B156593) moiety of CoA) |
Q2: Can I use solid-phase extraction (SPE) to pre-purify my sample?
A2: Yes, SPE is a highly effective method for removing salts, unreacted Coenzyme A, and other polar impurities before HPLC. A C18-based SPE cartridge is suitable for this purpose.
Q3: How can I remove triphenylphosphine oxide from my fatty acid precursor?
A3: Triphenylphosphine oxide is a common byproduct of the Wittig reaction. It can often be removed from the desired fatty acid by silica (B1680970) gel column chromatography. The polarity difference between the fatty acid and the phosphine (B1218219) oxide allows for their separation.
Q4: What are the key considerations for the enzymatic synthesis of this compound?
A4: The enzymatic ligation of (2E,7Z)-tetradecadienoic acid to Coenzyme A is typically catalyzed by an acyl-CoA synthetase. Key considerations include:
-
Enzyme Purity: Use a highly purified acyl-CoA synthetase to avoid side reactions from contaminating enzymes.
-
Substrate Purity: The purity of your (2E,7Z)-tetradecadienoic acid is critical. Any isomeric or other fatty acid contaminants will likely also be converted to their CoA esters.
-
Reaction Conditions: Optimize the reaction pH, temperature, and incubation time to maximize the yield of the desired product and minimize potential degradation.
-
Cofactors: Ensure the reaction buffer contains the necessary cofactors, typically ATP and MgCl2.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of water through the cartridge.
-
Sample Loading: Dissolve your crude reaction mixture in a minimal volume of a weak aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove salts and other highly polar impurities. Follow with a wash of 5 mL of 30% methanol in water to elute weakly bound impurities.
-
Elution: Elute the this compound with 5 mL of methanol.
-
Drying: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator at low temperature.
-
Reconstitution: Reconstitute the dried sample in a suitable buffer or HPLC mobile phase for further analysis or purification.
Visualizations
Enhancing the expression of enzymes for (2E,7Z)-Tetradecadienoyl-CoA biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the expression of enzymes for the biosynthesis of (2E,7Z)-Tetradecadienoyl-CoA and other novel fatty acid derivatives.
Troubleshooting & FAQs
This guide addresses specific issues that may arise during your experiments, helping you identify bottlenecks and find solutions to improve your production yields.
Question 1: My heterologous enzyme (e.g., desaturase, reductase) shows low or no expression. What should I investigate first?
Answer: Low or no protein expression is a common hurdle in metabolic engineering. A systematic approach to troubleshooting should be taken, starting with the genetic construct and host organism compatibility.
-
Codon Optimization: The codon usage of your gene of interest may not be optimal for your expression host (e.g., E. coli, S. cerevisiae). Different organisms have different preferences for which codons they use to encode the same amino acid, often related to tRNA abundance.[1][2] Synthesizing a version of your gene with codons adjusted to match the host's bias can dramatically improve translation efficiency and protein yield.[1][3] For example, optimizing a gene for E. coli can increase the Codon Adaptation Index (CAI) significantly, leading to better expression.[1][4]
-
Promoter Strength and Type: The promoter controls the level of gene transcription. If you are seeing low expression, the promoter may be too weak. Conversely, a promoter that is too strong can lead to the formation of inclusion bodies and cellular toxicity.
-
In S. cerevisiae, strong constitutive promoters like PTEF1 or PTDH3 can be used for high-level expression.[5][6] For controlled expression, inducible promoters such as the galactose-inducible PGAL1 or PGAL10 are excellent choices.[7]
-
In E. coli, the T7 promoter system (in strains like BL21(DE3)) is commonly used for high-level, inducible expression.
-
-
Vector and Copy Number: High-copy-number plasmids can increase the gene dosage but may also impose a significant metabolic burden on the host. If toxicity is an issue, switching to a lower-copy-number plasmid could improve cell health and overall productivity.
-
Host Strain Selection: Ensure your host strain is appropriate. For example, some E. coli strains are engineered to have reduced protease activity or to supply rare tRNAs, which can improve the yield of heterologous proteins.[2]
Question 2: The enzyme is expressed, but the yield of this compound is very low. What are the likely metabolic bottlenecks?
Answer: When enzyme expression is confirmed, low product yield typically points to issues within the metabolic network, such as insufficient precursors, competing pathways, or suboptimal enzyme activity.
-
Precursor and Cofactor Availability: The biosynthesis of fatty acyl-CoAs is highly dependent on the supply of three key molecules: acetyl-CoA, malonyl-CoA, and NADPH.[5][8]
-
Acetyl-CoA & Malonyl-CoA: Malonyl-CoA, the direct building block for fatty acid elongation, is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase (Acc1).[8][9] Overexpressing ACC1 is a common and effective strategy to boost the malonyl-CoA pool and subsequent fatty acid production.[8][9] Engineering upstream pathways to increase the overall acetyl-CoA pool is also a critical strategy.[10]
-
NADPH: The fatty acid synthase (FAS) complex requires NADPH for the reduction steps during chain elongation.[5] Co-expression of enzymes from the pentose (B10789219) phosphate (B84403) pathway, such as glucose-6-phosphate dehydrogenase (Zwf1), can increase the intracellular supply of NADPH.[11]
-
-
Competing Pathways: Native metabolic pathways can divert precursors away from your desired product.
-
β-Oxidation: In yeast and other organisms, the β-oxidation pathway degrades fatty acids. Deleting key enzymes in this pathway, such as the acyl-CoA oxidase (POX1 in S. cerevisiae), can prevent the breakdown of your fatty acid intermediates and final product, thereby increasing accumulation.[8]
-
Storage Lipids: Precursors may be channeled into the synthesis of storage lipids like triacylglycerols (TAGs). Modifying the expression of enzymes involved in TAG synthesis can redirect flux towards your desired product.[12]
-
-
Suboptimal Fermentation Conditions: The culture environment profoundly impacts cellular metabolism and productivity. Key parameters to optimize include temperature, pH, aeration, and nutrient composition.[13][14][15] Lowering the induction temperature (e.g., from 37°C to 30°C) can improve protein solubility and reduce metabolic burden.[13]
Question 3: My engineered strain exhibits poor growth or dies after I induce expression of the biosynthetic pathway enzymes. What causes this toxicity?
Answer: Poor growth or cell death upon induction is often due to either the toxicity of the recombinant protein itself or the metabolic burden placed on the host.
-
Protein Toxicity: Overexpression of certain enzymes, particularly membrane-associated proteins like some desaturases or reductases, can be toxic to the host cell.[16]
-
Solution: Use tightly controlled inducible promoters (e.g., GAL promoters in yeast, arabinose-inducible pBAD in E. coli) to keep expression off during the growth phase.[7] Induce expression with the lowest possible concentration of the inducer that still provides adequate enzyme levels.
-
-
Metabolic Burden: High-level expression of multiple enzymes consumes significant cellular resources (amino acids, ATP, etc.), which can slow or halt cell growth.
-
Solution: Balance the expression levels of pathway enzymes using promoters of varying strengths.[6][17] This avoids over-accumulating one intermediate and placing an unnecessary drain on resources. Integrating the expression cassettes into the host genome rather than using high-copy plasmids can also lead to more stable and less burdensome expression.
-
-
Product/Intermediate Toxicity: The accumulation of fatty acid intermediates or the final product itself can be toxic to the cell.
-
Solution: Implement an in-situ product removal strategy during fermentation or engineer efflux pumps to export the product from the cell.
-
Data & Tables
Table 1: Comparison of Selected Promoters for Gene Expression in S. cerevisiae
| Promoter | Type | Strength | Inducer/Condition | Key Characteristics |
| PTEF1 | Constitutive | Strong | - | Provides high-level, constant expression.[5] |
| PTDH3 / PGAP | Constitutive | Very Strong | - | One of the strongest constitutive promoters, often used for high enzyme levels.[17] |
| PADH1 | Constitutive | Medium-Strong | Glucose | Expression is high during growth on glucose.[17] |
| PGAL1 | Inducible | Very Strong | Galactose | Tightly regulated; very low expression in the presence of glucose, very high in galactose.[7] |
| PGAL10 | Inducible | Very Strong | Galactose | Similar regulation to PGAL1, often used in bidirectional vectors.[7] |
Table 2: Effect of Metabolic Engineering Strategies on Fatty Acid Production
| Strategy | Target Gene(s) | Host Organism | Observed Effect | Reference |
| Increase Malonyl-CoA Supply | Overexpress ACC1 | S. cerevisiae | 3-fold increase in fatty acid levels. | [9] |
| Increase NADPH Supply | Co-express ZWF1 (G6PDH) | Y. lipolytica | 41% increase in total lipid accumulation. | [11] |
| Block Competing Pathway | Delete POX1 (β-oxidation) | S. cerevisiae | Failed to improve fatty alcohol/FAEEs in one study, but is a common strategy. | [8] |
| Increase Precursor Flux | Engineer Pyruvate Dehydrogenase (PDH) bypass | E. coli | 2-fold increase in intracellular acetyl-CoA concentration. | [10] |
| Optimize FAS Expression | Replace native promoters of FAS1, FAS2, ACC1 with PTEF1 | S. cerevisiae | ~11-fold increase in secreted free fatty acids. | [5] |
Experimental Protocols & Visualizations
Protocol 1: General Strategy for Codon Optimization
-
Obtain the Target Sequence: Start with the amino acid sequence of your enzyme of interest (e.g., a specific fatty acyl-CoA desaturase).
-
Select Host Organism: Choose the target expression host (e.g., Escherichia coli K-12, Saccharomyces cerevisiae S288C).
-
Use Optimization Software: Input the amino acid sequence into a codon optimization tool (several free online tools and commercial services are available). These tools replace the codons of the original gene with those most frequently used by the target host's translational machinery.[4]
-
Analyze Key Metrics: The software will output an optimized nucleotide sequence. Key metrics to check are:
-
Codon Adaptation Index (CAI): A value closer to 1.0 indicates a higher proportion of the most preferred codons. The goal is to significantly increase the CAI of the synthetic gene compared to the native one.[4]
-
GC Content: Adjust the GC content to be within the optimal range for the host (typically ~50% for E. coli).
-
Avoid Undesirable Sequences: The software should also scan for and remove sequences that could interfere with transcription or translation, such as internal ribosome entry sites, cryptic splice sites, or strong mRNA secondary structures.
-
-
Gene Synthesis: Have the optimized DNA sequence synthesized by a commercial vendor.
-
Cloning and Verification: Clone the synthetic gene into your chosen expression vector and verify the sequence by Sanger sequencing.
Protocol 2: Shake Flask Expression Trial in E. coli
-
Transformation: Transform the expression vector containing your optimized gene into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the antibiotic. Grow overnight at 37°C with shaking (220 rpm).[15]
-
Main Culture Inoculation: Inoculate 50 mL of fresh LB medium (with antibiotic) in a 250 mL baffled flask with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.[15]
-
Growth Phase: Incubate at 37°C with shaking (220 rpm) until the OD600 reaches 0.6-0.8 (mid-log phase).[15]
-
Induction: Cool the culture to the desired induction temperature (e.g., 30°C). Add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM). An uninduced flask should be kept as a negative control.
-
Expression Phase: Continue to incubate the culture for a set period (e.g., 4-16 hours) at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). The cell pellet can be stored at -80°C or used immediately for analysis.
-
Analysis:
-
Protein Expression: Lyse a portion of the cells and analyze the protein content by SDS-PAGE to confirm the presence of your enzyme.
-
Product Formation: Extract metabolites from the cell pellet or culture medium and analyze for the presence of this compound using methods like GC-MS or LC-MS after appropriate derivatization.
-
Diagrams of Pathways and Workflows
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for heterologous enzyme expression.
Caption: Troubleshooting logic tree for low product yield.
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Codon optimization, expression in Escherichia coli, and immunogenicity analysis of deformed wing virus (DWV) structural protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Promoter Architecture and Promoter Engineering in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of yeast to produce fatty acid-derived biofuels: bottlenecks and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving polyketide and fatty acid synthesis by engineering of the yeast acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Engineering Design Strategies for Increasing Acetyl-CoA Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-expression of glucose-6-phosphate dehydrogenase and acyl-CoA binding protein enhances lipid accumulation in the yeast Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Fatty acyl-CoA reductases of birds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterizing and engineering promoters for metabolic engineering of Ogataea polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for quantifying (2E,7Z)-Tetradecadienoyl-CoA in biological samples
Welcome to the technical support center for the method refinement of quantifying (2E,7Z)-Tetradecadienoyl-CoA in biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the quantification of this compound and other long-chain acyl-CoAs.
Sample Preparation
Q1: What is the most effective method for extracting long-chain acyl-CoAs from tissues?
A1: A widely used and effective method involves solvent precipitation with an ice-cold extraction solvent.[1] A common choice is a mixture of acetonitrile, 2-propanol, and methanol (B129727).[2] For tissue samples, homogenization in a potassium phosphate (B84403) buffer before the addition of the organic solvent mixture can improve recovery.[2][3] Following homogenization and extraction, centrifugation is used to pellet proteins and cellular debris. The resulting supernatant containing the acyl-CoAs is then collected, dried, and reconstituted in a solvent compatible with your analytical method, such as 5% sulfosalicylic acid for LC-MS/MS.[1]
Q2: I am experiencing low recovery of my acyl-CoA analytes. What are the potential causes and solutions?
A2: Low recovery can stem from several factors:
-
Incomplete Cell Lysis/Tissue Homogenization: Ensure thorough homogenization to effectively release intracellular contents. Using a glass homogenizer can be beneficial.[3]
-
Analyte Degradation: Acyl-CoAs are susceptible to degradation.[4] Perform all extraction steps on ice and use pre-chilled solvents to minimize enzymatic activity.
-
Inefficient Extraction: The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile/methanol/water is often effective for a broad range of acyl-CoAs.[5] For long-chain species specifically, a combination of acetonitrile, 2-propanol, and methanol has been shown to be effective.[2]
-
Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces. Using glass vials instead of plastic can decrease signal loss and improve sample stability.[6]
Q3: How can I minimize the matrix effect during sample preparation?
A3: The matrix effect, where co-eluting substances interfere with the ionization of the analyte, can be a significant challenge.[4][7] To mitigate this:
-
Solid-Phase Extraction (SPE): SPE can be used to purify acyl-CoAs and remove interfering compounds from the sample extract.[8][9]
-
Liquid-Liquid Extraction (LLE): This is another effective technique for cleaning up samples.[10]
-
Protein Precipitation: This is a fundamental step to remove the bulk of proteins, which are a major source of matrix interference.[7]
-
Stable Isotope Dilution: Using stable isotope-labeled internal standards is a highly effective way to compensate for matrix effects during LC-MS/MS analysis.[10][11]
LC-MS/MS Analysis
Q4: My chromatographic peaks for long-chain acyl-CoAs are showing significant tailing. How can I improve peak shape?
A4: Peak tailing for acyl-CoAs is a common issue, often due to their polar nature and interaction with the stationary phase.[10] Here are some strategies to improve peak shape:
-
Use of Ion-Pairing Reagents: While effective, they can be difficult to completely remove from the LC system.[10]
-
High pH Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) with a C18 reversed-phase column can significantly improve the separation and peak shape of long-chain acyl-CoAs.[9]
-
Column Washing: Incorporating a column wash step with a solvent like 0.1% phosphoric acid between injections can help prevent the build-up of materials that cause poor peak shape.[12]
Q5: I'm observing a non-zero intercept in my calibration curve. What could be the cause?
A5: A non-zero intercept in the calibration curve often points to contamination in the blank sample or the presence of an interfering compound that co-elutes with the analyte.[4] To address this, ensure that all solvents and reagents used for preparing blanks and standards are of the highest purity and free from contamination.
Q6: My signal intensity is inconsistent between runs. What are the likely causes and how can I improve reproducibility?
A6: Inconsistent signal intensity can be caused by several factors:[13]
-
Sample Degradation in the Autosampler: Acyl-CoAs are not always stable in the autosampler.[4] Keeping the autosampler at a low temperature (e.g., 4°C) and minimizing the time between sample reconstitution and injection is crucial.
-
Matrix Effects: As mentioned earlier, matrix effects can cause ion suppression or enhancement, leading to variability.[7] Consistent and thorough sample cleanup is key.
-
Instrument Contamination: Buildup of biological material on the column and in the mass spectrometer interface can lead to signal deterioration over time.[10][13] Regular cleaning and maintenance are essential.
-
LC System Issues: Leaks or pump problems can lead to inconsistent mobile phase delivery and, consequently, variable retention times and peak areas.[13] Regularly check for leaks and monitor system pressure.
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methodologies designed for high recovery and stability of long-chain acyl-CoAs.[2][3]
-
Homogenization:
-
Extraction:
-
Phase Separation and Collection:
-
Drying and Reconstitution:
-
Dry the combined supernatant under a stream of nitrogen.[1]
-
Reconstitute the dried pellet in a solvent compatible with your LC-MS/MS system (e.g., 50% methanol).
-
Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol provides a general framework for the analysis of long-chain acyl-CoAs using LC-MS/MS.[1][9]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid OR Water with ammonium hydroxide (B78521) (for high pH separation).[1][9]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[1]
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the more hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification.[8]
-
MRM Transitions: For each acyl-CoA, monitor at least two transitions: one for quantification (e.g., [M+H]+ → [M-507+H]+) and one for confirmation (e.g., [M+H]+ → 428 m/z).[8]
-
Quantitative Data Summary
The following table summarizes key performance metrics for different analytical methods used in acyl-CoA quantification. These values are illustrative and can be influenced by the specific experimental conditions.
| Analytical Method | Limit of Detection (LOD) | Linearity (R²) | Recovery (%) | Reference(s) |
| LC-MS/MS | low fmol range | > 0.99 | 70-80% | [3][5] |
| HPLC-UV | pmol range | > 0.98 | Variable | [3] |
| Fluorimetric Assay | pmol range | Variable | Variable | [5] |
| Spectrophotometric Assay | nmol range | Variable | Variable | [14] |
Visualizations
Experimental Workflow for Acyl-CoA Quantification
Caption: General experimental workflow for the quantification of acyl-CoAs.
Troubleshooting Logic for Low Analyte Signal
Caption: Troubleshooting flowchart for addressing low analyte signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. myadlm.org [myadlm.org]
- 14. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in LC-MS/MS analysis of acyl-CoAs
Welcome to the technical support center for the LC-MS/MS analysis of acyl-Coenzyme A (acyl-CoA) thioesters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to matrix effects in their experiments.
Introduction to Matrix Effects in Acyl-CoA Analysis
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. Their accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for understanding cellular metabolism in various physiological and pathological states. However, LC-MS/MS analysis is often hampered by "matrix effects," where co-eluting endogenous components from the sample (e.g., phospholipids (B1166683), salts, proteins) interfere with the ionization of the target acyl-CoAs.[1][2][3] This interference can lead to signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analysis.[1][4]
This guide offers practical solutions and detailed protocols to help you identify, quantify, and mitigate matrix effects to ensure robust and reliable quantification of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, non-target components in the sample matrix.[1][2] In the context of acyl-CoA analysis, substances like phospholipids or salts from a biological sample can suppress or enhance the signal of the acyl-CoA molecule in the mass spectrometer's ion source, leading to inaccurate quantitative results.[3][5]
Q2: What is the difference between ion suppression and ion enhancement?
A: Ion suppression is a decrease in the analyte's signal intensity, while ion enhancement is an increase in its intensity.[1] Both are caused by co-eluting matrix components affecting the efficiency of the ionization process. Ion suppression is the more common phenomenon and can result from competition for charge in the ESI source or changes in droplet formation and evaporation efficiency.[2][4]
Q3: How can I determine if my analysis is affected by matrix effects?
A: The most reliable quantitative method is the post-extraction spiking (or post-extraction addition) method.[1][6] This involves comparing the signal response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (clean) solvent. A significant difference indicates the presence of matrix effects.[1] A qualitative method, known as post-column infusion , can identify the regions in your chromatogram where suppression or enhancement occurs.[1][7]
Q4: What is a Matrix Factor (MF) and how is it calculated?
A: The Matrix Factor (MF) is a quantitative measure of the matrix effect. It is calculated using the post-extraction spiking method with the following formula:
MF = (Peak Area of Analyte in Spiked Post-Extraction Blank) / (Peak Area of Analyte in Neat Solution)
An MF value of 1 indicates no matrix effect. An MF < 1 signifies ion suppression, and an MF > 1 indicates ion enhancement.[1] For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[1]
Q5: What is the best way to compensate for matrix effects?
A: The "gold standard" for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][8][9][10] A SIL-IS is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., with ¹³C or ¹⁵N).[8][11] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[2]
Q6: What if a specific SIL-IS for my acyl-CoA of interest is not commercially available?
A: It is possible to biosynthetically generate a library of stable isotope-labeled acyl-CoAs using a technique called Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[9][10][11] This involves growing cells (such as yeast or mammalian cells) in a medium where a precursor to CoA, like pantothenate (Vitamin B5), is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[8][9][11]
Troubleshooting Guide
Problem: My acyl-CoA signal is weak, inconsistent, or has poor reproducibility.
-
Possible Cause: Significant ion suppression due to matrix effects. Phospholipids are a common cause of signal suppression in biological samples.[5]
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Protocol 3) to calculate the Matrix Factor. If suppression is significant (e.g., MF < 0.75), proceed to the next steps.
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before analysis.[3] Implement or optimize a sample preparation procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). (See Protocols 1 and 2).
-
Optimize Chromatography: Modify your LC gradient to better separate your target acyl-CoAs from the regions of ion suppression.[2] You can identify these regions using a post-column infusion experiment.[1]
-
Use a Divert Valve: Program the divert valve to send the column flow to waste during the periods when highly interfering, non-analyte compounds (like salts and phospholipids) elute, and direct the flow to the MS only when your analytes of interest are eluting.[7]
-
Dilute the Sample: If the assay sensitivity is high enough, simply diluting the final extract can reduce the concentration of interfering matrix components and minimize their effect.[4][7][12]
-
Problem: My calibration curve is non-linear.
-
Possible Cause: Matrix effects can be concentration-dependent, leading to non-linearity.[1]
-
Troubleshooting Steps:
-
Use a SIL-IS: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects that affect linearity, as it tracks the analyte's response across the concentration range.[4]
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in an extract from a blank matrix that is identical to your sample type (e.g., plasma, tissue homogenate).[2] This ensures that the standards and samples experience the same matrix effect, improving accuracy. However, finding a truly blank matrix for endogenous metabolites like acyl-CoAs can be challenging.[13]
-
Employ the Standard Addition Method: This method involves adding known amounts of the analyte to the actual sample and extrapolating to determine the original concentration. This approach is laborious but can be very effective as it accounts for the matrix effect in each individual sample.[4][12]
-
Problem: I suspect matrix effects, but I don't have a blank matrix to test it.
-
Possible Cause: The analytes (acyl-CoAs) are endogenous, so a true "blank" sample is unavailable.
-
Troubleshooting Steps:
-
Use a Surrogate Matrix: Find a matrix that is similar to your sample but does not contain the analyte. This is often difficult for acyl-CoAs.
-
Post-Column Infusion: This qualitative technique does not require a blank matrix to be spiked. You inject an extract of your actual sample while infusing the analyte standard post-column. Dips in the baseline signal will reveal where ion suppression is occurring.[1][7]
-
Standard Addition: As mentioned previously, the standard addition method does not require a blank matrix and is an appropriate strategy for endogenous analytes.[4]
-
Data Presentation
Table 1: Recovery of Acyl-CoA Species Using Solid-Phase Extraction (SPE)
This table summarizes representative recovery data for various acyl-CoA species from tissue samples using different SPE sorbents. High recovery is essential for minimizing analyte loss before LC-MS/MS analysis.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 83-90% | [14] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [14] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [15] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [16] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [15] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [15] |
Table 2: Comparison of Strategies for Mitigating Matrix Effects
This table provides a qualitative comparison of common strategies used to address matrix effects in LC-MS/MS analysis.
| Strategy | Principle | Advantages | Disadvantages |
| Sample Preparation (SPE/LLE) | Removes interfering components from the matrix before injection. | Highly effective at reducing matrix effects; can increase sensitivity.[2] | Can be time-consuming, requires method development, potential for analyte loss. |
| Chromatographic Optimization | Separates the analyte from co-eluting matrix components. | Reduces interference without additional sample handling steps.[2] | May require longer run times; may not fully resolve all interferences. |
| Matrix-Matched Calibration | Prepares standards in a blank matrix to mimic the sample environment. | Effectively accounts for consistent matrix effects.[2] | Difficult to obtain a true blank matrix for endogenous compounds.[13] |
| Stable Isotope-Labeled IS | Co-elutes with the analyte and experiences identical matrix effects, allowing for correction. | Considered the "gold standard" for compensation; corrects for extraction variability and matrix effects.[4][10] | Can be expensive; specific standards may not be commercially available.[11] |
| Sample Dilution | Reduces the concentration of all components, including interferences. | Simple and fast.[12] | Reduces analyte concentration, potentially compromising sensitivity.[7][12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment from Tissues
This protocol is a robust method for cleaning up and concentrating a broad range of acyl-CoAs from tissue homogenates, significantly reducing matrix components.[14][15]
Materials:
-
Homogenized tissue supernatant (after protein precipitation with Acetonitrile/2-Propanol).
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.
-
Column Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[14]
-
Wash Solution: Same as conditioning solution.
-
Elution Solution: Methanol (B129727)/250 mM Ammonium (B1175870) Formate (4:1, v/v).[15]
-
Vacuum manifold or centrifuge for SPE processing.
Procedure:
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Conditioning Solution through it. Do not let the column run dry.[14][15]
-
Sample Loading: Load the tissue supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent at a slow, consistent flow rate (e.g., ~1 mL/min).
-
Column Washing: Wash the column with 2 mL of the Wash Solution to remove unretained matrix components.[15]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean collection tube.[15]
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS mobile phase (e.g., a mixture of water and methanol).[15]
Protocol 2: Liquid-Liquid Extraction (LLE) for Long-Chain Acyl-CoAs from Cells
This protocol is effective for extracting long-chain acyl-CoAs from cultured cells by partitioning them into an aqueous phase, away from lipids in the organic phase.[17]
Materials:
-
Cell pellet or adherent cells on a plate.
-
Internal standard (e.g., Heptadecanoyl-CoA).
-
Extraction Solvent: Chloroform (B151607):Methanol (1:2 v/v), pre-chilled to -20°C.
-
Chloroform.
-
Deionized water.
Procedure:
-
Cell Lysis and Extraction:
-
Add 0.5 mL of the cold (-20°C) Extraction Solvent (Chloroform:Methanol, 1:2) to the cell pellet or plate. Add your internal standard at this stage.[17]
-
For adherent cells, use a cell scraper to scrape the cells in the cold solvent. For suspension cells, resuspend the pellet.
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[17]
-
-
Phase Separation:
-
Add 0.5 mL of chloroform and 0.5 mL of water to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to induce phase separation. You should see a lower organic layer, a protein interface, and an upper aqueous layer.[17]
-
-
Aqueous Phase Collection: The long-chain acyl-CoAs will partition into the upper aqueous phase. Carefully collect the upper aqueous phase into a new pre-chilled tube, avoiding the protein interface and the lower organic layer.[17]
-
Sample Concentration: Dry the collected aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[17]
Protocol 3: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
This protocol is the standard method for quantifying the extent of ion suppression or enhancement.[1][4]
Materials:
-
Analyte (acyl-CoA) stock solution of known concentration.
-
Blank matrix (e.g., tissue, plasma from an un-dosed animal, or a surrogate).
-
Sample preparation reagents and equipment (as per your established method).
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): In a clean vial, spike the analyte from the stock solution into the LC-MS reconstitution solvent to a known final concentration (e.g., low, medium, and high QC levels). This sample does not undergo extraction.
-
Set B (Post-Spiked Matrix): Take the blank biological matrix and process it through your entire extraction and cleanup procedure (e.g., Protocol 1 or 2). In the final, clean extract, spike the analyte to the same final concentration as in Set A.[18]
-
Set C (Pre-Spiked Matrix - for Recovery): Spike the analyte into the blank matrix before starting the extraction procedure. Process this sample through the entire procedure. This set is used to determine extraction recovery, not the matrix effect itself.
-
-
Analysis: Analyze all samples from Set A and Set B by LC-MS/MS.
-
Calculation:
-
Obtain the mean peak area for the analyte in Set A (Area_Neat) and Set B (Area_Matrix).
-
Calculate the Matrix Factor (MF) using the formula: MF = Area_Matrix / Area_Neat .[1]
-
Calculate the percentage matrix effect: %ME = (1 - MF) * 100 . A positive value indicates suppression, while a negative value indicates enhancement.
-
Mandatory Visualizations
// Nodes Start [label="Poor Data Quality?\n(Low Sensitivity, Poor Reproducibility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AssessME [label="Quantify Matrix Effect\n(Post-Extraction Spike)", fillcolor="#FBBC05", fontcolor="#202124"]; IsMESig [label="Is Matrix Effect\nSignificant?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeCleanup [label="Optimize Sample Cleanup\n(SPE, LLE)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeLC [label="Optimize LC Separation\n(Gradient, Column)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; UseSIL [label="Use Stable Isotope-Labeled\nInternal Standard (SIL-IS)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute [label="Dilute Sample Extract", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Method Optimized", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> AssessME; AssessME -> IsMESig; IsMESig -> OptimizeCleanup [label="Yes"]; IsMESig -> UseSIL [label="No, but\nreproducibility\nis poor"]; OptimizeCleanup -> OptimizeLC; OptimizeLC -> Dilute; Dilute -> End; UseSIL -> End; } DOT Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Portal [researchdiscovery.drexel.edu]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Tetradecadienoyl-CoA Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid metabolism intermediates is paramount. Tetradecadienoyl-CoA, a 14-carbon fatty acyl-CoA with two double bonds, exists in various isomeric forms depending on the position and stereochemistry (cis/trans) of these bonds. While direct comparative studies on all possible tetradecadienoyl-CoA isomers are limited in publicly available literature, this guide provides a comprehensive comparison based on the well-established principles of fatty acid metabolism, supported by data from analogous compounds. This document outlines their differential engagement with metabolic enzymes, potential impacts on cellular signaling, and the requisite experimental protocols for their direct comparison.
Introduction to Tetradecadienoyl-CoA Isomers
Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as substrates for energy production through β-oxidation and as precursors for the synthesis of complex lipids. Furthermore, they are emerging as important signaling molecules that can modulate the activity of various proteins and influence gene expression.[1][2] The specific biological activity of a fatty acyl-CoA can be significantly influenced by its structure, including chain length and the presence, position, and configuration of double bonds.
Tetradecadienoyl-CoA isomers, by virtue of their distinct geometries, are predicted to interact differently with the enzymatic machinery of lipid metabolism. This can lead to variations in their metabolic fate, intracellular concentrations, and downstream signaling effects. This guide will focus on the probable comparative aspects of common isomers, such as those with conjugated versus non-conjugated double bonds, and those with differing cis and trans configurations.
Comparative Metabolic Processing of Tetradecadienoyl-CoA Isomers
The primary catabolic pathway for fatty acyl-CoAs is β-oxidation, which occurs in both mitochondria and peroxisomes.[3][4] The efficiency of β-oxidation of unsaturated fatty acyl-CoAs is highly dependent on the position and stereochemistry of their double bonds, often requiring the action of auxiliary enzymes.[5][6]
Mitochondrial β-Oxidation
The canonical β-oxidation spiral involves a four-step process: FAD-dependent dehydrogenation, hydration, NAD+-dependent dehydrogenation, and thiolytic cleavage.[7][8] However, this process is tailored for saturated fatty acyl-CoAs. Unsaturated isomers of tetradecadienoyl-CoA will encounter enzymatic roadblocks that must be resolved by specific isomerases and reductases.
A key differentiating factor for tetradecadienoyl-CoA isomers will be their identity as substrates for the various acyl-CoA dehydrogenases (ACADs), which exhibit specificity for different chain lengths. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is most active with substrates of 16 carbons but also processes 14-carbon acyl-CoAs.[9][10] The geometry of the acyl chain within the enzyme's binding pocket is critical for efficient catalysis.
Table 1: Predicted Differential Metabolism of Tetradecadienoyl-CoA Isomers in Mitochondria
| Isomer Type (Hypothetical) | Initial Processing by ACAD | Auxiliary Enzymes Required | Predicted Rate of Oxidation |
| trans-2, trans-4-tetradecadienoyl-CoA | Not a direct substrate for continued β-oxidation after initial rounds. | 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase | Slower, requires two additional enzymatic steps. |
| cis-2, trans-4-tetradecadienoyl-CoA | Not a direct substrate for continued β-oxidation after initial rounds. | 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase | Slower, requires two additional enzymatic steps. |
| cis-3, cis-6-tetradecadienoyl-CoA | Standard β-oxidation until the cis-3 double bond is reached. | Enoyl-CoA Isomerase | Slower, requires isomerization. |
| Other non-conjugated isomers | Standard β-oxidation until a non-trans-2 double bond is encountered. | Enoyl-CoA Isomerase and/or 2,4-Dienoyl-CoA Reductase depending on the intermediate formed. | Variable, dependent on the specific isomer. |
Peroxisomal β-Oxidation
Peroxisomes also play a crucial role in the metabolism of polyunsaturated fatty acids.[5][6] While the core reactions are similar to mitochondrial β-oxidation, the enzymatic machinery differs. For instance, the initial dehydrogenation is catalyzed by an acyl-CoA oxidase.[4] Peroxisomes also contain the necessary auxiliary enzymes, such as 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase, to handle various double bond configurations.[5][11] It is plausible that certain tetradecadienoyl-CoA isomers may be preferentially metabolized in peroxisomes, particularly if they are poor substrates for mitochondrial enzymes.
Potential Impact on Cellular Signaling
Long-chain acyl-CoAs are known to influence cellular processes beyond energy metabolism. They can act as allosteric regulators of enzymes and have been implicated in the modulation of transcription factors and ion channels.[1] The intracellular concentration of free acyl-CoA esters is tightly regulated and buffered by acyl-CoA binding proteins.[1] It is conceivable that isomers of tetradecadienoyl-CoA that are more slowly metabolized could lead to a localized increase in their concentration, potentially leading to distinct signaling outcomes. However, direct evidence for isomer-specific signaling by tetradecadienoyl-CoA is currently lacking.
Experimental Protocols for Comparative Analysis
To move from inference to direct evidence, a series of experiments are necessary. The foundational step for these studies is the availability of pure, well-characterized isomers of tetradecadienoyl-CoA.
Synthesis of Tetradecadienoyl-CoA Isomers
The chemical synthesis of specific fatty acyl-CoA isomers is a non-trivial process but is essential for in vitro studies. A general approach involves the synthesis of the desired tetradecadienoic acid isomer, followed by its coupling to Coenzyme A.
Protocol for Synthesis of a Specific Tetradecadienoyl-CoA Isomer (General Outline):
-
Synthesis of the Tetradecadienoic Acid Isomer:
-
This is the most challenging step and will depend on the desired double bond positions and stereochemistry.
-
For cis double bonds, methods like the partial reduction of an alkyne using Lindlar's catalyst can be employed.
-
For trans double bonds, reduction of alkynes with sodium in liquid ammonia (B1221849) or other stereoselective methods can be used.
-
Building a diene with specific mixed stereochemistry often requires multi-step organic synthesis strategies.
-
-
Activation of the Fatty Acid:
-
The synthesized fatty acid is typically converted to a more reactive species, such as a mixed anhydride.
-
-
Coupling to Coenzyme A:
-
The activated fatty acid is then reacted with the thiol group of Coenzyme A to form the thioester linkage.[12]
-
-
Purification:
-
The resulting tetradecadienoyl-CoA isomer must be purified, typically using techniques like ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).[12]
-
-
Characterization:
-
The final product should be thoroughly characterized to confirm its identity and purity using methods such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[12]
-
In Vitro Enzyme Kinetic Assays
Once pure isomers are obtained, their interaction with key metabolic enzymes can be quantified.
Protocol for Comparing Substrate Specificity of Acyl-CoA Dehydrogenases:
-
Enzyme Source: Purified recombinant acyl-CoA dehydrogenases (e.g., VLCAD, LCAD) or mitochondrial extracts.
-
Assay Principle: The activity of ACADs can be monitored by following the reduction of an electron acceptor. A common method is the ETF (electron-transferring flavoprotein) fluorescence reduction assay.
-
Reaction Mixture: A typical reaction would contain buffer, the enzyme, ETF, and the tetradecadienoyl-CoA isomer as the substrate.
-
Data Acquisition: The decrease in ETF fluorescence is monitored over time using a fluorometer.
-
Kinetic Analysis: By varying the substrate concentration, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined for each isomer. The catalytic efficiency (kcat/Km) can then be calculated and compared.
Similar assays can be designed for other relevant enzymes like 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase, using appropriate substrates and detection methods (often involving coupled enzyme assays and spectrophotometry or HPLC to monitor product formation).
Cellular Metabolism Studies
To understand how these isomers are processed in a cellular context, stable isotope tracing can be employed.
Protocol for Tracing the Metabolism of Tetradecadienoyl-CoA Isomers in Cultured Cells:
-
Synthesis of Labeled Isomers: Synthesize the tetradecadienoic acid isomers with stable isotope labels (e.g., 13C or 2H).
-
Cell Culture: Incubate cultured cells (e.g., hepatocytes, myotubes) with the labeled fatty acid isomers.
-
Metabolite Extraction: After a set time, quench metabolism and extract intracellular metabolites, including the acyl-CoA pool.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the labeled tetradecadienoyl-CoA and its downstream metabolic products (e.g., shorter-chain acyl-CoAs, labeled acetyl-CoA).
-
Data Analysis: By comparing the distribution of the label from each isomer, the relative rates and pathways of their metabolism can be determined.
Visualization of Metabolic Pathways and Workflows
To facilitate understanding, the metabolic pathways and experimental workflows can be visualized using diagrams.
Beta-Oxidation Pathway for a Hypothetical Tetradecadienoyl-CoA Isomer
References
- 1. Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. aocs.org [aocs.org]
- 5. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 9. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Intrinsic enoyl-CoA isomerase activity of rat acyl-CoA oxidase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the enzymatic activity of different acyl-CoA dehydrogenases on (2E,7Z)-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acyl-CoA Dehydrogenases and Unsaturated Fatty Acid Oxidation
Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation.[1] They are categorized based on their substrate specificity for fatty acyl-CoA chains of varying lengths: Short-Chain Acyl-CoA Dehydrogenase (SCAD), Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Long-Chain Acyl-CoA Dehydrogenase (LCAD), and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[2]
The β-oxidation of unsaturated fatty acids, such as (2E,7Z)-tetradecadienoyl-CoA, requires additional enzymatic steps beyond the standard pathway for saturated fatty acids. The presence of double bonds at positions that are not amenable to direct hydration by enoyl-CoA hydratase necessitates the action of auxiliary enzymes. For a substrate like this compound, after an initial dehydrogenation by an appropriate ACAD, the resulting 2,4,7-trienoyl-CoA intermediate would require the action of 2,4-dienoyl-CoA reductase to proceed through the β-oxidation spiral.[3]
Qualitative Comparison of Acyl-CoA Dehydrogenase Activity
Based on their established substrate specificities, the following is a qualitative assessment of the expected activity of different ACADs on this compound, a C14 dienoyl-CoA:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): SCAD is primarily active on short-chain acyl-CoAs (C4-C6).[4] Therefore, it is expected to have negligible to no activity on a C14 substrate like this compound.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD exhibits optimal activity towards medium-chain acyl-CoAs (C6-C12).[2] While there might be some minimal activity on a C14 substrate, it is expected to be significantly lower than its preferred substrates.
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is active on long-chain acyl-CoAs, with a preference for chain lengths around C12-C18.[5] It is therefore expected that LCAD would exhibit significant activity towards this compound.
-
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD): VLCAD acts on very long-chain acyl-CoAs (C14-C24), with optimal activity for C16-CoA.[6][7] As C14 falls within its substrate range, VLCAD is also expected to be active on this compound.
Quantitative Data for Acyl-CoA Dehydrogenases with C14 Substrates
While specific kinetic data for this compound is unavailable, the following table summarizes representative kinetic parameters for human ACADs with myristoyl-CoA (C14:0), a saturated C14 acyl-CoA, to provide a basis for inferred activity.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| LCAD | Myristoyl-CoA (C14:0) | ~5 | ~1500 | Not Reported | Not Reported |
| VLCAD | Myristoyl-CoA (C14:0) | ~2 | ~1200 | Not Reported | Not Reported |
Note: Data is compiled from various sources and should be considered representative. Kinetic parameters can vary based on experimental conditions.
The Role of 2,4-Dienoyl-CoA Reductase in the Metabolism of this compound
Following the initial dehydrogenation of this compound by LCAD or VLCAD, the resulting 2,4,7-trienoyl-CoA intermediate cannot be further metabolized by the core β-oxidation enzymes. The conjugated double bonds at positions 2 and 4 require the action of 2,4-dienoyl-CoA reductase. This enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized to the trans-2-enoyl-CoA, a substrate for enoyl-CoA hydratase, allowing β-oxidation to continue.[8]
The following table presents kinetic data for mitochondrial 2,4-dienoyl-CoA reductase with a representative substrate.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Mitochondrial 2,4-Dienoyl-CoA Reductase | 2-trans,4-cis-Decadienoyl-CoA | ~10 | ~4.5 |
Note: Data is for the bovine liver enzyme and serves as an illustrative example.
Experimental Protocols
General Assay for Acyl-CoA Dehydrogenase Activity
A common method for assaying ACAD activity is the ferricenium-based spectrophotometric assay. This assay measures the reduction of ferricenium ion, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.
Materials:
-
Purified SCAD, MCAD, LCAD, or VLCAD enzyme
-
This compound (substrate)
-
Ferricenium hexafluorophosphate (B91526)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.
-
Add a known amount of the purified acyl-CoA dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding the substrate, this compound.
-
Monitor the decrease in absorbance at 300 nm over time, which corresponds to the reduction of ferricenium.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Perform control experiments without the enzyme or without the substrate to account for any non-enzymatic reduction of ferricenium.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Note on Substrate Synthesis: As this compound is not commercially available, it would need to be synthesized. This can be achieved through chemo-enzymatic methods starting from the corresponding fatty acid.[9]
Visualizations
Caption: Metabolic pathway for the β-oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Antibody Cross-Reactivity Against Diverse Fatty Acyl-CoAs
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against different fatty acyl-CoAs. Due to the limited availability of direct comparative studies in the public domain, this document focuses on equipping researchers with the necessary experimental protocols and data interpretation strategies to perform such comparisons in their own laboratories.
Data Presentation: Assessing Antibody Specificity
A crucial step in validating an antibody for a specific fatty acyl-CoA is to quantify its binding to a panel of related molecules. The results of such an analysis are typically summarized in a cross-reactivity table. The percentage of cross-reactivity is calculated relative to the antibody's binding to its target antigen.[1]
Table 1: Hypothetical Cross-Reactivity Profile of an Anti-Palmitoyl-CoA Antibody
| Competing Antigen | Target Antigen | Antibody | % Cross-Reactivity |
| Palmitoyl-CoA (C16:0) | Palmitoyl-CoA | Anti-Palmitoyl-CoA | 100% |
| Stearoyl-CoA (C18:0) | Palmitoyl-CoA | Anti-Palmitoyl-CoA | 45% |
| Myristoyl-CoA (C14:0) | Palmitoyl-CoA | Anti-Palmitoyl-CoA | 60% |
| Oleoyl-CoA (C18:1) | Palmitoyl-CoA | Anti-Palmitoyl-CoA | 15% |
| Acetyl-CoA | Palmitoyl-CoA | Anti-Palmitoyl-CoA | <1% |
| Free Coenzyme A | Palmitoyl-CoA | Anti-Palmitoyl-CoA | <0.1% |
Note: The data presented in this table is hypothetical and serves as an illustration of how to present experimental findings.
Experimental Protocols for Determining Cross-Reactivity
The gold standard for assessing the specificity of antibodies against small molecules like fatty acyl-CoAs is the competitive enzyme-linked immunosorbent assay (ELISA).[2] Western blotting can also be employed as a supplementary method to observe if an antibody binds to unintended protein-acyl-CoA conjugates.[1]
Competitive ELISA Protocol
Competitive ELISA is a highly sensitive method for quantifying antibody specificity.[1] The principle of this assay is the competition between a fatty acyl-CoA of interest (the competitor in solution) and a labeled or coated fatty acyl-CoA antigen for binding to a limited amount of a specific antibody. The resulting signal is inversely proportional to the concentration of the competing fatty acyl-CoA in the sample.[2]
Materials:
-
Microtiter plates (96-well)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target fatty acyl-CoA
-
Enzyme-conjugated secondary antibody (if the primary is not labeled)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Panel of fatty acyl-CoAs for cross-reactivity testing
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with the target fatty acyl-CoA conjugated to a carrier protein (e.g., BSA-Palmitoyl-CoA) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[1]
-
Blocking: Add Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
In separate tubes, pre-incubate a fixed, limited concentration of the primary antibody with varying concentrations of the unlabeled target fatty acyl-CoA (for the standard curve) and the other fatty acyl-CoAs to be tested for cross-reactivity.[2]
-
Incubate these mixtures for 1-2 hours at room temperature.[2]
-
-
Incubation in Coated Plate: Transfer the antibody-antigen mixtures to the corresponding wells of the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature, allowing any unbound antibody to bind to the coated antigen.[2]
-
Detection:
-
Signal Generation and Measurement:
Western Blotting Protocol
Western blotting can be used to assess if an antibody raised against a specific fatty acyl-CoA cross-reacts with proteins that have been acylated with different fatty acids.
Materials:
-
Protein samples (cell lysates or purified proteins)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target fatty acyl-CoA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates. Note that for some transmembrane proteins involved in fatty acid metabolism, heating samples to 100°C in Laemmli buffer can lead to a loss of signal. It may be necessary to incubate samples at a lower temperature (e.g., room temperature or 70°C) prior to loading.[3]
-
SDS-PAGE: Separate the protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence of bands in lanes containing proteins acylated with different fatty acids would indicate cross-reactivity.
Visualizing Experimental Workflows
To aid in the understanding and execution of these experimental protocols, the following diagrams illustrate the key steps involved.
Caption: Workflow for Competitive ELISA.
Caption: Workflow for Western Blotting.
Conclusion
References
A Comparative Guide to the Structural Confirmation of Synthetic (2E,7Z)-Tetradecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of synthetic long-chain fatty acyl-CoA molecules is paramount for ensuring accuracy and reproducibility in biochemical and pharmaceutical research. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative chromatographic methods for confirming the structure of synthetic (2E,7Z)-Tetradecadienoyl-CoA. We present supporting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the most appropriate analytical strategy.
Performance Comparison: NMR vs. Chromatographic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for the unambiguous determination of molecular structure. For a molecule like this compound, 1D and 2D NMR experiments provide detailed information on the connectivity of atoms and the stereochemistry of the double bonds. In contrast, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful for purification, quantification, and identification based on retention times and mass-to-charge ratios, but they provide indirect structural information.
Table 1: Comparison of Analytical Techniques for the Structural Confirmation of this compound
| Feature | NMR Spectroscopy | LC-MS/MS | HPLC-UV |
| Primary Use | Unambiguous structure elucidation, stereochemistry determination | Quantification, identification, and confirmation of molecular weight | Purification and quantification |
| Sample Requirement | Higher (mg scale) | Lower (ng to µg scale) | Lower (µg scale) |
| Data Output | Detailed structural information (chemical shifts, coupling constants) | Mass-to-charge ratio, fragmentation patterns | Retention time, UV absorbance |
| Destructive | No | Yes | No (if fraction collection is performed) |
| Time per Sample | Longer (minutes to hours) | Shorter (minutes) | Shorter (minutes) |
| Cost | High initial investment and maintenance | High initial investment and maintenance | Moderate initial investment |
Experimental Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Acyl Chain of this compound in CDCl₃
| Position | Functional Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | C=O | - | ~173 |
| 2 | =CH (E) | 5.8 - 6.0 (d) | ~122 |
| 3 | =CH (E) | 6.2 - 6.4 (dt) | ~145 |
| 4 | -CH₂- | 2.1 - 2.3 (t) | ~32 |
| 5 | -CH₂- | 1.3 - 1.5 (m) | ~29 |
| 6 | -CH₂- | 2.0 - 2.2 (q) | ~28 |
| 7 | =CH (Z) | 5.3 - 5.5 (dt) | ~125 |
| 8 | =CH (Z) | 5.3 - 5.5 (dt) | ~130 |
| 9 | -CH₂- | 2.0 - 2.2 (q) | ~27 |
| 10-12 | -(CH₂)₃- | 1.2 - 1.4 (m) | ~29 |
| 13 | -CH₂- | 1.2 - 1.4 (m) | ~32 |
| 14 | -CH₃ | 0.8 - 0.9 (t) | ~14 |
d: doublet, t: triplet, q: quartet, m: multiplet, dt: doublet of triplets
For comparison, LC-MS/MS and HPLC methods provide complementary data.
Table 3: Representative Data from LC-MS/MS and HPLC Analysis of Long-Chain Acyl-CoAs
| Parameter | LC-MS/MS | HPLC-UV |
| Parent Ion (m/z) | Expected [M+H]⁺ for C₃₅H₅₈N₇O₁₇P₃S | Not Applicable |
| Key Fragment Ion (m/z) | Neutral loss of 507 (pantetheine phosphate) | Not Applicable |
| Retention Time | Dependent on column and gradient conditions | Dependent on column and gradient conditions |
| UV Absorbance Max (λmax) | Not Applicable | ~260 nm (adenine moiety) |
Experimental Protocols
A representative synthesis would involve the stereoselective synthesis of (2E,7Z)-tetradecadienoic acid followed by its coupling with Coenzyme A. The synthesis of the fatty acid could be achieved through a Wittig reaction to establish the Z-double bond, followed by a Horner-Wadsworth-Emmons reaction for the E-double bond, or through organometallic coupling reactions. The final step is the activation of the fatty acid to its CoA thioester, typically via the corresponding acyl chloride or by using a carbodiimide (B86325) coupling agent.
-
Sample Preparation: Dissolve 5-10 mg of synthetic this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire a 1D ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Key parameters to record are chemical shifts (δ), coupling constants (J), and signal integrals. The geometry of the double bonds can be confirmed by the magnitude of the vicinal coupling constants (~15 Hz for E, ~10 Hz for Z).
-
¹³C NMR Spectroscopy: Acquire a 1D ¹³C NMR spectrum. This provides information on the carbon skeleton.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and confirm the connectivity of protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
-
Sample Preparation: Prepare a stock solution of the synthetic product in an appropriate solvent (e.g., methanol/water). Dilute to a final concentration in the ng/mL to µg/mL range.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase system is water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Perform a full scan to determine the parent ion mass. Use tandem MS (MS/MS) to obtain fragmentation patterns. A characteristic neutral loss of 507 Da is indicative of the pantetheine (B1680023) phosphate (B84403) moiety of CoA.
-
Sample Preparation: Prepare a stock solution of the synthetic product in a suitable solvent and dilute to an appropriate concentration for UV detection.
-
Chromatography: Utilize a C18 reversed-phase column with a gradient or isocratic elution. A common mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile.
-
Detection: Monitor the eluent at 260 nm, the characteristic absorbance maximum of the adenine (B156593) group in the CoA molecule.
-
Quantification: Use a calibration curve generated from a standard of known concentration for quantitative analysis.
Workflow for Structural Confirmation
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
A Comparative Analysis of Pheromone Biosynthesis Across Diverse Insect Orders
This guide provides a comparative overview of the molecular and biochemical pathways underlying pheromone biosynthesis in representative species from three major insect orders: Lepidoptera, Coleoptera, and Diptera. The focus is on the enzymatic cascades, precursor molecules, and key regulatory steps that lead to the production of species-specific chemical signals. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a synthesized reference for understanding the diversity and common principles of insect chemical communication.
Comparative Overview of Biosynthetic Pathways
Pheromone biosynthesis in insects predominantly originates from fatty acid metabolism, but the subsequent modification and functionalization pathways have diverged to produce an incredible diversity of chemical structures. Below, we compare the pathways in the silkworm moth (Bombyx mori), the mountain pine beetle (Dendroctonus ponderosae), and the fruit fly (Drosophila melanogaster).
-
Bombyx mori (Lepidoptera): The female silkworm moth produces a single C16 pheromone component, bombykol (B110295), a fatty alcohol. The biosynthesis is a relatively linear process occurring in the pheromone gland. It starts with the C16 saturated fatty acid, palmitoyl-CoA, which is produced via de novo synthesis. A specific ∆11-desaturase then introduces a double bond, followed by a fatty acyl-CoA reductase (FAR) that reduces the carboxyl group to an alcohol, yielding the final bombykol pheromone.
-
Dendroctonus ponderosae (Coleoptera): The mountain pine beetle utilizes host monoterpenes as precursors for its aggregation pheromones, exo-brevicomin (B1210355) and trans-verbenol (B156527). This represents a significant departure from the fatty acid-based pathways. For trans-verbenol production, the beetle ingests α-pinene from the host pine tree, which is then oxidized by cytochrome P450 enzymes in the beetle's gut to produce the pheromone. This pathway highlights the co-option of host plant chemistry for insect communication.
-
Drosophila melanogaster (Diptera): Fruit flies produce cuticular hydrocarbons (CHCs) that function as contact pheromones. These are typically long-chain alkenes derived from fatty acid precursors. The biosynthesis involves fatty acid synthases (FAS) and elongases to produce long-chain fatty acyl-CoAs. A key step is the oxidative decarbonylation of these precursors by a P450 enzyme, Cyp4g1, to form the final hydrocarbon pheromones. Desaturases are also involved in creating the characteristic double bonds in unsaturated CHCs like the female-specific pheromone, 7,11-heptacosadiene.
The following diagram illustrates the generalized logic of these distinct biosynthetic strategies.
Caption: High-level comparison of pheromone biosynthesis strategies.
Quantitative Comparison of Key Biosynthetic Enzymes
The efficiency and specificity of enzymes are critical determinants of the final pheromone blend. The table below summarizes key quantitative parameters for representative enzymes from the discussed pathways.
| Enzyme Class | Insect Species | Substrate | Product(s) | Key Parameters | Reference |
| Fatty Acyl Desaturase | Bombyx mori | Palmitoyl-CoA | (E,Z)-10,12-Hexadecadienoyl-CoA | High specificity for C16 acyl chains | |
| Fatty Acyl Reductase (FAR) | Bombyx mori | (E,Z)-10,12-Hexadecadienoyl-CoA | Bombykol | Km = 1.5 µM | |
| Cytochrome P450 | Dendroctonus ponderosae | α-Pinene | trans-Verbenol | Activity concentrated in gut tissues | |
| Cytochrome P450 (Cyp4g1) | Drosophila melanogaster | Long-chain acyl-CoAs | Alkenes (CHCs) | Essential for CHC production |
Experimental Protocols
The elucidation of these pathways relies on a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments.
This protocol is used to characterize the function and substrate specificity of candidate FAR enzymes involved in producing alcohol pheromones.
-
Gene Cloning: Isolate total RNA from the insect pheromone gland. Synthesize cDNA and amplify the candidate FAR gene using PCR. Clone the gene into a yeast expression vector (e.g., pYES2).
-
Yeast Expression: Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) with the expression vector. Grow the transformed yeast in an appropriate selective medium.
-
Induction: Induce protein expression by adding galactose to the medium.
-
Substrate Feeding: Supplement the culture with a potential fatty acid or fatty acyl-CoA precursor for the pheromone.
-
Lipid Extraction: After a period of incubation (e.g., 48 hours), harvest the yeast cells. Extract the total lipids using a solvent system like hexane (B92381) or a chloroform:methanol mixture.
-
Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of the expected fatty alcohol product. Compare with control yeast cultures (transformed with an empty vector) to confirm the enzyme's activity.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for functional characterization of a FAR enzyme.
This protocol is standard for identifying and quantifying the hydrocarbon pheromones present on the cuticle of insects like Drosophila.
-
Sample Collection: Collect individual or groups of insects of a specific sex and age.
-
Extraction: Submerge the insects in a non-polar solvent like hexane for a short period (e.g., 5-10 minutes) to dissolve the CHCs from the cuticle without extracting internal lipids.
-
Concentration: Carefully transfer the solvent to a clean vial and concentrate it under a gentle stream of nitrogen gas to a desired final volume (e.g., 20-50 µL).
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the extract into a GC-MS system.
-
Gas Chromatograph (GC): Use a non-polar capillary column (e.g., DB-5) to separate the different hydrocarbon components based on their volatility and structure. Program the oven with a temperature ramp (e.g., from 150°C to 320°C) to elute the compounds.
-
Mass Spectrometer (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound by comparing it to known standards and library databases.
-
-
Quantification: Calculate the relative abundance of each pheromone component by integrating the area under its corresponding peak in the chromatogram.
This comparative guide highlights the remarkable evolutionary plasticity of pheromone biosynthesis. While some insects like moths have refined pathways dedicated to producing specific molecules from common metabolites, others like beetles have evolved to harness the chemistry of their environment. Flies, in turn, have adapted their cuticular layer to double as a communication channel. Understanding these diverse strategies provides a robust foundation for developing novel and species-specific pest management solutions.
Quantitative Comparison of Long-Chain Acyl-CoA Levels in Different Tissues: A Methodological Guide
A comparative guide for researchers, scientists, and drug development professionals on the quantitative analysis of long-chain acyl-CoA molecules across various biological tissues. This guide provides an overview of current methodologies, data presentation, and relevant biological pathways.
Data Presentation: A Comparative Overview of Acyl-CoA Quantification
The quantification of long-chain acyl-CoAs is crucial for understanding lipid metabolism and its role in various physiological and pathological states.[1][2] Different analytical techniques, primarily based on mass spectrometry, have been developed for the sensitive and specific measurement of these molecules in complex biological matrices.[3][4][5]
| Tissue Type | Analytical Method | General Findings on Long-Chain Acyl-CoAs | Reference |
| Mouse Liver | Flow-Injection Tandem Mass Spectrometry | Method successfully identified and quantified a full range of short, medium, and long-chain acyl-CoA species.[3] | [3] |
| Human Skeletal Muscle | UPLC/MS/MS | A method was developed to measure concentrations and isotopic enrichment of 7 different long-chain acyl-CoAs, providing insights into insulin (B600854) resistance.[6] | [6] |
| Cell Lysates (Prostate and Hepatic) | LC-MS/MS | An analytical method was established for the absolute quantitation of a broad range of cellular acyl-CoAs, revealing fatty acid-specific remodeling of acyl-CoA profiles.[4] | [4] |
| Mammalian Cells and Tissues | LC-HRMS | A quantitative method was validated for the measurement of various acyl-CoAs, highlighting the role of these molecules in cellular signaling.[5] | [5] |
Experimental Protocols
A detailed understanding of the experimental methodology is paramount for the accurate and reproducible quantification of long-chain acyl-CoAs.
Protocol 1: Acyl-CoA Extraction and Quantification from Tissue Samples using Flow-Injection Tandem Mass Spectrometry[3]
This method allows for the rapid and sensitive measurement of a wide range of acyl-CoA species.
1. Sample Preparation:
-
Approximately 100 mg of frozen tissue is weighed in a polypropylene (B1209903) tube.
-
Internal standards (e.g., [13C2] acetyl-CoA, [13C8] octanoyl-CoA) are added to the tube.
-
Acyl-CoAs are extracted with 3 ml of a methanol-chloroform (2:1 by volume) solution.
-
The tissue is homogenized twice on ice using a PowerGen 125 homogenizer.
2. Mass Spectrometry Analysis:
-
The extracted samples are injected directly into the tandem mass spectrometer.
-
Data is acquired using a neutral loss scan of m/z 506.9 and multiple reaction-monitoring (MRM).
-
The concentration of each acyl-CoA species is calculated by comparing its intensity to the intensity of the nearest chain-length internal standard.
Protocol 2: Measurement of Long-Chain Acyl-CoA Concentrations in Human Skeletal Muscle using UPLC/MS/MS[6]
This protocol is optimized for the analysis of long-chain acyl-CoAs in muscle tissue.
1. Tissue Extraction:
-
Approximately 40 mg of frozen muscle tissue is placed in 0.5 ml of freshly prepared 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 ml of acetonitrile:2-propanol:methanol (3:1:1) containing an internal standard (e.g., heptadecanoyl CoA).
-
The sample is homogenized twice on ice.
-
The homogenate is vortexed for 2 minutes, sonicated for 3 minutes, and centrifuged at 16,000 g at 4°C for 10 minutes.
2. UPLC/MS/MS Analysis:
-
The supernatant is analyzed using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
This method allows for the quantification of various long-chain acyl-CoAs, including C14-CoA, C16-CoA, C18-CoA, and their unsaturated derivatives.
Mandatory Visualizations
Experimental Workflow for Acyl-CoA Quantification
The following diagram illustrates a generalized workflow for the quantitative analysis of acyl-CoAs from biological samples.
Caption: Generalized workflow for acyl-CoA quantification.
Simplified Signaling Pathway Involving Long-Chain Acyl-CoAs
Long-chain acyl-CoAs are key metabolic intermediates and signaling molecules that regulate various cellular processes.[7][8] The diagram below depicts a simplified pathway highlighting their role.
Caption: Simplified role of long-chain acyl-CoAs in metabolism.
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Desaturase Specificity in Pheromone Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Desaturase enzymes are critical players in the biosynthesis of insect sex pheromones, introducing double bonds into fatty acyl precursors with remarkable specificity. This specificity, which dictates the final structure of the pheromone components, is a key determinant in species-specific chemical communication. Understanding and validating the substrate and product specificity of these enzymes is paramount for developing targeted pest management strategies and for the biotechnological production of pheromones. This guide provides a comparative overview of desaturase specificity, detailed experimental protocols for their validation, and visual representations of the underlying pathways and workflows.
Comparative Analysis of Desaturase Specificity
The substrate and product specificity of desaturase enzymes varies significantly across different insect species and even within a single species, where multiple desaturases can be expressed in the pheromone gland. This diversity is a major driver of the vast array of pheromone structures found in nature. The following tables summarize the characterized specificities of several key desaturases from various insect orders.
| Table 1: Substrate Specificity of Characterized Insect Desaturases | ||||
| Enzyme | Insect Species | Preferred Substrate(s) | Less Preferred Substrate(s) | Reference(s) |
| Δ9-Desaturase (Desat1) | Drosophila melanogaster | Palmitic acid (C16:0) | Myristic acid (C14:0), Stearic acid (C18:0) | [1] |
| Δ9-Desaturase (Desat2) | Drosophila melanogaster | Myristic acid (C14:0) | Palmitic acid (C16:0), Stearic acid (C18:0) | [1] |
| Δ11-Desaturase | Argyrotaenia velutinana | Myristoyl-CoA (C14:0) | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) | [2] |
| Multifunctional Desaturase | Thaumetopoea pityocampa | Palmitic acid (C16:0) | - | [3][4] |
| Bifunctional Desaturase | Bombyx mori | Palmitate | - |
| Table 2: Product Profile of Functionally Characterized Insect Desaturases | ||||
| Enzyme | Insect Species | Primary Product(s) | Secondary Product(s) | Reference(s) |
| Δ9-Desaturase (Desat1) | Drosophila melanogaster | (Z)-9-Hexadecenoic acid (C16:1Δ9) | (Z)-9-Octadecenoic acid (C18:1Δ9) | [1] |
| Δ9-Desaturase (Desat2) | Drosophila melanogaster | (Z)-9-Myristoleic acid (C14:1Δ9) | - | [1] |
| Δ11-Desaturase | Argyrotaenia velutinana | (Z)-11-Tetradecenoic acid, (E)-11-Tetradecenoic acid | - | [2] |
| Multifunctional Desaturase | Thaumetopoea pityocampa | (Z)-11-Hexadecenoic acid, 11-Hexadecynoic acid, (Z)-13-Hexadecen-11-ynoic acid | - | [3][4] |
| Bifunctional Desaturase | Bombyx mori | (Z)-11-Hexadecenoic acid, (E,Z)-10,12-Hexadecadienoic acid |
Experimental Protocols
Validating the specificity of desaturase enzymes typically involves heterologous expression of the candidate gene in a system that lacks endogenous desaturase activity, followed by analysis of the fatty acid profile. Yeast (Saccharomyces cerevisiae) is a commonly used expression host due to the availability of mutant strains deficient in their native desaturase (e.g., ole1 mutants).
Protocol: Functional Characterization of an Insect Desaturase in Saccharomyces cerevisiae
1. Cloning of the Desaturase Gene into a Yeast Expression Vector:
- a. RNA Extraction and cDNA Synthesis: Isolate total RNA from the pheromone gland of the target insect and synthesize first-strand cDNA using reverse transcriptase.
- b. PCR Amplification: Amplify the full-length open reading frame (ORF) of the putative desaturase gene using gene-specific primers.
- c. Vector Ligation: Clone the amplified ORF into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
- d. Transformation into E. coli: Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.
2. Yeast Transformation and Culture:
- a. Yeast Strain: Use a S. cerevisiae strain deficient in the endogenous Δ9-desaturase (ole1). Some protocols also utilize strains with additional mutations, such as in fatty acid elongase (elo1), to simplify the fatty acid profile.
- b. Transformation: Transform the verified expression plasmid into the competent yeast cells using the lithium acetate (B1210297) method.
- c. Selection and Growth: Select for transformed yeast on appropriate selective media. Grow a starter culture in non-inducing media (e.g., containing glucose).
- d. Induction of Gene Expression: Inoculate a larger culture with the starter culture in a medium containing galactose to induce the expression of the desaturase gene.
- e. Substrate Feeding (Optional): Supplement the culture medium with specific saturated fatty acid precursors (e.g., myristic acid, palmitic acid, stearic acid) to test substrate preference.
3. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- a. Yeast Cell Harvesting: Harvest the yeast cells by centrifugation.
- b. Lipid Extraction: Extract total lipids from the yeast pellet using a suitable solvent system (e.g., chloroform:methanol).
- c. Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol. This derivatization step is crucial for making the fatty acids volatile for GC analysis.
- d. GC-MS Analysis: Analyze the FAMEs by GC-MS. The gas chromatograph separates the different FAMEs based on their volatility and polarity, and the mass spectrometer provides information on their molecular weight and fragmentation pattern, allowing for identification and quantification.
- e. Data Analysis: Compare the fatty acid profiles of yeast expressing the insect desaturase with control yeast (transformed with an empty vector). Identify the novel unsaturated fatty acids produced by the insect enzyme and determine their structure (position and geometry of the double bond) by comparing their retention times and mass spectra with those of authentic standards and by using derivatization techniques like DMDS (dimethyl disulfide) adduct formation to pinpoint double bond positions.
Visualizing the Pathways and Processes
Pheromone Biosynthesis Pathway
The biosynthesis of moth sex pheromones is a multi-step process that begins with fatty acid synthesis and is followed by a series of modifications including desaturation, chain shortening or elongation, reduction, and often acetylation. Desaturases play a pivotal role in introducing the double bonds that are characteristic of these signaling molecules.
Caption: Generalized Pheromone Biosynthesis Pathway.
Experimental Workflow for Desaturase Validation
The process of validating the function of a putative desaturase gene involves a series of molecular biology and analytical chemistry techniques. This workflow provides a visual representation of the key steps involved.
Caption: Experimental Workflow for Desaturase Validation.
References
- 1. A Δ9 desaturase gene with a different substrate specificity is responsible for the cuticular diene hydrocarbon polymorphism in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Biologically Derived (2E,7Z)-Tetradecadienoyl-CoA for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and biologically derived versions of critical molecules like (2E,7Z)-Tetradecadienoyl-CoA is a pivotal decision that can impact experimental outcomes. This guide provides an objective comparison of these two sources, offering insights into their respective advantages and disadvantages, supported by template experimental protocols for their characterization and validation.
This compound is a key intermediate in the mitochondrial beta-oxidation of unsaturated fatty acids.[1][2] As an activated form of a long-chain fatty acid, its purity and activity are paramount for accurate and reproducible results in metabolic studies, enzyme kinetics, and drug discovery programs targeting fatty acid metabolism.[3][4] The method of production—chemical synthesis or biosynthesis—can significantly influence these critical parameters.
Theoretical Comparison of Synthetic and Biologically Derived this compound
| Feature | Synthetic this compound | Biologically Derived this compound |
| Purity & Isomers | High chemical purity is achievable, but may contain non-natural stereoisomers or by-products from the reaction cascade.[8][9] | Typically yields the specific, biologically active stereoisomer due to enzymatic stereospecificity. May contain other cellular lipids or related metabolites.[6][10] |
| By-products | May contain residual solvents, catalysts, and reagents from the synthesis process that require extensive purification to remove.[5][9] | By-products are typically other biocompatible molecules from the host organism's metabolism.[11] |
| Yield & Scalability | Generally offers higher yields and is more readily scalable for large-quantity production using well-established chemical processes.[5] | Yield can be limited by the efficiency of the biological system (e.g., microbial fermentation) and can be more complex to scale up.[12] |
| Cost-Effectiveness | Can be more economical for large-scale production due to optimized industrial processes and the availability of raw materials.[5] | Production can be costly due to the need for advanced infrastructure, such as fermentors, and complex purification protocols.[5][12] |
| Structural Modification | Allows for the precise and flexible introduction of labels (e.g., isotopic) or modifications at specific atomic positions for tracer studies.[8][13] | Introducing specific labels or modifications can be challenging and may require complex metabolic engineering of the host organism.[10] |
Proposed Experimental Workflow for Comparison
A systematic approach is essential for a robust comparison. The following workflow outlines the key steps for evaluating the purity, identity, and activity of this compound from both synthetic and biological sources.
Key Experimental Protocols
The following are template protocols that can be adapted for the analysis of this compound.
Purity and Identity Confirmation by LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the quantification and identification of acyl-CoAs.[14][15][16]
-
Objective: To determine the purity and confirm the molecular weight of this compound.
-
Sample Preparation:
-
Prepare stock solutions of synthetic and biologically derived this compound (e.g., 1 mM) in an appropriate solvent mixture (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in a 2:2:1 methanol:water:acetonitrile solution).
-
Create a series of dilutions from the stock solutions for generating a standard curve.
-
For biologically derived samples, perform a lipid extraction to isolate the acyl-CoA fraction. A common method involves liquid-liquid extraction with an organic solvent.
-
-
LC-MS/MS System:
-
Chromatography: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes is used to elute the acyl-CoAs.
-
Mass Spectrometry: Operate in positive ion electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. A characteristic transition for long-chain acyl-CoAs is the neutral loss of 507 Da (phosphoadenosine diphosphate).
-
-
Data Analysis:
-
Integrate the peak area for this compound in each sample.
-
Calculate the purity of the synthetic sample by comparing the area of the main peak to the total area of all detected peaks.
-
Quantify the concentration in the biologically derived sample using the standard curve generated from the synthetic standard.
-
Analyze the full scan mass spectra to confirm the molecular weight and identify any potential impurities or by-products.
-
Enzymatic Activity Assay using Acyl-CoA Oxidase
This protocol is adapted from standard assays for acyl-CoA oxidase and measures the production of hydrogen peroxide (H₂O₂) as a proxy for enzyme activity.[17][18]
-
Objective: To compare the biological activity of synthetic versus biologically derived this compound by measuring its rate of oxidation by acyl-CoA oxidase.
-
Principle: this compound + O₂ ---(Acyl-CoA Oxidase)--> (2E,4?,7Z)-Tetradiecatrienoyl-CoA + H₂O₂ H₂O₂ + Leuco Dye ---(Peroxidase)--> Oxidized Dye (Colorimetric/Fluorometric Signal)
-
Reagents:
-
Assay Buffer: e.g., 50 mM MES buffer, pH 8.0.
-
Substrate: Synthetic and biologically derived this compound solutions of known concentration (determined by LC-MS/MS).
-
Enzyme: Acyl-CoA Oxidase.
-
Detection Reagents: Horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (e.g., 4-aminoantipyrine (B1666024) with phenol, or a leuco-dichlorofluorescein-based probe).
-
-
Procedure (96-well plate format):
-
To each well, add:
-
Assay Buffer.
-
Detection Reagents (HRP and probe).
-
A specific amount of either synthetic or biologically derived this compound.
-
-
Initiate the reaction by adding Acyl-CoA Oxidase to each well.
-
Immediately measure the absorbance (e.g., at 500-570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) over time in a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve for each substrate concentration.
-
Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
Compare the Vmax/Km values for the synthetic and biologically derived substrates to assess their relative efficiency as a substrate for the enzyme.
-
Role in the Fatty Acid Beta-Oxidation Pathway
This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids. Understanding its position in this pathway is crucial for designing relevant experiments.
Conclusion
The decision to use synthetic or biologically derived this compound depends heavily on the specific application. Synthetic routes offer scalability and the potential for precise labeling, but may introduce non-biological isomers.[5][8] Biosynthesis ensures the correct stereochemistry but may present challenges in yield and purity.[6][11] For quantitative studies, such as enzyme kinetics or as an analytical standard, a highly purified synthetic version is often preferable. For cell-based assays where the biological context is critical, a biologically derived source might be considered, provided it is well-characterized. Ultimately, researchers should perform the validation experiments outlined in this guide to make an informed decision based on empirical data.
References
- 1. aocs.org [aocs.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scllifesciences.com [scllifesciences.com]
- 6. Synthesis Explained: 5 Powerful Differences Between Biosynthesis and Chemical Synthesis [fermentorchina.com]
- 7. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Biology of Glycoproteins: From Chemical Synthesis to Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advantages And Disadvantages Of Synthesis - 1031 Words | Bartleby [bartleby.com]
- 10. Combinatorial Biosynthesis – Potential and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benefits of Biosynthetic Approaches – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. antheia.bio [antheia.bio]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (2E,7Z)-Tetradecadienoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of specialized biochemicals like (2E,7Z)-Tetradecadienoyl-CoA is a critical component of laboratory safety and environmental responsibility. In the absence of specific disposal protocols for this long-chain fatty acyl-CoA, a conservative approach based on general principles of chemical waste management is essential. This guide provides a step-by-step operational plan for its safe handling and disposal, ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Protocols
| Precautionary Measure | Guideline |
| Personal Protective Equipment (PPE) | Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. |
| Spill Management | In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and treat it as chemical waste. |
| Storage | Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a designated chemical waste stream, as direct disposal into sanitary sewers or general trash is not advisable without explicit approval from safety officials.
-
Consult Institutional Guidelines : Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the disposal of biochemical and chemical waste.
-
Waste Identification and Labeling : Clearly label the waste container with the full chemical name: "this compound". Include the concentration and quantity of the waste. Proper labeling is crucial for waste management services to handle the material correctly.[3]
-
Waste Segregation : Segregate the this compound waste from other laboratory waste streams. It should be collected in a dedicated, sealed, and chemically compatible container. Avoid mixing it with incompatible materials.[3]
-
Aqueous Waste : If the compound is in an aqueous solution, it should be collected as aqueous chemical waste. Do not drain it into the sink.[2] While some non-hazardous, water-soluble chemicals can be disposed of via the sanitary sewer in small quantities with copious amounts of water, the absence of specific hazard data for this compound necessitates treating it as chemical waste.[4]
-
Solid Waste : If the compound is in solid or lyophilized form, it should be collected as solid chemical waste.
-
Contaminated Materials : Any materials, such as pipette tips, tubes, or absorbent pads, that have come into contact with this compound should be disposed of as solid chemical waste.
-
Waste Pickup : Arrange for the collection of the chemical waste through your institution's designated hazardous waste management service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for Handling (2E,7Z)-Tetradecadienoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (2E,7Z)-Tetradecadienoyl-CoA. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, thereby fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound and other long-chain acyl-CoA esters, adherence to standard laboratory safety protocols is paramount. The minimum required personal protective equipment is detailed below. A work area and process-specific risk assessment should be conducted to determine if additional PPE is necessary[1].
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards to protect against chemical splashes[2]. A face shield should be worn over safety glasses or goggles if there is a significant splash hazard[1]. |
| Hand Protection | Disposable Nitrile Gloves | Provide protection against incidental chemical contact. Gloves should be inspected before use and changed immediately if contaminated. For tasks with a higher risk of exposure, wearing two pairs of nitrile gloves (double-gloving) is recommended[1]. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. For work with flammable materials, a fire-resistant lab coat is recommended[3]. |
| General Attire | Long Pants and Closed-Toe Shoes | These are minimum requirements for working in a laboratory to protect against spills and dropped objects[1][3]. |
Operational Plan: Handling and Storage
This compound is an unsaturated long-chain acyl-CoA ester and is susceptible to degradation. Proper handling and storage are critical to maintain its integrity.
Storage:
-
Upon receipt, store all components at -20°C.
-
The shelf life is typically 6 months after receipt.
Handling Protocol: Long-chain acyl-CoA esters are sensitive to hydrolysis, oxidation, and degradation from repeated freeze-thaw cycles[4]. To minimize degradation, the following step-by-step protocol should be followed:
-
Preparation:
-
Before use, allow the container of powdered this compound to equilibrate to room temperature to prevent condensation.
-
Prepare single-use aliquots to avoid repeated freezing and thawing[4].
-
-
Working Conditions:
-
Dissolution:
-
Use high-purity solvents (e.g., HPLC or LC-MS grade) for reconstitution to avoid introducing contaminants[4].
-
Weigh the desired amount of the powder in a clean, dry glass vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
-
Cross-Contamination Prevention:
-
Use clean, dedicated glassware and equipment to prevent cross-contamination[4].
-
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
